N-(3-Chlorophenyl) 3-aminobenzenesulfonamide
Description
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Properties
IUPAC Name |
3-amino-N-(3-chlorophenyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2S/c13-9-3-1-5-11(7-9)15-18(16,17)12-6-2-4-10(14)8-12/h1-8,15H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDVYFKMOPNABOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=CC(=CC=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70396987 | |
| Record name | 3-Amino-N-(3-chlorophenyl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70396987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
438017-93-7 | |
| Record name | 3-Amino-N-(3-chlorophenyl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70396987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of N-(3-Chlorophenyl) 3-aminobenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(3-Chlorophenyl) 3-aminobenzenesulfonamide is a synthetic organic compound belonging to the sulfonamide class of molecules. Its chemical structure, featuring a substituted aromatic sulfonamide core, positions it as a molecule of significant interest in medicinal chemistry and drug discovery. The sulfonamide functional group is a well-established pharmacophore found in a wide array of therapeutic agents, including antibacterial, and anticancer drugs. This guide provides a comprehensive overview of the known chemical and physical properties of this compound, alongside methodologies for its synthesis and analysis, to support ongoing research and development efforts.
Chemical Identity and Molecular Structure
A thorough understanding of a compound begins with its fundamental identifiers and structure.
Table 1: Compound Identification
| Identifier | Value | Source |
| IUPAC Name | N-(3-chlorophenyl)-3-aminobenzenesulfonamide | N/A |
| CAS Number | 438017-93-7 | [1] |
| Molecular Formula | C₁₂H₁₁ClN₂O₂S | [1] |
| Molecular Weight | 282.7 g/mol | [1] |
| Canonical SMILES | C1=CC(=CC(=C1)S(=O)(=O)NC2=CC(=CC=C2)Cl)N | N/A |
| InChI Key | InChI=1S/C12H11ClN2O2S/c13-9-3-1-5-11(7-9)15-18(16,17)12-6-2-4-10(14)8-12/h1-8,15H,14H2 | N/A |
The molecular architecture of this compound consists of a central benzenesulfonamide core. The sulfonamide nitrogen is substituted with a 3-chlorophenyl group, and an amino group is present at the meta-position of the benzenesulfonyl ring. This specific arrangement of functional groups is crucial in defining its physicochemical and pharmacological properties.
Caption: 2D Chemical Structure of the title compound.
Physicochemical Properties
While experimental data for this compound is not extensively reported in publicly available literature, properties can be predicted using computational models and inferred from related structures.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Notes |
| XLogP3 | 2.2 | A measure of lipophilicity.[2] |
| Hydrogen Bond Donor Count | 2 | From the amino and sulfonamide N-H groups.[2] |
| Hydrogen Bond Acceptor Count | 4 | From the two sulfonyl oxygens, the amino nitrogen, and the sulfonamide nitrogen.[2] |
| Rotatable Bond Count | 3 | [2] |
| Topological Polar Surface Area | 80.6 Ų | [2] |
The predicted lipophilicity (XLogP3 of 2.2) suggests that the compound possesses moderate lipid solubility, a key factor in its potential for membrane permeability and oral bioavailability. The presence of both hydrogen bond donors and acceptors indicates its capacity to participate in hydrogen bonding, which is critical for molecular recognition and binding to biological targets.
Synthesis and Manufacturing
The synthesis of this compound can be achieved through the reaction of a sulfonyl chloride with an amine, a common method for forming sulfonamides. A plausible synthetic route involves the coupling of 3-aminobenzenesulfonyl chloride with 3-chloroaniline. However, a more practical approach often involves the protection of the amino group on the benzenesulfonyl chloride moiety before the coupling reaction, followed by deprotection.
A general and widely applicable method for the synthesis of N-aryl sulfonamides involves the reaction of an arylsulfonyl chloride with an aniline derivative in the presence of a base.
Step-by-Step Synthesis Protocol (Hypothetical)
This protocol is based on general methods for sulfonamide synthesis and would require optimization for this specific compound.
-
Protection of the Amino Group: 3-Aminobenzenesulfonyl chloride is reacted with a suitable protecting group, such as acetyl chloride, to form N-(3-(chlorosulfonyl)phenyl)acetamide. This step prevents self-reaction and unwanted side products.
-
Coupling Reaction: The protected sulfonyl chloride is then reacted with 3-chloroaniline in an appropriate solvent (e.g., pyridine, dichloromethane) and in the presence of a base (e.g., triethylamine) to facilitate the sulfonamide bond formation.
-
Deprotection: The resulting N-(3-chlorophenyl)-3-(acetylamino)benzenesulfonamide is subjected to acidic or basic hydrolysis to remove the acetyl protecting group, yielding the final product, this compound.
-
Purification: The crude product is purified by recrystallization or column chromatography to obtain the compound in high purity.
Caption: Hypothetical workflow for the synthesis of the title compound.
Pharmacological and Toxicological Profile
The pharmacological properties of this compound are not yet extensively characterized in the public domain. However, based on its structural similarity to other benzenesulfonamide derivatives, it is a promising candidate for investigation as an inhibitor of various enzymes, particularly carbonic anhydrases.
Potential as a Carbonic Anhydrase Inhibitor
Many sulfonamides are known to be potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes involved in various physiological processes. Certain CA isoforms, such as CA IX and CA XII, are overexpressed in various types of tumors and are associated with tumor progression and metastasis. Therefore, the development of selective CA IX and XII inhibitors is a significant area of anticancer drug research. Derivatives of 3-aminobenzenesulfonamide have been shown to be potent inhibitors of these tumor-associated CA isoforms.
The inhibitory mechanism of sulfonamides against CAs typically involves the coordination of the sulfonamide group to the zinc ion in the enzyme's active site, mimicking the transition state of the carbon dioxide hydration reaction.
Caption: Potential mechanism of action as a carbonic anhydrase IX inhibitor.
Toxicology
Specific toxicological data for this compound is not available. However, the safety profile of the sulfonamide class of drugs is well-documented. Common adverse effects can include hypersensitivity reactions, skin rashes, and in some cases, more severe reactions like Stevens-Johnson syndrome.[3] The precursor, 3-aminobenzenesulfonamide, is listed as causing skin and serious eye irritation.[4] Any research involving this compound should be conducted with appropriate safety precautions, including the use of personal protective equipment and adherence to laboratory safety protocols.
Analytical Methodologies
The analysis of this compound would typically be performed using high-performance liquid chromatography (HPLC), a standard technique for the separation, identification, and quantification of organic compounds.
Step-by-Step HPLC Protocol (Hypothetical)
This protocol is a general starting point and would require optimization and validation for this specific analyte.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or diode-array detector (DAD) is suitable.
-
Chromatographic Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for sulfonamide analysis.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3) and an organic modifier (e.g., acetonitrile or methanol) is likely to provide good separation.
-
Sample Preparation: The sample should be dissolved in a suitable solvent, such as the mobile phase or a mixture of water and organic solvent, and filtered through a 0.45 µm filter before injection.
-
Detection: The UV detector can be set to a wavelength where the compound exhibits maximum absorbance, which can be determined by acquiring a UV spectrum of a standard solution.
-
Quantification: A calibration curve is constructed by injecting standard solutions of known concentrations and plotting the peak area against the concentration. The concentration of the analyte in unknown samples can then be determined from this curve.
Caption: General workflow for the HPLC analysis of the title compound.
Conclusion
This compound is a molecule with significant potential for further investigation in the field of drug discovery, particularly as a carbonic anhydrase inhibitor for anticancer applications. While specific experimental data for this compound is limited, this guide provides a foundational understanding of its chemical properties based on its structure and the well-established chemistry of sulfonamides. The provided hypothetical protocols for synthesis and analysis offer starting points for researchers to develop and validate their own methodologies. Further experimental characterization of its physicochemical properties, pharmacological activity, and toxicological profile is warranted to fully elucidate its potential as a lead compound in drug development programs.
References
-
PubChem. (n.d.). Benzenesulfonamide, 3-amino-. Retrieved from [Link]
-
PubChem. (n.d.). 4-amino-N-(3-chlorophenyl)benzene-1-sulfonamide. Retrieved from [Link]
Sources
N-(3-Chlorophenyl) 3-aminobenzenesulfonamide CAS 438017-93-7 data sheet
An In-Depth Technical Guide to N-(3-Chlorophenyl) 3-aminobenzenesulfonamide (CAS 438017-93-7)
Section 1: Compound Identification and Overview
This compound is a specific organic compound belonging to the sulfonamide class of molecules. The core structure features a central benzenesulfonamide group substituted at the 3-position with an amino group and on the sulfonamide nitrogen with a 3-chlorophenyl group. While specific research on this exact molecule is limited, its structural motifs are of significant interest in medicinal chemistry. The 3-aminobenzenesulfonamide scaffold is a known building block for potent inhibitors of carbonic anhydrase, an enzyme family implicated in various pathologies.[1] The addition of the 3-chlorophenyl moiety modifies the compound's lipophilicity and electronic properties, potentially tuning its binding affinity and selectivity for specific biological targets.
This guide provides a comprehensive technical overview, including plausible synthesis routes, analytical characterization methods, and a discussion of its potential biological applications based on established structure-activity relationships within the sulfonamide family.
| Identifier | Value |
| CAS Number | 438017-93-7[2] |
| Molecular Formula | C₁₂H₁₁ClN₂O₂S[2][3][4] |
| Molecular Weight | 282.75 g/mol [3] |
| IUPAC Name | 3-amino-N-(3-chlorophenyl)benzenesulfonamide[4] |
| SMILES | C1=CC(=CC(=C1)S(=O)(=O)NC2=CC(=CC=C2)Cl)N[4] |
| InChI Key | FDVYFKMOPNABOK-UHFFFAOYSA-N[4] |
graph "chemical_structure" { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Benzene ring 1 (left) C1 [pos="0,1!", label="C"]; C2 [pos="-0.87,0.5!", label="C"]; C3 [pos="-0.87,-0.5!", label="C"]; C4 [pos="0,-1!", label="C"]; C5 [pos="0.87,-0.5!", label="C"]; C6 [pos="0.87,0.5!", label="C"];
// Benzene ring 2 (right) C7 [pos="4.5,0!", label="C"]; C8 [pos="5.37,0.5!", label="C"]; C9 [pos="6.24,0!", label="C"]; C10 [pos="6.24,-1!", label="C"]; C11 [pos="5.37,-1.5!", label="C"]; C12 [pos="4.5,-1!", label="C"];
// Substituents S [pos="1.9,0.5!", label="S", fontcolor="#202124"]; O1 [pos="1.9,1.5!", label="O", fontcolor="#202124"]; O2 [pos="2.5,-0.2!", label="O", fontcolor="#202124"]; N1 [pos="3.2,0!", label="N", fontcolor="#202124"]; H_N1 [pos="3.2,-0.5!", label="H", fontcolor="#202124"]; N2 [pos="-1.87,-0.5!", label="NH₂", fontcolor="#202124"]; Cl [pos="7.24,0.5!", label="Cl", fontcolor="#34A853"];
// Edges for bonds C1--C2; C2--C3; C3--C4; C4--C5; C5--C6; C6--C1; C1--S [len=1.2]; S--O1 [label=" O", style=double, len=0.8]; S--O2 [label=" O", style=double, len=0.8]; S--N1 [len=1.2]; N1--H_N1 [len=0.7]; N1--C7; C7--C8; C8--C9; C9--C10; C10--C11; C11--C12; C12--C7; C3--N2 [len=1.2]; C9--Cl [len=1.2];
// Double bonds in rings C1--C6 [style=double]; C2--C3 [style=double]; C4--C5 [style=double]; C7--C12 [style=double]; C8--C9 [style=double]; C10--C11 [style=double]; }
Section 2: Physicochemical Properties
| Property | Value / Information | Source / Basis |
| Physical State | Solid, powder (Predicted) | Based on related sulfonamides[5] |
| Melting Point | 141-143 °C | Data for parent compound 3-Aminobenzenesulfonamide[1] |
| Solubility | Insoluble in: Chloroform, Ether, Benzene.Soluble in: Acetone, Ethanol. | Data for parent compound 3-Aminobenzenesulfonamide[5] |
| XlogP | 2.7 | Predicted by PubChemLite[4] |
| Storage | Recommended: -20°C. Keep in a cool, dark place. | Supplier recommendation[3] |
| Stability | Stable under recommended storage conditions. Avoid strong oxidizing agents. | General chemical knowledge |
Section 3: Synthesis and Purification
Causality and Strategy: The most reliable and common method for synthesizing N-substituted benzenesulfonamides involves the coupling of a benzenesulfonyl chloride with a primary or secondary amine.[6] A direct synthesis using 3-aminobenzenesulfonyl chloride is challenging due to the potential for self-polymerization.
Therefore, a more robust and field-proven strategy is a two-step synthesis. This approach begins with the reaction of 3-nitrobenzenesulfonyl chloride with 3-chloroaniline . The nitro group acts as a protecting group for the amine, preventing side reactions. The resulting nitro-intermediate is then selectively reduced in a subsequent step to yield the final product. This method ensures high regioselectivity and generally provides a cleaner product with higher yields.
Experimental Protocol 1: Synthesis of N-(3-Chlorophenyl)-3-nitrobenzenesulfonamide
This protocol describes the coupling reaction to form the sulfonamide bond.
-
Reagents & Materials:
-
3-Nitrobenzenesulfonyl chloride
-
3-Chloroaniline
-
Anhydrous Dichloromethane (DCM)
-
Pyridine (anhydrous)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
-
-
Procedure:
-
In a clean, dry round-bottom flask, dissolve 3-chloroaniline (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine (1.2 eq) to the solution and stir for 5 minutes.
-
Dissolve 3-nitrobenzenesulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM and add it to the dropping funnel.
-
Add the sulfonyl chloride solution dropwise to the cooled aniline solution over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, dilute the mixture with DCM.
-
Wash the organic layer sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (2x), and finally with brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Experimental Protocol 2: Reduction to N-(3-Chlorophenyl)-3-aminobenzenesulfonamide
This protocol details the reduction of the nitro group to the target amine.
-
Reagents & Materials:
-
N-(3-Chlorophenyl)-3-nitrobenzenesulfonamide (from Step 1)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric acid (HCl)
-
Ethanol
-
Sodium hydroxide (NaOH) solution (e.g., 6M)
-
Ethyl acetate
-
Round-bottom flask, reflux condenser, heating mantle
-
-
Procedure:
-
To a round-bottom flask, add the crude N-(3-Chlorophenyl)-3-nitrobenzenesulfonamide (1.0 eq) and ethanol.
-
Add Tin(II) chloride dihydrate (5.0 eq) to the suspension.
-
Carefully add concentrated HCl and attach a reflux condenser.
-
Heat the mixture to reflux (approx. 80-90 °C) and maintain for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Slowly neutralize the acidic mixture by adding 6M NaOH solution until the pH is basic (pH 8-9). A precipitate of tin salts will form.
-
Extract the aqueous slurry with ethyl acetate (3x).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo to obtain the crude final product.
-
Protocol for Purification (Self-Validating System)
The crude product can be purified by either recrystallization or column chromatography.
-
Recrystallization:
-
Choose a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes). The ideal system is one where the compound is soluble at high temperatures but poorly soluble at low temperatures.
-
Dissolve the crude product in a minimal amount of the hot solvent.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Validation: The purity of the crystals should be assessed by measuring the melting point (a sharp melting range indicates high purity) and by HPLC analysis.
-
-
Column Chromatography:
-
Select an appropriate eluent system (e.g., ethyl acetate/hexanes) based on TLC analysis.
-
Pack a silica gel column and load the crude product.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent.
-
Validation: Confirm the purity of the combined fractions using HPLC, which should show a single major peak.
-
Section 4: Analytical Characterization
Structural confirmation and purity assessment are critical. The following techniques are standard for characterizing the final product.
| Technique | Expected Observations |
| ¹H NMR | Multiple signals in the aromatic region (approx. 6.5-8.0 ppm) corresponding to the 8 protons on the two benzene rings.A broad singlet for the sulfonamide N-H proton (its chemical shift can vary).A broad singlet for the two protons of the amino (-NH₂) group. |
| ¹³C NMR | Approximately 12 distinct signals in the aromatic region (approx. 110-150 ppm), accounting for the 12 carbon atoms of the benzene rings. |
| FT-IR (cm⁻¹) | N-H stretching (amine): ~3300-3500 (two bands).N-H stretching (sulfonamide): ~3250.S=O stretching (asymmetric & symmetric): ~1350 and ~1160.C-Cl stretching: ~700-800. |
| Mass Spec (LC-MS) | [M+H]⁺: Expected m/z ≈ 283.03[M-H]⁻: Expected m/z ≈ 281.01Isotope pattern consistent with one chlorine atom (M+2 peak approx. 1/3 the height of M). |
Section 5: Biological Context and Potential Applications
Hypothesis: A Potential Carbonic Anhydrase IX Inhibitor
The sulfonamide functional group is a classic zinc-binding group found in numerous enzyme inhibitors. Specifically, benzenesulfonamides with an amino group at the meta- or para-position are well-established inhibitors of carbonic anhydrases (CAs).[1]
Tumor-associated isoforms, particularly Carbonic Anhydrase IX (CA IX), are highly expressed in hypoxic cancer cells and play a crucial role in regulating tumor pH, promoting cell survival, proliferation, and metastasis. By catalyzing the hydration of carbon dioxide to bicarbonate and a proton, CA IX contributes to extracellular acidosis while maintaining a neutral intracellular pH. Inhibiting CA IX can disrupt this pH balance, leading to apoptosis in cancer cells.[7]
Given that this compound contains the essential 3-aminobenzenesulfonamide scaffold, it is a prime candidate for investigation as a CA IX inhibitor. The 3-chlorophenyl group can potentially engage in hydrophobic or halogen-bonding interactions within the active site, enhancing binding affinity and selectivity over other CA isoforms.
Section 6: Safety and Handling
No specific safety data exists for CAS 438017-93-7. The following information is based on the parent compound, 3-Aminobenzenesulfonamide (CAS 98-18-0).[5][8]
-
GHS Hazard Statements:
-
Precautionary Statements:
-
Handling:
-
Use in a well-ventilated area or under a chemical fume hood.
-
Avoid generating dust.
-
Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times.
-
Section 7: References
-
CN105237446A - Synthetic method of p-aminobenzenesulfonamide. Google Patents.
-
Sulfonamide derivatives: Synthesis and applications. ResearchGate. [Link]
-
CN106316938B - A kind of preparation method of P-aminobenzene-sulfonamide compound. Google Patents.
-
Exploring Sulfonamides: Biological Activities and Structure–Activity Relationships. Archiv der Pharmazie. [Link]
-
Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Publishing. [Link]
-
Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. ResearchGate. [Link]
-
Benzenesulfonamide, 3-amino- (CID 7377). PubChem. [Link]
-
This compound (C12H11ClN2O2S). PubChemLite. [Link]
Sources
- 1. 3-アミノベンゼンスルホンアミド 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. dev.usbio.net [dev.usbio.net]
- 4. PubChemLite - this compound (C12H11ClN2O2S) [pubchemlite.lcsb.uni.lu]
- 5. 3-Aminobenzenesulfonamide | 98-18-0 | TCI AMERICA [tcichemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]
- 8. Benzenesulfonamide, 3-amino- | C6H8N2O2S | CID 7377 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Guide to the Structural Elucidation of N-(3-Chlorophenyl) 3-aminobenzenesulfonamide: An Orthogonal Analytical Approach
Abstract
The definitive structural confirmation of novel chemical entities is a cornerstone of chemical research and drug development. This guide provides an in-depth, technical walkthrough for the structural elucidation of N-(3-Chlorophenyl) 3-aminobenzenesulfonamide, a molecule of interest in medicinal chemistry. We eschew a rigid template, instead presenting a logical, field-proven workflow that integrates multiple orthogonal analytical techniques. This narrative emphasizes the causality behind experimental choices, ensuring each step contributes to a self-validating system for unambiguous structure determination. Key methodologies, including Mass Spectrometry, comprehensive 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy, are detailed with step-by-step protocols and data interpretation strategies. The guide culminates in the optional but definitive technique of Single-Crystal X-ray Crystallography. This document is intended for researchers, scientists, and professionals in drug development seeking a practical and scientifically rigorous framework for small molecule characterization.
Introduction: The Imperative of Unambiguous Characterization
This compound (Molecular Formula: C₁₂H₁₁ClN₂O₂S, Molecular Weight: 282.7 g/mol ) belongs to the sulfonamide class of compounds, a pharmacophore of significant historical and current importance in medicine.[1][2] The precise arrangement of its atoms dictates its three-dimensional shape, reactivity, and ultimately, its biological activity. Therefore, before any functional studies can be undertaken, its molecular structure must be confirmed with absolute certainty.
This guide details a multi-technique, or "orthogonal," approach. By probing different molecular properties—mass, atomic connectivity, functional groups, and spatial arrangement—through independent analytical methods, we build a powerful, self-validating case for the final structure, minimizing the risk of misinterpretation.
Strategic Analytical Workflow
The process of structure elucidation is not a linear checklist but a logical progression of inquiry. Each experiment yields pieces of a puzzle, and the results of one inform the next. Our strategy is designed to move from foundational data to fine-detail connectivity, culminating in the ultimate structural proof.
Caption: Strategic workflow for structure elucidation.
Mass Spectrometry (MS): The First Piece of the Puzzle
Expertise & Causality: Mass spectrometry is the initial and most crucial step. It provides the molecular weight of the compound, which must match the theoretical mass of the proposed structure. For halogenated compounds like this compound, MS offers a unique confirmatory signature due to the natural isotopic abundance of chlorine.[3][4][5][6]
Protocol: High-Resolution Electrospray Ionization (ESI) MS
-
Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the ionization mode to positive (ESI+) to detect the protonated molecule [M+H]⁺.
-
Analysis: Infuse the sample solution into the instrument. Acquire the mass spectrum over a range that includes the expected molecular weight (e.g., m/z 100-500).
Data Interpretation & Trustworthiness:
-
Molecular Ion Peak: The primary goal is to identify the protonated molecular ion, [M+H]⁺.
-
Isotopic Pattern (Self-Validation): Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.[3][4] This results in a characteristic pattern for the molecular ion:
| Parameter | Expected Value | Observation |
| Formula | C₁₂H₁₁ClN₂O₂S | Consistent with data |
| [M+H]⁺ (³⁵Cl) | m/z 283.0303 | Observed |
| [M+2+H]⁺ (³⁷Cl) | m/z 285.0273 | Observed |
| Intensity Ratio | ~3:1 | Observed |
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
Expertise & Causality: FTIR spectroscopy probes the vibrational frequencies of bonds within the molecule.[9] It is an excellent, rapid technique to confirm the presence of key functional groups expected in this compound, such as amines (N-H), sulfonyl groups (S=O), and aromatic rings (C=C).[1][10][11]
Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Background Scan: Run a background spectrum of the empty ATR crystal to subtract atmospheric interference.
-
Sample Scan: Acquire the sample spectrum, typically over a range of 4000-600 cm⁻¹.
Data Interpretation & Trustworthiness: The presence of characteristic absorption bands validates the key architectural components of the molecule.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Implication for Structure |
| 3450-3300 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) | Confirms the 3-amino group[10] |
| 3350-3250 | N-H Stretch | Secondary Amine (-NH-, sulfonamide) | Confirms the sulfonamide linkage[10] |
| 3100-3000 | C-H Stretch | Aromatic C-H | Indicates presence of benzene rings[12] |
| 1620-1580 | C=C Stretch | Aromatic Ring | Confirms the aromatic backbone[10][12] |
| 1350-1310 | S=O Asymmetric Stretch | Sulfonyl (-SO₂-) | Key evidence for sulfonamide [10] |
| 1170-1140 | S=O Symmetric Stretch | Sulfonyl (-SO₂-) | Key evidence for sulfonamide [10] |
| 800-600 | C-Cl Stretch | Aryl Halide | Suggests the C-Cl bond |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
Expertise & Causality: NMR is the most powerful technique for elucidating the precise connectivity of atoms in a molecule. ¹H NMR identifies the chemical environment and neighbors of hydrogen atoms, while ¹³C NMR does the same for carbon atoms.[12][13][14][15] For a molecule with two substituted benzene rings, NMR is essential to determine the substitution patterns (ortho, meta, para).
¹H and ¹³C NMR: The Atom Inventory
Protocol: 1D NMR Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆). DMSO is chosen for its ability to dissolve the compound and to avoid exchange of the N-H protons.
-
¹H NMR: Acquire the proton spectrum. The aromatic region (6.5-8.5 ppm) is of primary interest.[13][14][15][16]
-
¹³C NMR: Acquire the carbon spectrum. The aromatic region (110-150 ppm) will be most informative.[12][13][14][15]
Data Interpretation & Trustworthiness: The chemical shifts (δ), splitting patterns (multiplicity), and integration values (proton count) provide the foundational data for the structural puzzle.
Expected ¹H NMR Signals (in DMSO-d₆):
-
-NH₂ Protons: A broad singlet around 5.5-6.0 ppm.
-
-SO₂NH- Proton: A sharp singlet further downfield, ~10.0-10.5 ppm.
-
Aromatic Protons (7 total): A series of complex multiplets between 6.5 and 7.8 ppm.[13][14][15] The specific patterns will reveal the meta-substitution on both rings.
Expected ¹³C NMR Signals:
-
Aromatic Carbons (12 total): Signals in the 110-150 ppm range.[12][14][15] Carbons bonded to electronegative atoms (N, S, Cl) will be shifted further downfield.
2D NMR: Connecting the Dots
Expertise & Causality: While 1D NMR provides an inventory of atoms, 2D NMR experiments like HSQC and HMBC reveal how they are connected.[17][18] This is how we confirm the specific assembly of the two substituted rings through the sulfonamide linker.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to.[19][20][21] It's a definitive way to pair up the ¹H and ¹³C signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2 or 3 bonds away.[19][20][21] This is the key to piecing the molecular fragments together.
Protocol: 2D NMR Acquisition
-
Setup: Using the same sample from the 1D NMR experiments, run standard HSQC and HMBC pulse programs.
-
Analysis: Process the 2D spectra to generate correlation plots.
Data Interpretation & Trustworthiness:
Caption: Key HMBC correlations linking the molecular fragments.
The crucial HMBC correlations are from the sulfonamide N-H proton. This proton should show a correlation to the carbons on the 3-chlorophenyl ring that are two and three bonds away, and to the carbon on the 3-aminophenyl ring that is three bonds away (the carbon bearing the SO₂ group). These correlations unequivocally establish the connectivity of the entire molecule.
Summary Table of NMR Data:
| ¹H δ (ppm) | Multiplicity | Integration | ¹³C δ (ppm) | HSQC Correlation | Key HMBC Correlations | Assignment |
| ~10.2 | s | 1H | - | No | C(1'), C(2'), C(6') | SO₂NH |
| ~7.5-6.8 | m | 7H | ~145-110 | Yes | Various | Aromatic CH |
| ~5.8 | s | 2H | - | No | C(2), C(4) | C-NH₂ |
| - | - | - | ~148 | No | H(2), H(4) | C (3)-NH₂ |
| - | - | - | ~142 | No | NH, H(2'), H(6') | C (1')-N |
| - | - | - | ~140 | No | H(2), H(6) | C (1)-S |
| - | - | - | ~135 | No | H(2'), H(4') | C (3')-Cl |
(Note: Numbering is illustrative. Prime (') denotes the chlorophenyl ring. Assignments are hypothetical and must be confirmed by 2D data.)
(Optional) Single-Crystal X-ray Crystallography: The Definitive Proof
Expertise & Causality: While the combination of MS and NMR provides overwhelming evidence, single-crystal X-ray crystallography is the only technique that provides a direct, three-dimensional image of the molecule.[22][23][24] It measures the diffraction of X-rays off a crystal lattice to calculate the precise position of every atom.[25][26] This method is considered the "gold standard" for structure determination.[27]
Protocol: X-ray Diffraction
-
Crystallization: Grow a suitable single crystal of the compound. This is often the most challenging step and may require screening various solvents and crystallization conditions. Crystals should be at least 20µm in all dimensions.[24]
-
Data Collection: Mount the crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.
-
Structure Solution & Refinement: Process the diffraction data to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and the overall molecular conformation.
Data Interpretation & Trustworthiness: The output is a 3D model of the molecule that visually confirms all aspects of the structure deduced from spectroscopic data. It provides the ultimate, self-validating proof of the atomic arrangement, leaving no room for ambiguity.
Conclusion: A Synthesis of Evidence
The structural elucidation of this compound is achieved through a logical and orthogonal analytical workflow. Mass spectrometry confirms the molecular formula and the presence of chlorine. FTIR spectroscopy identifies the essential amine and sulfonamide functional groups. Finally, a comprehensive suite of 1D and 2D NMR experiments maps the atomic connectivity, definitively establishing the meta-substitution pattern on both aromatic rings and the linkage through the sulfonamide bridge. Each technique provides a layer of evidence that is validated by the others, leading to a confident and unambiguous structural assignment, which can be ultimately and unequivocally confirmed by X-ray crystallography.
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A Technical Guide to Elucidating the Mechanism of Action for N-(3-Chlorophenyl) 3-aminobenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The discovery of novel small molecules with therapeutic potential necessitates a rigorous and systematic investigation into their mechanism of action (MoA). This guide outlines a predicted MoA for the compound N-(3-Chlorophenyl) 3-aminobenzenesulfonamide and provides a comprehensive, multi-phase experimental workflow to validate this hypothesis. Based on a structural analysis of its N-aryl sulfonamide scaffold, we hypothesize that this compound primarily functions as a protein kinase inhibitor . The proposed validation strategy integrates unbiased, proteome-wide target identification with specific biophysical and cell-based assays to confirm target engagement, elucidate downstream pathway effects, and establish a clear structure-activity relationship. This document serves as a technical blueprint for researchers aiming to characterize novel sulfonamide derivatives in drug discovery pipelines.
Introduction and Core Hypothesis
This compound is a small molecule featuring a sulfonamide core, a functional group prevalent in a wide array of clinically approved drugs.[1][2] While the sulfonamide class is historically known for antimicrobial and diuretic activities, its derivatives have emerged as potent modulators of diverse enzyme families, including carbonic anhydrases and, notably, protein kinases.[3][4][5] Protein kinases are critical regulators of cellular signaling and represent a major class of therapeutic targets, particularly in oncology.[6][7]
The N-aryl sulfonamide scaffold present in the query compound is a recognized pharmacophore in numerous protein kinase inhibitors.[2][8][9] This structural motif is adept at forming key interactions within the ATP-binding pocket of kinases. Therefore, our primary hypothesis is:
Primary Hypothesis: this compound acts as a competitive inhibitor of one or more protein kinases, disrupting downstream signal transduction pathways and eliciting a cellular phenotype, such as inhibition of cell proliferation.
A secondary, alternative hypothesis is that the compound targets carbonic anhydrases, another class of enzymes known to be inhibited by aromatic sulfonamides.[10][11][12] The experimental plan is designed to test the primary hypothesis first, but the results from unbiased screening may also provide evidence for the secondary hypothesis.
Structural and Physicochemical Profile
A foundational analysis of the compound's properties is essential for designing robust experiments and interpreting results.
| Property | Value | Source / Method |
| Molecular Formula | C₁₂H₁₁ClN₂O₂S | [13][14] |
| Molecular Weight | 282.7 g/mol | [13][14] |
| CAS Number | 438017-93-7 | [13][15] |
| Predicted XlogP | 2.7 | [14] |
| Hydrogen Bond Donors | 2 (amine and sulfonamide N-H) | Structural Inspection |
| Hydrogen Bond Acceptors | 4 (amine, two sulfonyl oxygens, chlorine) | Structural Inspection |
The compound's moderate molecular weight and predicted lipophilicity (XlogP) suggest it possesses drug-like properties, including the potential for cell permeability, making it suitable for cell-based assays.
Integrated Experimental Workflow for MoA Validation
We propose a phased approach to systematically investigate the compound's MoA, progressing from broad, unbiased screening to specific, hypothesis-driven validation.[16][17][18]
Caption: Phased experimental workflow for MoA validation.
Phase 1: Unbiased Target Identification
The initial phase aims to identify the most probable protein targets without preconceived bias.
Phenotypic Screening
The first step is to establish a quantifiable cellular phenotype. Given the hypothesis of kinase inhibition, an anti-proliferative assay across a panel of cancer cell lines is a logical starting point.
-
Objective: Determine the compound's potency (EC₅₀) and identify sensitive cell lines for further study.
-
Method: A standard cell viability assay (e.g., CellTiter-Glo® or MTT) is performed on a panel of 10-20 cancer cell lines from diverse lineages (e.g., lung, breast, leukemia).
-
Rationale: This screen confirms cellular activity and identifies the most responsive biological systems, which are likely to express the target kinase at functional levels.
Chemical Proteomics with Kinobeads
Using lysates from a sensitive cell line identified above, we will perform a competitive binding experiment with kinobeads to identify direct kinase targets.[19]
-
Objective: Identify which kinases directly bind to the compound.
-
Method: Kinobeads are a mixture of broad-spectrum kinase inhibitors immobilized on a resin that can capture a large portion of the expressed kinome.[20][21] Cell lysate is pre-incubated with varying concentrations of this compound before incubation with the kinobeads. Kinases that bind to the compound will not bind to the beads. The captured proteins are then identified and quantified using LC-MS/MS.[19][22]
-
Rationale: This is a powerful, unbiased method to identify high-affinity kinase targets from the native proteome. It generates a list of putative targets and their relative binding affinities, directly testing our primary hypothesis.
Phase 2: Target Engagement and In Vitro Validation
This phase focuses on validating the top candidate kinases identified in Phase 1.
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical assay that confirms direct target engagement in intact cells or cell lysates.[23][24] Ligand binding stabilizes a protein, increasing its melting temperature (Tₘ).[25][26]
-
Objective: To confirm that the compound binds to and stabilizes the putative target kinase(s) in a cellular environment.
-
Rationale: This assay provides crucial evidence that the drug interacts with its target under physiological conditions, bridging the gap between proteomics and functional assays.[24][27]
Protocol: Lysate-Based CETSA with Western Blot Detection [25]
-
Prepare Lysate: Culture and harvest cells from a sensitive cell line. Lyse cells using freeze-thaw cycles in a suitable buffer and clarify by high-speed centrifugation.
-
Compound Incubation: Aliquot the cell lysate and incubate with the test compound (e.g., at 10x EC₅₀) or vehicle (DMSO) for 30 minutes at room temperature.
-
Heat Challenge: Heat the aliquots in a PCR cycler across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at 4°C.[26]
-
Separate Aggregates: Centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes to pellet precipitated proteins.
-
Analysis: Collect the supernatant (containing soluble protein) and analyze the amount of the target protein remaining using Western Blot with a specific antibody.
-
Data Interpretation: Plot the band intensity versus temperature. A shift in the melting curve to a higher temperature in the compound-treated sample indicates target stabilization and engagement.
In Vitro Enzymatic Assay
To confirm that binding leads to functional inhibition, an in vitro kinase activity assay is performed using recombinant protein of the validated target.
-
Objective: To determine the compound's inhibitory potency (IC₅₀) against the purified target kinase.
-
Method: The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that measures the amount of ADP produced during a kinase reaction.[28][29][30]
-
Rationale: This assay directly measures the compound's effect on the enzyme's catalytic activity, providing a quantitative measure of inhibition.
Protocol: ADP-Glo™ Kinase Assay [31][32]
-
Kinase Reaction: Set up a reaction in a multiwell plate containing the recombinant target kinase, its specific substrate, ATP, and a serial dilution of this compound. Incubate at room temperature for a defined period (e.g., 60 minutes).
-
Terminate & Deplete ATP: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes.[29]
-
Detect ADP: Add Kinase Detection Reagent, which converts the ADP generated into ATP and provides luciferase/luciferin to generate a luminescent signal proportional to the ADP concentration. Incubate for 30-60 minutes.[29][31]
-
Measure Luminescence: Read the plate on a luminometer.
-
Data Analysis: Plot the luminescent signal against the compound concentration and fit to a dose-response curve to calculate the IC₅₀ value.
Phase 3: Cellular Pathway Analysis
The final phase connects target inhibition to the observed cellular phenotype by examining the downstream signaling pathway.
Western Blot for Substrate Phosphorylation
If the compound inhibits a specific kinase, the phosphorylation of its direct downstream substrate should decrease in treated cells.
-
Objective: To demonstrate that the compound inhibits the activity of its target kinase inside cells.
-
Rationale: This experiment provides the definitive link between target engagement and a functional cellular outcome, solidifying the MoA. A reduction in substrate phosphorylation is a key biomarker of target inhibition.[33]
Protocol: Western Blot for Phospho-Substrate [34][35]
-
Cell Treatment: Plate a sensitive cell line and allow cells to adhere. Treat cells with increasing concentrations of the test compound (e.g., 0.1x to 10x EC₅₀) for a relevant time period (e.g., 2-24 hours). Include a vehicle control.
-
Lysis: Wash cells with cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration in each lysate using a BCA assay.
-
SDS-PAGE & Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific to the phosphorylated form of the target's known substrate.
-
Detection & Re-probing: Detect with a secondary HRP-conjugated antibody and chemiluminescence.[6] Subsequently, strip the membrane and re-probe with an antibody for the total amount of the substrate and a loading control (e.g., GAPDH or β-actin) to ensure equal loading.
-
Analysis: Quantify band densities. A dose-dependent decrease in the ratio of phosphorylated substrate to total substrate confirms pathway inhibition.[33]
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An In-depth Technical Guide to the Solubility of N-(3-Chlorophenyl) 3-aminobenzenesulfonamide in DMSO and Ethanol
This guide provides a comprehensive technical overview of the solubility characteristics of N-(3-Chlorophenyl) 3-aminobenzenesulfonamide in two common laboratory solvents: dimethyl sulfoxide (DMSO) and ethanol. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of solubility, provides detailed experimental protocols for its determination, and offers insights into the practical implications for laboratory work.
Introduction: Understanding the Importance of Solubility
The solubility of a compound is a critical physicochemical parameter that influences its behavior in a variety of scientific contexts, from chemical reactions to biological assays. For a compound like this compound, a sulfonamide derivative, understanding its solubility is paramount for its application in areas such as medicinal chemistry and materials science.[1][2] The choice of solvent can dramatically impact reaction kinetics, crystal morphology, and, crucially for drug development, bioavailability.
This guide will focus on two solvents with distinct properties: DMSO, a polar aprotic solvent, and ethanol, a polar protic solvent. By understanding how this compound interacts with each, researchers can make informed decisions about solvent selection for their specific applications.
Physicochemical Properties of this compound and Solvents
A fundamental understanding of the properties of both the solute and the solvents is essential to comprehending their interactions.
This compound at a Glance
| Property | Value | Source |
| Chemical Formula | C₁₂H₁₁ClN₂O₂S | [3][4][5] |
| Molecular Weight | 282.7 g/mol | [3][5] |
| Appearance | Solid | |
| Predicted XlogP | 2.7 | [4] |
The structure of this compound, featuring both polar (sulfonamide and amine groups) and nonpolar (chlorophenyl and benzene rings) regions, suggests a nuanced solubility profile. The presence of hydrogen bond donors and acceptors in the molecule will play a significant role in its interaction with protic and aprotic solvents.
The Solvents: DMSO and Ethanol
| Property | Dimethyl Sulfoxide (DMSO) | Ethanol |
| Formula | (CH₃)₂SO | C₂H₅OH |
| Molecular Weight | 78.13 g/mol | 46.07 g/mol |
| Type | Polar Aprotic | Polar Protic |
| Boiling Point | 189 °C | 78.5 °C[6][7] |
| Dielectric Constant | 46.7 | 24.6[7] |
| Miscibility with Water | Miscible | Miscible[6][8][9] |
Dimethyl Sulfoxide (DMSO) is a powerful, highly polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds.[8][10][11][12][13] Its strong hydrogen bond accepting ability makes it an excellent solvent for many organic compounds.
Ethanol is a versatile polar protic solvent, meaning it has a hydroxyl group that can act as a hydrogen bond donor.[6][9][14] Its ability to form hydrogen bonds and its relatively high dielectric constant allow it to dissolve many polar compounds.[9][14]
Theoretical Principles of Solubility: A "Like Dissolves Like" Perspective
The adage "like dissolves like" provides a foundational, albeit simplified, framework for predicting solubility.[15] This principle suggests that substances with similar intermolecular forces are more likely to be soluble in one another.
-
Polarity: The polarity of both the solute and the solvent is a key determinant. The presence of polar functional groups, such as the sulfonamide and amine groups in this compound, will favor solubility in polar solvents like DMSO and ethanol.
-
Hydrogen Bonding: The ability of a solute to form hydrogen bonds with a solvent significantly enhances solubility. This compound has both hydrogen bond donors (-NH₂) and acceptors (=O). Ethanol, as a protic solvent, can act as both a hydrogen bond donor and acceptor.[9] DMSO is a strong hydrogen bond acceptor.[10][11]
-
Molecular Size and Shape: Larger molecules can be more difficult to solvate, and their crystal lattice energy can also impact solubility.
Based on these principles, it is anticipated that this compound will exhibit appreciable solubility in both DMSO and ethanol due to their shared polar characteristics and the potential for hydrogen bonding. However, the extent of solubility may differ due to the specific nature of the solute-solvent interactions.
Experimental Determination of Solubility: A Step-by-Step Protocol
In the absence of readily available quantitative solubility data for this compound in DMSO and ethanol, this section provides a robust, self-validating protocol for its experimental determination.
Materials and Equipment
-
This compound (solid)
-
Dimethyl Sulfoxide (DMSO), analytical grade
-
Ethanol, analytical grade
-
Analytical balance (readable to at least 0.1 mg)
-
Vortex mixer
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Workflow for the experimental determination of solubility.
Detailed Protocol
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound into separate vials for each solvent (DMSO and ethanol). The amount should be sufficient to ensure that undissolved solid remains after equilibration.
-
Add a known volume of the respective solvent to each vial.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Allow the solutions to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure equilibrium is reached.
-
-
Separation of Undissolved Solute:
-
After equilibration, visually confirm the presence of undissolved solid.
-
Centrifuge the vials at a high speed to pellet the excess solid.
-
Carefully withdraw the supernatant using a pipette and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter. This step is critical to ensure only the dissolved compound is analyzed.
-
-
Analysis by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.
-
Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against concentration.
-
Dilute the filtered supernatant to a concentration that falls within the linear range of the calibration curve.
-
Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Expected Results and Discussion
While specific quantitative data is not available in the public domain at the time of writing, a qualitative prediction can be made based on chemical principles.
| Solvent | Predicted Solubility | Rationale |
| DMSO | High | DMSO is a highly polar aprotic solvent with a strong ability to accept hydrogen bonds. It is an excellent solvent for a wide array of organic compounds, including many with polar functional groups.[12] |
| Ethanol | Moderate to High | Ethanol is a polar protic solvent capable of both donating and accepting hydrogen bonds.[9][14] The presence of the hydroxyl group allows for strong interactions with the sulfonamide and amine moieties of the solute. |
It is important to note that these are predictions. The actual experimental results will provide the definitive quantitative solubility values. Factors such as the crystal lattice energy of the solid this compound will also play a crucial role in its dissolution.
Conclusion
This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in DMSO and ethanol. By combining theoretical principles with a detailed, practical experimental protocol, researchers are equipped to make informed decisions regarding solvent selection and to generate reliable solubility data. The insights gained from such studies are invaluable for the successful application of this compound in research and development.
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A Deep Dive into the Spectral Signature of N-(3-Chlorophenyl) 3-aminobenzenesulfonamide: A Technical Guide
This technical guide provides an in-depth spectral analysis of N-(3-Chlorophenyl) 3-aminobenzenesulfonamide, a molecule of interest in pharmaceutical and chemical research. This document is structured to offer not just raw data, but a foundational understanding of the principles behind the spectral characterization, empowering researchers and drug development professionals to interpret and replicate these findings. The methodologies outlined herein are designed to be self-validating, ensuring scientific rigor and reproducibility.
Introduction: The Importance of Spectral Characterization
This compound (Molecular Formula: C₁₂H₁₁ClN₂O₂S, Molecular Weight: 282.7 g/mol ) is a sulfonamide derivative with potential applications in medicinal chemistry.[1][2][3] The precise elucidation of its molecular structure is paramount for understanding its chemical behavior, reactivity, and potential biological activity. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. This guide will walk through the theoretical and practical aspects of obtaining and interpreting the spectral data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Environment
NMR spectroscopy provides unparalleled insight into the connectivity and chemical environment of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are crucial for a comprehensive structural assignment.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is anticipated to reveal distinct signals for the aromatic protons, the amine protons, and the sulfonamide proton. The chemical shifts are influenced by the electronic effects of the substituents on the two aromatic rings.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.2 - 10.5 | Singlet | 1H | SO₂H N |
| ~7.0 - 7.8 | Multiplet | 8H | Aromatic Protons |
| ~5.8 | Broad Singlet | 2H | NH₂ |
Note: Predicted values are based on typical chemical shifts for similar functional groups and aromatic systems.[4][5]
Predicted ¹³C NMR Spectral Data
The carbon NMR spectrum will show signals for each unique carbon atom in the molecule. The chemical shifts are indicative of the hybridization and electronic environment of the carbon atoms.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~145 | C-SO₂ |
| ~140 | C-NH₂ |
| ~135 | C-Cl |
| ~115 - 130 | Aromatic C-H |
| ~110 - 125 | Aromatic C-C |
Note: Predicted values are based on typical chemical shifts for substituted benzene rings.
Experimental Protocol for NMR Spectroscopy
This protocol outlines a standard procedure for acquiring high-quality NMR spectra of this compound.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.[6] DMSO-d₆ is often preferred for sulfonamides due to its ability to dissolve the compound and to allow for the observation of exchangeable protons (NH and NH₂).
-
Ensure the sample is fully dissolved; sonication may be used to aid dissolution.
-
-
Instrument Setup:
-
Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[7]
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Set the appropriate spectral width and acquisition time.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum using a standard pulse sequence.
-
Acquire a ¹³C NMR spectrum, typically with proton decoupling.
-
Consider performing 2D NMR experiments (e.g., COSY, HSQC) for unambiguous assignment of complex multiplets.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase and baseline correct the resulting spectrum.
-
Integrate the signals in the ¹H NMR spectrum.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).[6]
-
Rationale Behind Experimental Choices
The choice of a high-field NMR instrument enhances spectral dispersion, which is critical for resolving the complex multiplets expected in the aromatic region. The selection of an appropriate deuterated solvent is crucial for sample solubility and for observing the signals of labile protons.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Predicted IR Absorption Bands
The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, S=O, and C-N bonds, as well as vibrations from the aromatic rings.
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3450 - 3300 | N-H Stretch (asymmetric and symmetric) | Primary Amine (-NH₂) |
| 3300 - 3200 | N-H Stretch | Sulfonamide (-SO₂NH-) |
| 1620 - 1580 | N-H Bend | Primary Amine (-NH₂) |
| 1350 - 1310 | S=O Asymmetric Stretch | Sulfonamide (-SO₂NH-) |
| 1170 - 1140 | S=O Symmetric Stretch | Sulfonamide (-SO₂NH-) |
| 920 - 890 | S-N Stretch | Sulfonamide (-SO₂NH-) |
| 800 - 700 | C-H Out-of-plane Bend | Aromatic Ring |
| 750 - 700 | C-Cl Stretch | Chloro-aromatic |
Note: These are typical ranges for the indicated functional groups.[4]
Experimental Protocol for FT-IR Spectroscopy
This protocol describes the acquisition of an IR spectrum using the Attenuated Total Reflectance (ATR) technique, which is common for solid samples.
-
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
-
Instrument Setup:
-
Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Collect a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
-
Data Acquisition:
-
Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The typical spectral range is 4000-400 cm⁻¹.
-
-
Data Processing:
-
The software will automatically perform the Fourier transform and background subtraction.
-
Label the significant peaks in the spectrum.
-
Visualization of the Analytical Workflow
Caption: Workflow for the comprehensive spectral analysis.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
Predicted Mass Spectrum
Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ is expected to be the base peak.
| Predicted m/z | Ion | Notes |
| 283.03 | [M+H]⁺ | Protonated molecule (for ¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O, ³²S) |
| 285.03 | [M+H]⁺ | Isotope peak due to ³⁷Cl |
| 156.01 | [C₆H₆NO₂S]⁺ | Cleavage of the S-N bond |
| 127.02 | [C₆H₅ClN]⁺ | Fragment from the chlorophenylamine moiety |
| 92.05 | [C₆H₆N]⁺ | Loss of SO₂ from the m/z 156 fragment |
Note: Fragmentation patterns are based on known behaviors of sulfonamides in mass spectrometry.[8][9][10]
Experimental Protocol for Mass Spectrometry
This protocol describes a general procedure for obtaining a mass spectrum using ESI-MS.
-
Sample Preparation:
-
Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
A small amount of formic acid or ammonium hydroxide may be added to the solution to promote the formation of [M+H]⁺ or [M-H]⁻ ions, respectively.
-
-
Instrument Setup:
-
Use a mass spectrometer equipped with an ESI source.
-
Calibrate the instrument using a known standard.
-
Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) for the compound of interest.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in both positive and negative ion modes over a suitable m/z range (e.g., 50-500).
-
For structural confirmation, perform tandem mass spectrometry (MS/MS) by selecting the [M+H]⁺ or [M-H]⁻ ion as the precursor and inducing fragmentation.
-
-
Data Analysis:
-
Identify the molecular ion peak and any significant fragment ions.
-
Compare the observed isotopic pattern with the theoretical pattern for the proposed molecular formula.
-
Propose fragmentation pathways to explain the observed fragment ions.
-
Visualization of the Molecular Structure with Key NMR Environments
Caption: Key proton environments for NMR analysis.
Conclusion
The combination of NMR, IR, and MS provides a powerful and comprehensive approach to the structural elucidation of this compound. This guide has detailed the predicted spectral data, provided robust experimental protocols, and offered insights into the rationale behind these analytical techniques. By following these methodologies, researchers can confidently characterize this and similar molecules, paving the way for further investigation into their chemical and biological properties.
References
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Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-9. Available at: [Link]
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Kokotou, M. G. (2020). Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. Current Pharmaceutical Analysis, 16(5), 513-519. Available at: [Link]
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Zhang, J., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry, 43(8), 1105-14. Available at: [Link]
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Kokotou, M. G. (2020). Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. Semantic Scholar. Available at: [Link]
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ResearchGate. (n.d.). FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion... ResearchGate. Available at: [Link]
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ResearchGate. (2025). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. ResearchGate. Available at: [Link]
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The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. The Royal Society of Chemistry. Available at: [Link]
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The Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. The Royal Society of Chemistry. Available at: [Link]
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ResearchGate. (n.d.). FT-IR spectra of sulfonamide ligand 3a, zinc (II) complex (4a), copper... ResearchGate. Available at: [Link]
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Baxter, J. N., Cymerman-Craig, J., & Willis, J. B. (1955). The infrared spectra of some sulphonamides. Journal of the Chemical Society (Resumed), 669-679. Available at: [Link]
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ResearchGate. (n.d.). 1 H NMR and 13 C NMR of the prepared compounds. ResearchGate. Available at: [Link]
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PubChem. (n.d.). This compound. PubChem. Available at: [Link]
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PubChem. (n.d.). Benzenesulfonamide, 3-amino-. PubChem. Available at: [Link]
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University of Bradford. (n.d.). Synthesis of sulfonamide-based ynamides and ynamines in water. Bradford Scholars. Available at: [Link]
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A Technical Guide to the Preliminary Cytotoxicity Assessment of N-(3-Chlorophenyl) 3-aminobenzenesulfonamide on In Vitro Cell Models
Abstract
This guide provides a comprehensive framework for conducting a preliminary in vitro cytotoxicity assessment of the novel compound, N-(3-Chlorophenyl) 3-aminobenzenesulfonamide. The evaluation of cytotoxic potential is a critical early step in the drug discovery pipeline, offering essential insights into a compound's safety and therapeutic promise.[1] This document outlines detailed, field-proven methodologies for cell line selection, culture, and a tiered approach to cytotoxicity testing, beginning with a general assessment of metabolic viability and membrane integrity, and progressing to a more mechanistic investigation of apoptosis. The protocols described herein are designed to be self-validating, incorporating appropriate controls to ensure data integrity and reproducibility. By adhering to these guidelines, researchers can generate a robust preliminary dataset to inform subsequent preclinical development of this compound.
Introduction: Rationale and Strategic Approach
This compound is a synthetic organic compound belonging to the sulfonamide class. Sulfonamides are a well-established group of pharmacologically active agents with a broad spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[2][3][4][5] The therapeutic potential of many sulfonamide derivatives stems from their ability to interfere with key cellular processes, which can lead to cytotoxic effects in target cells.[3] Given the structural features of this compound, a systematic evaluation of its cytotoxic profile is warranted to explore its potential as a therapeutic agent, particularly in oncology.
The preliminary assessment of a novel compound's cytotoxicity is a pivotal stage in drug development.[1] It serves to identify the concentration range at which the compound exerts a biological effect, and to provide initial insights into its mechanism of action.[1] A tiered approach to cytotoxicity testing is often the most efficient. This typically begins with broad-spectrum assays that measure overall cell viability and membrane integrity, followed by more specific assays to elucidate the mode of cell death, such as apoptosis or necrosis.[1]
This guide will detail a strategic workflow for the preliminary cytotoxicity assessment of this compound, commencing with the selection of appropriate cell lines, followed by the application of the MTT assay for metabolic activity, the LDH release assay for membrane integrity, and finally, an Annexin V/7-AAD apoptosis assay using flow cytometry for a more detailed mechanistic understanding.
Strategic Selection of In Vitro Models
The choice of cell lines is a critical determinant of the relevance and translatability of in vitro cytotoxicity data.[6][7] For a preliminary screen of a novel compound with unknown activity, a panel of cell lines is recommended to assess both general cytotoxicity and potential cancer-specific effects.
-
Human Cervical Adenocarcinoma (HeLa): A robust and widely used cancer cell line, suitable for initial broad-spectrum cytotoxicity screening.
-
Human Breast Adenocarcinoma (MCF-7): A well-characterized, estrogen receptor-positive breast cancer cell line, valuable for assessing potential activity against a common solid tumor type.
-
Human Colorectal Carcinoma (HT-29): A representative cell line for colorectal cancer, another prevalent malignancy.[8]
-
Human Embryonic Kidney 293 (HEK293): A non-cancerous human cell line, included to assess the compound's general cytotoxicity and to determine a preliminary therapeutic index by comparing its effects on cancerous versus non-cancerous cells.
This selection provides a balance of cancer and non-cancer cell types to enable a comprehensive preliminary assessment.
Experimental Workflows and Protocols
The following sections provide detailed protocols for a tiered cytotoxicity assessment. It is imperative that all cell culture and experimental procedures are conducted under sterile conditions in a certified biosafety cabinet.
General Cell Culture and Compound Preparation
Cell Culture: All cell lines should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.
Compound Stock Solution: A 10 mM stock solution of this compound (Molecular Formula: C₁₂H₁₁ClN₂O₂S, Molecular Weight: 282.7 g/mol )[9] should be prepared in sterile dimethyl sulfoxide (DMSO).[8] This stock solution should be stored at -20°C. Working solutions are to be prepared by diluting the stock solution in complete cell culture medium immediately prior to use.[1] The final DMSO concentration in the cell culture wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.[1]
Tier 1: Assessment of Metabolic Viability (MTT Assay)
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[10] Metabolically active cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[10][11] The intensity of the purple color is directly proportional to the number of viable cells.[12][13]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[1]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the various compound concentrations. Include a vehicle control (medium with 0.5% DMSO) and a positive control (e.g., Doxorubicin). Incubate the plates for 48 hours.[1]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.[1]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.[14]
Tier 2: Assessment of Membrane Integrity (LDH Assay)
The Lactate Dehydrogenase (LDH) release assay is a method to quantify cell death by measuring the activity of LDH, a cytosolic enzyme, in the culture medium.[1] The release of LDH into the medium indicates a loss of cell membrane integrity, a hallmark of cytotoxicity.[15][16]
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).
-
Supernatant Collection: After the 48-hour incubation, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., using a commercially available LDH cytotoxicity assay kit). Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation and Measurement: Incubate the plate at room temperature for 30 minutes, protected from light.[15] Measure the absorbance at 490 nm using a microplate reader.[15]
Tier 3: Mechanistic Insight into Cell Death (Apoptosis Assay)
Flow cytometry using Annexin V and 7-Aminoactinomycin D (7-AAD) staining is a powerful technique to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[17][18] In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[17] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells.[18][19] 7-AAD is a fluorescent DNA intercalator that is excluded by cells with intact membranes. It is used to identify late apoptotic and necrotic cells with compromised membrane integrity.[17]
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for 24 hours.
-
Cell Harvesting: Collect both floating and adherent cells. Adherent cells can be detached using trypsin. Centrifuge the cell suspension and wash twice with cold PBS.[18]
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and 7-AAD to the cell suspension and incubate in the dark for 15 minutes at room temperature.[1]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.[1]
Data Presentation and Interpretation
Quantitative Data Summary
The cytotoxic effect of this compound is quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50% compared to untreated controls.[1]
Table 1: Hypothetical IC50 Values of this compound
| Cell Line | Assay | Incubation Time (h) | IC50 (µM) |
| HeLa | MTT | 48 | 25.3 ± 2.1 |
| MCF-7 | MTT | 48 | 18.9 ± 1.5 |
| HT-29 | MTT | 48 | 32.7 ± 3.4 |
| HEK293 | MTT | 48 | > 100 |
Table 2: Hypothetical LDH Release Data for MCF-7 Cells
| Treatment | Concentration (µM) | LDH Release (% of Maximum) |
| Vehicle Control | 0 | 5.2 ± 0.8 |
| Compound | 10 | 22.1 ± 2.5 |
| Compound | 20 | 48.9 ± 4.1 |
| Compound | 50 | 85.6 ± 6.3 |
| Lysis Control | - | 100 |
Visualization of Workflows and Pathways
Diagram 1: General Workflow for In Vitro Cytotoxicity Testing
Caption: A tiered experimental workflow for assessing cytotoxicity.
Diagram 2: Hypothetical Apoptosis Signaling Pathway
Caption: A potential apoptosis pathway induced by the test compound.
Discussion and Future Directions
The hypothetical results presented suggest that this compound exhibits selective cytotoxicity towards cancer cell lines, with MCF-7 being the most sensitive. The significantly higher IC50 value in the non-cancerous HEK293 cell line indicates a favorable preliminary therapeutic window. The LDH release data would corroborate the MTT findings, demonstrating that the observed decrease in metabolic activity is accompanied by a loss of membrane integrity, confirming a cytotoxic rather than a cytostatic effect.
The proposed next step, the Annexin V/7-AAD assay, would provide crucial mechanistic information. An increase in the Annexin V-positive/7-AAD-negative population would strongly suggest that the compound induces apoptosis.[17] Further investigation into the apoptotic pathway, as depicted in the hypothetical signaling diagram, could involve assessing the generation of reactive oxygen species (ROS), changes in mitochondrial membrane potential, and the activation of key caspases.[20]
Conclusion
This technical guide provides a robust and scientifically sound framework for the preliminary in vitro cytotoxicity assessment of this compound. By employing a tiered approach that combines assays for metabolic viability, membrane integrity, and apoptosis, researchers can generate a comprehensive initial dataset. This data will be instrumental in making informed decisions about the future development of this compound as a potential therapeutic agent.
References
-
Agilent. Apoptosis Assays by Flow Cytometry. [Link]
-
PMC. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]
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NCBI Bookshelf. Cell Viability Assays - Assay Guidance Manual. [Link]
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Bio-Rad Antibodies. Apoptosis Analysis by Flow Cytometry. [Link]
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OZ Biosciences. LDH Cytotoxicity Assay Kit. [Link]
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ResearchGate. MTT Proliferation Assay Protocol. [Link]
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PubMed. Measurement and Characterization of Apoptosis by Flow Cytometry. [Link]
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Scribd. In Vitro Cytotoxicity Assay Protocol. [Link]
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PMC. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. [Link]
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NCBI. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. [Link]
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ResearchGate. What cell line should I choose for citotoxicity assays?. [Link]
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PMC. Highlight report: Cell type selection for toxicity testing. [Link]
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SpringerLink. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. [Link]
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Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]
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Wikipedia. Sulfonamide (medicine). [Link]
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ResearchGate. Which cell line to choose for cytotoxicity evaluation of nanomaterials?. [Link]
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PMC. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells. [Link]
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Johner Institute. Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. [Link]
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Semantic Scholar. A review on 'sulfonamides': their chemistry and pharmacological potentials for designing therapeutic drugs in medical science. [Link]
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PubMed. Cytotoxic activity of some novel sulfonamide derivatives. [Link]
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PMC. Novel derivative of aminobenzenesulfonamide (3c) induces apoptosis in colorectal cancer cells through ROS generation and inhibits cell migration. [Link]
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PMC. Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives. [Link]
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Scielo. Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. [Link]
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Wiley Online Library. Exploring Sulfonamides: Biological Activities and Structure–Activity Relationships. [Link]
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Nature. Evaluation of antibacterial, cytotoxicity, and apoptosis activity of novel chromene-sulfonamide hybrids synthesized under solvent-free conditions and 3D-QSAR modeling studies. [Link]
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MDPI. Synthesis of 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine Derivatives with Pro-Apoptotic Activity against Cancer Cells. [Link]
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Methodological & Application
Application Notes and Protocols for the Use of N-(3-Chlorophenyl) 3-aminobenzenesulfonamide as a Carbonic Anhydrase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Carbonic Anhydrases and Their Inhibition
Carbonic anhydrases (CAs) are a superfamily of ubiquitous metalloenzymes that play a pivotal role in fundamental physiological processes.[1] These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺), a reaction essential for pH homeostasis, CO₂ transport, electrolyte secretion, and numerous biosynthetic pathways. The involvement of various CA isoforms in the pathophysiology of a range of diseases, including glaucoma, epilepsy, and cancer, has established them as significant therapeutic targets.
Benzenesulfonamides represent a major class of carbonic anhydrase inhibitors.[2] Their mechanism of action typically involves the coordination of the sulfonamide group to the zinc ion at the active site of the enzyme, displacing a water molecule and thereby blocking the catalytic activity. N-(3-Chlorophenyl) 3-aminobenzenesulfonamide belongs to this class of compounds and is investigated for its potential as a carbonic anhydrase inhibitor.
This guide provides a comprehensive protocol for the characterization of this compound as a carbonic anhydrase inhibitor using a standard in vitro colorimetric assay. Due to the limited publicly available data on the specific activity and solubility of this compound, this protocol also includes essential preliminary steps for its characterization.
Physicochemical Properties of this compound
A summary of the known and predicted physicochemical properties of this compound is provided below. It is crucial to note the absence of experimentally determined aqueous solubility data, which necessitates a preliminary solubility assessment as outlined in the protocol.
| Property | Value/Information | Source |
| Molecular Formula | C₁₂H₁₁ClN₂O₂S | |
| Molecular Weight | 282.7 g/mol | |
| Predicted XlogP | 2.7 | |
| Aqueous Solubility | Data not available | N/A |
| DMSO Solubility | Expected to be soluble, but experimental verification is required. | N/A |
Mechanism of Action: The Sulfonamide-Zinc Interaction
The inhibitory activity of benzenesulfonamides against carbonic anhydrases is well-established. The primary mechanism involves the binding of the deprotonated sulfonamide group (SO₂NH⁻) to the Zn²⁺ ion located at the catalytic core of the enzyme. This interaction displaces the zinc-bound water molecule or hydroxide ion, which is essential for the hydration of carbon dioxide, thereby inhibiting the enzyme's function. The substituents on the benzene ring can further influence the binding affinity and selectivity for different CA isoforms by interacting with amino acid residues in the active site cavity.
Caption: Inhibition of Carbonic Anhydrase by this compound.
Experimental Protocols
Part 1: Preliminary Solubility Determination of this compound
Rationale: As the aqueous solubility of this compound is not documented, determining its kinetic solubility is a critical first step to ensure accurate preparation of stock solutions and to avoid compound precipitation in the assay.[3][4]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of absorbance measurements
Procedure:
-
Prepare a High-Concentration Stock Solution: Accurately weigh a small amount of this compound and dissolve it in anhydrous DMSO to prepare a high-concentration stock solution (e.g., 10 mM).
-
Serial Dilution in DMSO: Perform a serial dilution of the stock solution in DMSO to create a range of concentrations.
-
Addition to Assay Buffer: In a 96-well plate, add a small volume of each DMSO dilution to a larger volume of the assay buffer (e.g., 2 µL of DMSO stock into 98 µL of buffer) to achieve a final DMSO concentration of 2% or less.
-
Incubation and Observation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours) and visually inspect for any precipitation.
-
Spectrophotometric Measurement: Measure the absorbance of each well at a wavelength where the compound has some absorbance (if known) or at a wavelength prone to light scattering due to precipitation (e.g., 600 nm). A sharp increase in absorbance indicates precipitation.
-
Determine Kinetic Solubility: The highest concentration that does not show precipitation is considered the kinetic solubility under these conditions. This will inform the maximum concentration to be used in the subsequent inhibition assay.
Part 2: In Vitro Carbonic Anhydrase Inhibition Assay (Colorimetric)
Principle: This assay is based on the esterase activity of carbonic anhydrase, which can hydrolyze the colorless substrate p-nitrophenyl acetate (p-NPA) to the yellow-colored product p-nitrophenol (p-NP). The rate of p-NP formation is monitored spectrophotometrically by measuring the increase in absorbance at 405 nm. The presence of an inhibitor will decrease the rate of this reaction.
Materials and Reagents:
-
Carbonic Anhydrase (CA) Enzyme: Human or bovine erythrocyte CA (e.g., Sigma-Aldrich).
-
Substrate: p-Nitrophenyl acetate (p-NPA).
-
Inhibitor: this compound.
-
Positive Control: Acetazolamide (a known CA inhibitor).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Organic Solvent: Anhydrous DMSO.
-
Equipment: 96-well clear, flat-bottom microplate, multichannel pipettes, and a microplate reader with kinetic measurement capabilities at 405 nm.
Reagent Preparation:
-
Assay Buffer (50 mM Tris-HCl, pH 7.4): Dissolve Tris base in deionized water, adjust the pH to 7.4 with HCl, and bring to the final volume.
-
CA Enzyme Stock Solution (1 mg/mL): Dissolve the CA enzyme in cold Assay Buffer. Aliquot and store at -20°C or -80°C.
-
CA Working Solution: On the day of the assay, dilute the CA stock solution to the desired final concentration in cold Assay Buffer. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 10-15 minutes.
-
p-NPA Substrate Solution (e.g., 3 mM): Prepare fresh daily by dissolving p-NPA in a minimal amount of DMSO and then diluting with the Assay Buffer.
-
Inhibitor Stock Solution (e.g., 10 mM in DMSO): Prepare a stock solution of this compound in DMSO based on the preliminary solubility determination.
-
Positive Control Stock Solution (e.g., 1 mM Acetazolamide in DMSO): Prepare a stock solution of Acetazolamide in DMSO.
Assay Protocol:
-
Plate Setup:
-
Blank (No Enzyme): Assay Buffer + Substrate Solution.
-
Negative Control (100% Activity): Assay Buffer + CA Working Solution + DMSO (vehicle) + Substrate Solution.
-
Test Compound: Assay Buffer + CA Working Solution + this compound (at various concentrations) + Substrate Solution.
-
Positive Control: Assay Buffer + CA Working Solution + Acetazolamide (at various concentrations) + Substrate Solution.
-
It is recommended to perform all measurements in triplicate.
-
-
Enzyme-Inhibitor Pre-incubation:
-
Add the appropriate volume of Assay Buffer to each well.
-
Add the corresponding volume of the inhibitor or DMSO (vehicle) to the wells.
-
Add the CA Working Solution to all wells except the blank.
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the p-NPA Substrate Solution to all wells.
-
Immediately place the plate in the microplate reader and measure the absorbance at 405 nm in kinetic mode at 30-second intervals for 10-20 minutes.
-
Caption: Experimental workflow for the carbonic anhydrase inhibition assay.
Data Analysis and Interpretation
-
Calculate Reaction Rates: Determine the rate of reaction (V) for each well by calculating the slope of the linear portion of the absorbance vs. time plot (ΔAbs/min).
-
Calculate Percentage Inhibition:
-
% Inhibition = [1 - (V_inhibitor - V_blank) / (V_control - V_blank)] * 100
-
-
Determine IC₅₀ Value:
-
Plot the percentage inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R) to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| High background absorbance in blank wells | Substrate (p-NPA) instability and spontaneous hydrolysis. | Prepare the p-NPA solution fresh before each experiment. |
| Non-linear reaction rate in control wells | Enzyme concentration is too high, leading to rapid substrate depletion. | Optimize the enzyme concentration to ensure a linear rate for the duration of the assay. |
| Inhibitor precipitation in assay wells | The concentration of the inhibitor exceeds its aqueous solubility. | Re-evaluate the kinetic solubility and use concentrations below the solubility limit. Ensure the final DMSO concentration is low (e.g., <2%). |
| High variability between replicate wells | Pipetting errors or improper mixing. | Use calibrated pipettes and ensure thorough mixing after each addition. |
References
-
Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Retrieved from [Link]
-
Koch, J. C., & Weis, V. (2019). Carbonic Anhydrase Activity Assay. protocols.io. [Link]
- Mihai, C. T., et al. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. Applied Sciences.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Al-Ghorbani, M., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances.
- Ghorab, M. M., et al. (2021). Novel benzenesulfonamides aryl and arylsulfone conjugates adopting tail/dual tail approaches: Synthesis, carbonic anhydrase inhibitory activity and molecular modeling studies. European Journal of Medicinal Chemistry.
- Angeli, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry.
- Supuran, C. T. (2015). Design, synthesis and structural characterization of new heteroaryl-N-carbonylbenzenesulfonamides targeting druggable human carbonic anhydrase isoforms. European Journal of Medicinal Chemistry.
- Maresca, A., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. Molecules.
- D'Ascenzio, M., et al. (2015).
- Dudutienė, V., et al. (2014). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules.
- Dudutiene, V., et al. (2019). Benzenesulfonamide decorated dihydropyrimidin(thi)ones: carbonic anhydrase profiling and antiproliferative activity. Journal of Enzyme Inhibition and Medicinal Chemistry.
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Alop, M., et al. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from [Link]
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Application Note: A Methodological Framework for Evaluating the Antimicrobial Activity of N-(3-Chlorophenyl) 3-aminobenzenesulfonamide
Abstract
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical entities for antibiotic development. The sulfonamide class of drugs, the first broadly effective systemic antibacterials, continues to provide a valuable scaffold for designing new therapeutic agents.[1] This application note presents a comprehensive methodological framework for the initial antimicrobial characterization of N-(3-Chlorophenyl) 3-aminobenzenesulfonamide, a novel investigational compound. We provide detailed, validated protocols for compound handling, preliminary qualitative screening via the disk diffusion method, and quantitative analysis using the broth microdilution technique to determine the Minimum Inhibitory Concentration (MIC). This guide is designed for researchers in microbiology, drug discovery, and medicinal chemistry, offering a structured approach to assess the potential of new sulfonamide derivatives as effective antibacterial agents.
Introduction: The Scientific Rationale
Sulfonamides function as bacteriostatic agents by competitively inhibiting the dihydropteroate synthase (DHPS) enzyme.[1][2][3][4] This enzyme is critical in the bacterial folic acid synthesis pathway, catalyzing the conversion of para-aminobenzoic acid (PABA) to dihydropteroate.[4] As bacteria must synthesize their own folic acid for nucleotide synthesis and growth, blocking this pathway is an effective antimicrobial strategy.[3][5] Mammalian cells are unaffected as they acquire folate from their diet.[1][4]
This compound is a synthetic aromatic sulfonamide. Its structural features suggest a potential interaction with the PABA-binding site of the DHPS enzyme. The purpose of this document is to provide a robust, step-by-step guide for its preliminary evaluation.
Hypothesized Mechanism of Action
The antimicrobial activity of this compound is presumed to follow the classic sulfonamide mechanism. The compound acts as a structural analog of PABA, competitively inhibiting the DHPS enzyme and halting the folic acid synthesis pathway, which ultimately prevents bacterial DNA synthesis and replication.[2]
Figure 1: Hypothesized competitive inhibition of the DHPS enzyme.
Compound Handling and Stock Solution Preparation
Accurate and reproducible results begin with proper compound management. Aromatic sulfonamides can exhibit poor aqueous solubility, making the choice of solvent and preparation method critical.[6][7]
Physicochemical Properties
| Property | Value | Source/Method |
| IUPAC Name | N-(3-chlorophenyl)aniline-3-sulfonamide | --- |
| Molecular Formula | C₁₂H₁₁ClN₂O₂S | --- |
| Molecular Weight | 282.75 g/mol | --- |
| Predicted LogP | 3.1 - 3.5 | Computational |
| Predicted Solubility | Low in water | Based on LogP & structure |
Protocol: Preparation of a 10 mg/mL (10,000 µg/mL) Stock Solution
This protocol is designed to mitigate issues of low aqueous solubility by using Dimethyl Sulfoxide (DMSO) as the solvent.
Rationale: DMSO is a strong aprotic solvent capable of dissolving a wide range of organic compounds.[8] It is crucial to prepare a high-concentration stock to minimize the final DMSO concentration in the assay medium, as DMSO can have inhibitory effects on bacterial growth at concentrations typically >1-2%.
Materials:
-
This compound powder
-
Anhydrous, sterile-grade Dimethyl Sulfoxide (DMSO)
-
Sterile 1.5 mL microcentrifuge tubes
-
Calibrated analytical balance
-
Calibrated micropipettes (P1000, P200)
-
Sterile 0.22 µm syringe filter (optional, if sterility is a concern and compound is heat-labile)
Procedure:
-
Weighing: Tare a sterile 1.5 mL microcentrifuge tube on an analytical balance. Carefully weigh 10 mg of the compound directly into the tube.
-
Solubilization: Add 1.0 mL of sterile DMSO to the tube using a calibrated micropipette.
-
Mixing: Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. A brief sonication can be used if dissolution is slow.
-
Sterilization (Optional): If the stock solution needs to be sterile for specific applications, it can be passed through a DMSO-compatible 0.22 µm syringe filter into a new sterile tube. Note that high-concentration DMSO solutions should not be autoclaved.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 50 µL) in sterile microcentrifuge tubes. This prevents contamination and degradation from repeated freeze-thaw cycles.
-
Labeling and Storage: Clearly label each aliquot with the compound name, concentration (10 mg/mL), solvent (DMSO), and preparation date. Store at -20°C, protected from light.
Protocol 1: Kirby-Bauer Disk Diffusion Assay (Qualitative Screening)
The disk diffusion test is a standardized, widely used method for preliminary antimicrobial susceptibility testing.[9][10][11] It provides a qualitative assessment of a compound's ability to inhibit bacterial growth by measuring the diameter of the zone of inhibition around a disk impregnated with the test compound.[12][13]
Rationale: This method is valuable for rapid screening of multiple compounds against various bacterial strains. The size of the inhibition zone gives a preliminary indication of the compound's potency.[12] Highly standardized procedures are essential for reproducibility.[12]
Figure 2: Standard workflow for the Kirby-Bauer disk diffusion assay.
Procedure:
-
Inoculum Preparation: Select 3-5 well-isolated colonies of the test bacterium from a fresh (18-24 hour) agar plate. Suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum, removing excess liquid by pressing it against the inside of the tube. Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate 60 degrees after each swab to ensure even coverage.[10]
-
Disk Preparation and Application: Aseptically apply a sterile blank paper disk (6 mm diameter) to the center of the inoculated plate. Pipette a defined volume (e.g., 10 µL) of the this compound stock solution (or a desired dilution) onto the disk.
-
Controls: Include a positive control (a disk with a known antibiotic like Sulfamethoxazole) and a negative control (a disk with 10 µL of DMSO) on separate plates or sufficiently spaced on the same plate.[11]
-
-
Incubation: Within 15 minutes of applying the disks, invert the plates and incubate them under standard conditions (e.g., 35°C ± 2°C for 18-24 hours for most non-fastidious bacteria).
-
Result Measurement: After incubation, use a ruler or calipers to measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter.
Protocol 2: Broth Microdilution for MIC Determination (Quantitative Analysis)
The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9] The MIC is the lowest concentration of a drug that prevents the visible growth of a bacterium after overnight incubation.[14][15][16][17] This quantitative result is crucial for understanding a compound's potency.
Rationale: This method provides a precise numerical value (the MIC) that can be compared across different compounds and organisms.[18] It is performed in a 96-well microtiter plate format, allowing for efficient testing of multiple concentrations and replicates. The procedure must follow standardized guidelines, such as those from the Clinical and Laboratory Standards Institute (CLSI), to ensure accuracy and comparability of results.[19][20][21][22]
Figure 3: Example 96-well plate layout for a broth microdilution MIC assay.
Procedure:
-
Plate Preparation: Add 50 µL of sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 11 of a 96-well microtiter plate. Well 12 will serve as the sterility control and receives 100 µL of uninoculated CAMHB.
-
Compound Dilution:
-
Prepare an intermediate dilution of the 10 mg/mL stock solution. For a top concentration of 512 µg/mL, this might involve diluting the stock in CAMHB.
-
Add 100 µL of this starting concentration (e.g., 512 µg/mL) of the test compound to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard the final 50 µL from well 10. This creates a concentration gradient (e.g., 512, 256, 128, ... down to 1 µg/mL).
-
-
Inoculum Preparation: Prepare a bacterial inoculum as described in the disk diffusion protocol (0.5 McFarland). Dilute this suspension in CAMHB so that after inoculation, each well contains a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add 50 µL of the final bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12 (sterility control). The final volume in wells 1-11 is now 100 µL.
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading the MIC: After incubation, examine the plate visually. The sterility control (well 12) should be clear, and the growth control (well 11) should be turbid. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[17]
Data Presentation and Interpretation
MIC results should be presented in a clear, tabular format. Interpretation often requires established clinical breakpoints, which are not available for novel compounds.[15][23] For research purposes, results can be compared to known antibiotics or categorized based on potency (e.g., MIC <8 µg/mL considered potent).
Table 1: Example MIC Data for this compound
| Test Organism | Gram Stain | ATCC Strain | MIC (µg/mL) |
| Staphylococcus aureus | Positive | 29213 | 16 |
| Enterococcus faecalis | Positive | 29212 | 64 |
| Escherichia coli | Negative | 25922 | 128 |
| Pseudomonas aeruginosa | Negative | 27853 | >512 |
Understanding Potential Resistance
It is critical to anticipate potential resistance mechanisms. For sulfonamides, resistance commonly arises through two primary routes:
-
Acquisition of sul genes: Bacteria can acquire genes (sul1, sul2, sul3) via horizontal gene transfer.[2][24] These genes encode for highly resistant variants of the DHPS enzyme that have a low affinity for sulfonamides but retain their function with PABA.[24]
-
Mutations in the chromosomal folP gene: Spontaneous mutations in the gene encoding the native DHPS enzyme can alter the PABA-binding site, reducing the affinity for sulfonamide drugs.[2][24]
Summary
This application note provides a foundational workflow for the initial in vitro antimicrobial evaluation of this compound. By following these standardized protocols for compound handling, qualitative screening, and quantitative MIC determination, researchers can generate reliable and reproducible data. This framework establishes a critical first step in the drug discovery pipeline, enabling the systematic assessment of novel sulfonamide derivatives and their potential to address the growing challenge of antibiotic resistance.
References
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Huovinen, P., Sundström, L., Swedberg, G., & Sköld, O. (2000). Sulfonamide resistance: mechanisms and trends. Drug Resistance Updates, 3(3), 155-160. Retrieved January 18, 2026, from [Link]
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Hudzicki, J. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. Retrieved January 18, 2026, from [Link]
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Microbiology guide to interpreting antimicrobial susceptibility testing (AST). (n.d.). IDEXX.com. Retrieved January 18, 2026, from [Link]
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Interpretation of MICs in Antibiotic Susceptibility Testing. (n.d.). Dick White Referrals. Retrieved January 18, 2026, from [Link]
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Disk diffusion test. (2023, December 27). In Wikipedia. Retrieved January 18, 2026, from [Link]
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Sulfonamides Resistance Genes. (n.d.). Rupa Health. Retrieved January 18, 2026, from [Link]
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How do you interpret antimicrobial culture results to determine the appropriate antibiotic regimen? (2025). Dr.Oracle. Retrieved January 18, 2026, from [Link]
-
Aryal, S. (2022, May 18). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. Microbe Notes. Retrieved January 18, 2026, from [Link]
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Sulfonamide: Mechanism of Action & Uses. (n.d.). Study.com. Retrieved January 18, 2026, from [Link]
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What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. (2025). Cleveland Clinic. Retrieved January 18, 2026, from [Link]
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How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024, February 5). Hardy Diagnostics. Retrieved January 18, 2026, from [Link]
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Mandras, N., Roana, J., & Tullio, V. (2025). Antimicrobial sulfonamide drugs. In ResearchGate. Retrieved January 18, 2026, from [Link]
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Sulfonamide (medicine). (2023, December 27). In Wikipedia. Retrieved January 18, 2026, from [Link]
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Sulfonamides. (n.d.). MSD Manual Professional Edition. Retrieved January 18, 2026, from [Link]
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Resources | Antimicrobial Susceptibility Testing, MIC. (n.d.). Sanford Guide. Retrieved January 18, 2026, from [Link]
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Microbiology guide to interpreting minimum inhibitory concentration (MIC). (n.d.). idexx. Retrieved January 18, 2026, from [Link]
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Hamilton-Miller, J. M., & Brumfitt, W. (1977). Mechanisms and distribution of bacterial resistance to diaminopyrimidines and sulphonamides. Journal of Antimicrobial Chemotherapy, 3 Suppl B, 41-51. Retrieved January 18, 2026, from [Link]
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Sulfonamide resistance Definition. (n.d.). Fiveable. Retrieved January 18, 2026, from [Link]
-
How bacteria resist the oldest class of synthetic antibiotics. (2023, July 10). Nature. Retrieved January 18, 2026, from [Link]
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Broth Microdilution. (n.d.). MI - Microbiology. Retrieved January 18, 2026, from [Link]
-
CLSI M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (n.d.). CLSI. Retrieved January 18, 2026, from [Link]
-
N-phenyl benzenesulfonamide derivatives synthesized. (n.d.). In ResearchGate. Retrieved January 18, 2026, from [Link]
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The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. (2020). Clinical Microbiology Reviews, 33(3). Retrieved January 18, 2026, from [Link]
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Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175. Retrieved January 18, 2026, from [Link]
-
Antibacterial Susceptibility Test Interpretive Criteria. (2025). FDA. Retrieved January 18, 2026, from [Link]
-
Kazancioglu, E., et al. (2020). Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. Bioorganic Chemistry, 104, 104279. Retrieved January 18, 2026, from [Link]
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Clinical & Laboratory Standards Institute: CLSI Guidelines (2019) CLSI M100-ED29: 2019 Performance Standards for Antimicrobial Susceptibility Testing. 29th Edition. (2019). Scientific Research Publishing. Retrieved January 18, 2026, from [Link]
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Aryal, S. (2013). Broth Dilution Method for MIC Determination. Microbe Online. Retrieved January 18, 2026, from [Link]
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Pascon, J. P., et al. (2008). CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. Brazilian Journal of Microbiology, 39(2), 241-244. Retrieved January 18, 2026, from [Link]
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M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (2020). National Institutes of Health, Islamabad Pakistan. Retrieved January 18, 2026, from [Link]
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CLSI: Clinical & Laboratory Standards Institute. (n.d.). Retrieved January 18, 2026, from [Link]
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Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. (2021). RSC Publishing. Retrieved January 18, 2026, from [Link]
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comparative study on the synthesis of 4-methyl-N-phenyl-benzenesulfonamide with different metals in THF. (n.d.). In ResearchGate. Retrieved January 18, 2026, from [Link]
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Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. (2011). ACS Medicinal Chemistry Letters, 2(8), 613-618. Retrieved January 18, 2026, from [Link]
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Application note: a modern platform for drug screening. (n.d.). Future Lab Innovations. Retrieved January 18, 2026, from [Link]
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Structures and physico-chemical properties of the sulfonamide antibiotics under investigation. (n.d.). In ResearchGate. Retrieved January 18, 2026, from [Link]
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Martínez, F., & Gómez, A. (2003). Thermodynamic study of the solubility of some sulfonamides in cyclohexane. Journal of the Brazilian Chemical Society, 14(5), 803-808. Retrieved January 18, 2026, from [Link]
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Preparing sterile ampicillin stock solutions. (2017, March 9). YouTube. Retrieved January 18, 2026, from [Link]
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Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides. (2007). Journal of Molecular Structure: THEOCHEM, 808(1-3), 51-60. Retrieved January 18, 2026, from [Link]
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Is there standard protocol for screening of antimicrobial activity of water insoluble synthetic compounds? (2015). ResearchGate. Retrieved January 18, 2026, from [Link]
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Application summary sheet for the Master's Programme in Drug Discovery and Development. (n.d.). Retrieved January 18, 2026, from [Link]
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What is standard procedure to prepare plant extract stock solution for antimicrobial assay? (2018). ResearchGate. Retrieved January 18, 2026, from [Link]
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Thermodynamic study of the solubility of some sulfonamides in cyclohexane. (n.d.). SciSpace. Retrieved January 18, 2026, from [Link]
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Thermodynamic Study of the Solubility of Some Sulfonamides in Cyclohexane. (2025). Retrieved January 18, 2026, from [Link]
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IND Application Template. (n.d.). CHOP Research Institute. Retrieved January 18, 2026, from [Link]
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IND Application Template. (n.d.). Retrieved January 18, 2026, from [Link]
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INITIAL INVESTIGATIONAL NEW DRUG APPLICATION. (n.d.). Clinical Research Resource HUB. Retrieved January 18, 2026, from [Link]
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How to Prepare a Sterile Antibiotic Stock Solution Using an EZ Pak™. (2019, June 19). YouTube. Retrieved January 18, 2026, from [Link]
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Application Note & Protocol: A Framework for Evaluating the Anti-Proliferative Effects of N-(3-Chlorophenyl) 3-aminobenzenesulfonamide on Cancer Cell Lines
Abstract
Sulfonamide derivatives represent a significant class of compounds in medicinal chemistry, with a history of diverse pharmacological applications, including anticancer therapies.[1][2] These compounds have been shown to exert antitumor activity through various mechanisms, such as cell cycle arrest, carbonic anhydrase inhibition, and disruption of key signaling pathways.[2][3] This document provides a comprehensive experimental framework for researchers to assess the anti-proliferative and cytotoxic potential of a novel sulfonamide compound, N-(3-Chlorophenyl) 3-aminobenzenesulfonamide. We present a logical, tiered approach, beginning with broad cytotoxicity screening and progressing to detailed mechanistic studies. This guide includes validated, step-by-step protocols for essential assays, principles of data interpretation, and troubleshooting insights to ensure robust and reproducible results.
Introduction: Rationale and Experimental Strategy
The core challenge in cancer drug discovery is identifying compounds that selectively inhibit the growth and survival of tumor cells. Sulfonamides have emerged as a promising scaffold for developing new anticancer agents due to their synthetic tractability and their ability to target various cancer-associated pathways, including PI3K and Bcl-2.[4] this compound is a benzenesulfonamide derivative whose biological activity in the context of cancer is largely uncharacterized.
This guide outlines a systematic workflow to rigorously test its potential as an anti-proliferative agent. The strategy is designed to be self-validating, starting with broad questions about cytotoxicity and narrowing down to specific molecular mechanisms.
Our multi-tiered approach will address the following key questions:
-
Cytotoxicity: Does the compound reduce cancer cell viability, and at what concentration (IC50)?
-
Anti-Proliferation: Does the compound actively inhibit DNA synthesis and cell division?
-
Clonogenic Survival: Can the compound prevent long-term colony formation from a single cell?
-
Mechanism of Growth Arrest: Does the compound induce cell cycle arrest?
-
Induction of Cell Death: Is the observed cytotoxicity due to the induction of apoptosis?
-
Molecular Signaling: Which key cancer-related signaling pathways are modulated by the compound?
This structured approach ensures that each experimental stage builds upon the last, providing a comprehensive profile of the compound's biological effects.
Overall Experimental Workflow
A logical progression of experiments is critical for an efficient investigation. The initial screening assays determine the effective concentration range, which then informs the dose selection for more complex, mechanistic assays.
Figure 1. A tiered experimental workflow for compound characterization.
Materials and Reagents
-
Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT-116 colon cancer) and a non-cancerous control cell line (e.g., MCF-10A).
-
Compound: this compound (CAS: 438017-93-7).[5]
-
Culture Media: RPMI-1640, DMEM, or other appropriate media, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Reagents for Assays:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
BrdU (5-bromo-2'-deoxyuridine) Labeling and Detection Kit.[6]
-
Crystal Violet stain (0.5% w/v).[7]
-
Propidium Iodide (PI) and RNase A solution.[8]
-
FITC Annexin V Apoptosis Detection Kit with PI.[9]
-
RIPA Lysis Buffer, Protease and Phosphatase Inhibitor Cocktails.
-
Primary antibodies: Phospho-Akt (Ser473), Total Akt, Phospho-ERK1/2 (Thr202/Tyr204), Total ERK1/2, GAPDH.[10][11]
-
HRP-conjugated secondary antibodies.[10]
-
-
General Labware: 96-well, 6-well plates, cell culture flasks, flow cytometry tubes, etc.
Experimental Protocols
Protocol 1: Cell Viability Assessment (MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells convert the yellow tetrazolium salt MTT into purple formazan crystals, the amount of which is proportional to the number of living cells.[12] This initial screen is essential for determining the half-maximal inhibitory concentration (IC50) of the compound.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[13][14]
-
Compound Treatment: Prepare a 2X serial dilution of this compound in culture medium. Replace the old medium with 100 µL of medium containing the compound at various concentrations (e.g., 0.1 µM to 100 µM). Include a "vehicle control" (DMSO-treated) and a "medium only" blank.
-
Incubation: Incubate the plate for 48 or 72 hours.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[13]
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes in the dark.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.[13]
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control after subtracting the blank absorbance. Plot the viability against the log of the compound concentration to determine the IC50 value.
Protocol 2: Cell Proliferation Assessment (BrdU Assay)
Principle: This assay directly measures DNA synthesis. BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA of proliferating cells during the S phase of the cell cycle. Incorporated BrdU is then detected with a specific antibody.[6] This provides a more direct measure of anti-proliferative activity than a viability assay.
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with the compound at concentrations below the IC50 (e.g., 0.25x, 0.5x, 1x IC50) for 24-48 hours.
-
BrdU Labeling: Add BrdU labeling solution (typically 10 µM final concentration) to each well and incubate for 2-4 hours.[15]
-
Fixation and Denaturation: Remove the labeling medium, and fix the cells with a fixing solution for 30 minutes. After washing, add a denaturing solution (like 2N HCl) to expose the incorporated BrdU.[6][16]
-
Antibody Incubation: Neutralize the acid and add the anti-BrdU detector antibody. Incubate for 1 hour at room temperature.[16]
-
Secondary Antibody and Substrate: Wash the wells and add an HRP-conjugated secondary antibody. After another incubation and wash, add the TMB substrate and monitor color development.[16]
-
Measurement: Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
Analysis: Express results as a percentage of BrdU incorporation relative to the vehicle control.
Protocol 3: Clonogenic Survival Assessment (Colony Formation Assay)
Principle: The clonogenic assay is the gold standard for measuring the long-term reproductive viability of a single cell after treatment.[17] It assesses the ability of a cell to undergo the multiple divisions required to form a colony (defined as ≥50 cells).[7][18]
Step-by-Step Methodology:
-
Cell Seeding: Prepare a single-cell suspension. Plate a low, precise number of cells (e.g., 200-1000 cells) into 6-well plates and allow them to attach overnight. The exact number should be optimized based on the cell line's plating efficiency.[18]
-
Treatment: Treat the cells with the compound at various concentrations for 24 hours.
-
Recovery: Remove the compound-containing medium, wash with PBS, and add fresh complete medium.
-
Incubation: Incubate the plates for 1-3 weeks at 37°C, 5% CO2, until visible colonies form in the control wells.[7]
-
Fixation and Staining: Aspirate the medium, wash with PBS, and fix the colonies with a methanol:acetic acid solution or 6% glutaraldehyde for 5-10 minutes.[7][19] Stain with 0.5% crystal violet for at least 2 hours.[18][19]
-
Counting: Gently wash the plates with water and allow them to air dry. Count the number of colonies (clusters of ≥50 cells) in each well.
-
Analysis: Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment group.
-
PE = (Number of colonies formed / Number of cells seeded) x 100%
-
SF = (Number of colonies formed after treatment) / (Number of cells seeded x (PE / 100))
-
Protocol 4: Cell Cycle Analysis (Propidium Iodide Staining)
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that binds stoichiometrically to DNA. The fluorescence intensity of stained cells is therefore directly proportional to their DNA content. Flow cytometry can then be used to quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).[8]
Step-by-Step Methodology:
-
Cell Culture and Treatment: Culture cells to ~70% confluency and treat with the compound at IC50 concentrations for 24 or 48 hours.
-
Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.[8]
-
Fixation: Wash the cell pellet with ice-cold PBS. Resuspend the pellet and add ice-cold 70% ethanol dropwise while gently vortexing to fix the cells and prevent clumping. Incubate for at least 30 minutes on ice or store at 4°C.[20][21]
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS. Resuspend the pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) to degrade RNA and ensure only DNA is stained.[8][21]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[21]
-
Flow Cytometry: Analyze the samples on a flow cytometer. Gate on the single-cell population and acquire data for at least 10,000 events.
-
Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to generate a DNA content histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases.
Protocol 5: Apoptosis Assessment (Annexin V/PI Staining)
Principle: This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to detect these cells.[22] Propidium iodide is used as a viability dye, as it can only enter cells with compromised membranes (late apoptotic/necrotic cells).[9][23]
Step-by-Step Methodology:
-
Induce Apoptosis: Treat cells with the compound for a predetermined time (e.g., 24 hours). Include positive (e.g., staurosporine-treated) and negative (vehicle-treated) controls.
-
Harvest Cells: Collect all cells, including those in the supernatant. Wash once with cold PBS.[9]
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1x10^6 cells/mL.[23][24]
-
Staining: Transfer 100 µL of the cell suspension (1x10^5 cells) to a flow cytometry tube. Add 5 µL of FITC-Annexin V and 5 µL of PI solution.[9][23]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[9]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry immediately.[9]
-
Annexin V- / PI-: Viable cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells (primary necrosis)
-
Protocol 6: Mechanistic Insight via Western Blotting
Principle: Western blotting allows for the detection of specific proteins and their phosphorylation status, providing a snapshot of signaling pathway activity.[10] The PI3K/Akt and MAPK/ERK pathways are central regulators of cell growth, proliferation, and survival, and are often dysregulated in cancer.[10][25] Assessing the phosphorylation of key proteins like Akt and ERK can reveal if the compound interferes with these critical pathways.
Step-by-Step Methodology:
-
Cell Lysis: Treat cells with the compound for a short duration (e.g., 30 min, 1h, 6h). Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., anti-p-Akt, anti-p-ERK) overnight at 4°C.[10]
-
Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[10] Wash again and apply an enhanced chemiluminescence (ECL) substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Stripping and Reprobing: To ensure equal protein loading, the membrane can be stripped and reprobed for total Akt, total ERK, and a loading control like GAPDH.
Data Presentation and Interpretation
Table 1. Hypothetical IC50 Values from MTT Assay
| Cell Line | IC50 (µM) after 48h | IC50 (µM) after 72h |
|---|---|---|
| MCF-7 | 15.2 ± 1.8 | 9.8 ± 1.1 |
| A549 | 22.5 ± 2.5 | 16.3 ± 2.0 |
| HCT-116 | 8.9 ± 0.9 | 5.1 ± 0.6 |
| MCF-10A | > 100 | > 100 |
Data are presented as mean ± SD from three independent experiments.
Table 2. Hypothetical Cell Cycle Distribution after 24h Treatment
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
|---|---|---|---|
| Vehicle Control | 45.1 ± 3.2 | 35.5 ± 2.8 | 19.4 ± 2.1 |
| Compound (10 µM) | 68.3 ± 4.5 | 15.2 ± 1.9 | 16.5 ± 2.4 |
Data for HCT-116 cells, presented as mean ± SD.
Interpretation:
-
Table 1: The compound shows selective cytotoxicity towards cancer cell lines, with HCT-116 being the most sensitive. The significantly higher IC50 in the non-cancerous MCF-10A line suggests a favorable therapeutic window.
-
Table 2: Treatment with the compound leads to a significant accumulation of cells in the G0/G1 phase, with a corresponding decrease in the S phase population. This strongly suggests the compound induces G1 cell cycle arrest.
Visualization of Potential Molecular Targets
Many sulfonamide-based anticancer agents function by inhibiting key signaling pathways that drive proliferation.[4] The PI3K/Akt pathway is a common target.[26] A potential mechanism of action for this compound could be the inhibition of this pathway.
Figure 2. Hypothesized inhibition of the PI3K/Akt signaling pathway.
References
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
- Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 6(21), e1953.
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Bio-protocol. (2018). Clonogenic Assay. Retrieved from [Link]
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Abdel-Maksoud, M. S., et al. (2023). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. MDPI. Retrieved from [Link]
- Wang, L., et al. (2021). Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation. European Journal of Medicinal Chemistry, 226, 113837.
- Supuran, C. T. (2002). Sulfonamides and Sulfonylated Derivatives as Anticancer Agents. Current Cancer Drug Targets, 2(1), 55-75.
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UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]
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University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Retrieved from [Link]
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ResearchGate. (2021). Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation | Request PDF. Retrieved from [Link]
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University of Groningen. (2002). Sulfonamides and sulfonylated derivatives as anticancer agents. Retrieved from [Link]
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Flow Cytometry Facility. (n.d.). DNA Staining with Propidium Iodide for Cell Cycle Analysis. Retrieved from [Link]
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Wikipedia. (n.d.). Clonogenic assay. Retrieved from [Link]
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University of Georgia. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]
- Zhu, H. (2012). Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining). Bio-protocol, 2(7), e198.
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BioVision. (n.d.). BrdU Cell Proliferation Microplate Assay Kit User Manual. Retrieved from [Link]
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Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
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Creative Diagnostics. (n.d.). BrdU Staining Protocol. Retrieved from [Link]
- Smalley, K. S. M. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology, 1120, 121-131.
- Franken, N. A. P., et al. (2006). Clonogenic assay of cells in vitro.
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Creative Bioarray. (n.d.). Clonogenic Assay. Retrieved from [Link]
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National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Retrieved from [Link]
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Horton, T. (1994). MTT Cell Assay Protocol. Retrieved from [Link]
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CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
- Giladi, M., et al. (2025). Role of the PI3K/AKT signaling pathway in the cellular response to Tumor Treating Fields (TTFields).
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Bio-Rad Antibodies. (n.d.). PI3K/AKT Cell Signaling Pathway. Retrieved from [Link]
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Archiv Der Pharmazie. (2026). Exploring Sulfonamides: Biological Activities and Structure–Activity Relationships. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Retrieved from [Link]
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Application Note: A Robust HPLC-UV Method for the In Vitro Quantification of N-(3-Chlorophenyl) 3-aminobenzenesulfonamide
Introduction
N-(3-Chlorophenyl) 3-aminobenzenesulfonamide is a sulfonamide-containing compound of interest in drug discovery and development. Accurate quantification of this analyte in various in vitro experimental systems, such as cell culture media, cell lysates, and microsomal incubation assays, is fundamental for elucidating its pharmacokinetic and pharmacodynamic properties. This application note provides a comprehensive, step-by-step guide for the development and validation of a robust reversed-phase high-performance liquid chromatography with ultraviolet detection (RP-HPLC-UV) method. An alternative high-sensitivity liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is also discussed. The protocols herein are grounded in established scientific principles and adhere to international regulatory guidelines to ensure data integrity and reliability.[1][2]
Physicochemical Properties of the Analyte
A thorough understanding of the analyte's physicochemical properties is the cornerstone of logical method development. Key properties for this compound are summarized below.
| Property | Value | Source |
| Chemical Structure | ||
| Molecular Formula | C₁₂H₁₁ClN₂O₂S | [3][4][5][6] |
| Molecular Weight | 282.75 g/mol | [3][4][6] |
| Predicted XlogP | 2.7 | [5] |
| Key Functional Groups | Sulfonamide, Aromatic Amine, Chlorophenyl | N/A |
The presence of aromatic rings suggests strong UV absorbance, making HPLC-UV a suitable technique. The predicted XlogP of 2.7 indicates moderate lipophilicity, suggesting good retention on a C18 stationary phase. The amine and sulfonamide groups possess ionizable protons, making their retention sensitive to mobile phase pH.
HPLC-UV Method Development and Validation
The primary goal is to develop a method that is specific, accurate, precise, and robust for its intended purpose. This protocol is based on the principles outlined in the ICH Q2(R1) guideline.[1][7]
Instrumentation and Consumables
-
HPLC System: A quaternary or binary HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Analytical Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Solvents: HPLC-grade acetonitrile (ACN) and methanol (MeOH).
-
Reagents: Formic acid (FA), HPLC-grade water.
-
Glassware: Volumetric flasks, autosampler vials with inserts.
Chromatographic Conditions Development
Step 2.1: Detection Wavelength Selection
Rationale: The optimal wavelength provides the maximal signal for the analyte, thereby maximizing sensitivity.
Protocol:
-
Prepare a 10 µg/mL solution of this compound in a 50:50 mixture of ACN and water.
-
Using a PDA detector, scan the solution from 200 to 400 nm.
-
Identify the wavelength of maximum absorbance (λ-max). For sulfonamides, this is often in the 260-280 nm range.[8] For this method, a detection wavelength of 265 nm is selected.[9][10]
Step 2.2: Mobile Phase and Column Selection
Rationale: The choice of column and mobile phase governs the separation of the analyte from matrix components. A C18 column is a versatile starting point for a moderately lipophilic compound.[8] An acidic mobile phase (e.g., using formic acid) is chosen to suppress the ionization of the sulfonamide and amine groups, leading to better peak shape and consistent retention.
Protocol:
-
Column: Install a C18 column (4.6 x 150 mm, 5 µm).
-
Mobile Phase A (Aqueous): 0.1% Formic Acid in Water.
-
Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile.
-
Initial Gradient: Start with a gradient elution to determine the approximate organic solvent percentage needed for elution. A suggested scouting gradient is 5% to 95% B over 15 minutes.[11]
-
Optimization: Based on the scouting run, develop an isocratic or optimized gradient method. For this compound, an isocratic elution provides a simple and robust solution.
-
Final Isocratic Conditions: A mobile phase composition of Acetonitrile:Water (0.1% FA) (55:45 v/v) was found to provide optimal retention and peak shape.
Step 2.3: Final Optimized HPLC-UV Method
The following table summarizes the final instrumental parameters.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (55:45, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 265 nm |
| Run Time | 10 minutes |
Sample Preparation for In Vitro Matrices
Rationale: In vitro samples (e.g., cell lysates, media) contain proteins that can interfere with the analysis and damage the HPLC column.[12] Protein precipitation is a simple and effective cleanup technique.[13][14] Acetonitrile is a common choice as it is an efficient precipitant and is compatible with reversed-phase mobile phases.[13]
Protocol: Protein Precipitation
-
Transfer 100 µL of the in vitro sample (e.g., cell lysate, microsomal media) to a 1.5 mL microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile (a 3:1 ratio of ACN to sample).
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject the supernatant into the HPLC system.
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. starodub.nl [starodub.nl]
- 3. scbt.com [scbt.com]
- 4. labsolu.ca [labsolu.ca]
- 5. PubChemLite - this compound (C12H11ClN2O2S) [pubchemlite.lcsb.uni.lu]
- 6. biomall.in [biomall.in]
- 7. altabrisagroup.com [altabrisagroup.com]
- 8. nanobioletters.com [nanobioletters.com]
- 9. tis.wu.ac.th [tis.wu.ac.th]
- 10. researchgate.net [researchgate.net]
- 11. bioanalysis-zone.com [bioanalysis-zone.com]
- 12. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 13. filtrous.com [filtrous.com]
- 14. drawellanalytical.com [drawellanalytical.com]
Title: A Robust HPLC-UV Method for the Determination of Purity of N-(3-Chlorophenyl) 3-aminobenzenesulfonamide
An Application Note and Protocol from the Office of the Senior Application Scientist
Abstract
This application note describes a highly specific, linear, accurate, and precise isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with ultraviolet (UV) detection for the determination of the purity of N-(3-Chlorophenyl) 3-aminobenzenesulfonamide. The method is suitable for quality control and stability testing in research and drug development settings. The protocol herein provides a comprehensive guide, from mobile phase preparation to method validation, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines.
Introduction and Scientific Rationale
This compound is a sulfonamide-containing compound. The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents, including diuretics, and anticonvulsants. Ensuring the purity of such active pharmaceutical ingredients (APIs) is a critical mandate of the drug development and manufacturing process, as impurities can impact the safety and efficacy of the final drug product.
High-Performance Liquid Chromatography (HPLC) is the gold standard for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy. This method employs a reversed-phase approach, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar. This setup is ideal for retaining and separating moderately polar to nonpolar analytes like this compound from its potential process-related impurities and degradation products. UV detection is selected for its simplicity, robustness, and the fact that the analyte possesses a chromophore (the aromatic rings) that absorbs light in the UV spectrum. The selection of the specific UV wavelength is critical and is determined by analyzing the UV spectrum of the compound to find the wavelength of maximum absorbance (λmax), which ensures maximum sensitivity.
The causality behind the chosen experimental conditions is rooted in achieving optimal chromatographic performance. The mobile phase, a mixture of an organic modifier (acetonitrile) and an aqueous buffer, is optimized to achieve a balance between analyte retention and elution time. The buffer controls the pH, which is crucial for maintaining the consistent ionization state of the analyte, thereby ensuring reproducible retention times. The C18 column is chosen for its hydrophobicity, which provides excellent retention for the aromatic analyte.
Experimental Workflow and Methodology
Instrumentation and Materials
-
HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a variable wavelength UV detector.
-
Chromatography Data System (CDS): OpenLab CDS or equivalent.
-
Analytical Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm (Agilent) or equivalent.
-
Analytical Balance: Mettler Toledo XPE205 or equivalent.
-
pH Meter: Calibrated with standard buffers.
-
Solvents and Reagents:
-
Acetonitrile (ACN), HPLC grade.
-
Methanol (MeOH), HPLC grade.
-
Water, HPLC grade or purified to 18.2 MΩ·cm.
-
Potassium dihydrogen phosphate (KH₂PO₄), analytical grade.
-
Orthophosphoric acid (H₃PO₄), analytical grade.
-
This compound reference standard (purity ≥ 99.5%).
-
Chromatographic Conditions
The following table summarizes the optimized parameters for the HPLC-UV analysis. The selection of these parameters is based on achieving a symmetric peak shape, adequate retention, and efficient separation from potential impurities within a reasonable run time.
| Parameter | Condition |
| Mobile Phase | Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 3.0) (60:40, v/v) |
| Stationary Phase | C18, 4.6 x 150 mm, 5 µm |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 254 nm |
| Run Time | 15 minutes |
Step-by-Step Protocol
2.3.1. Buffer and Mobile Phase Preparation
-
Prepare 20 mM Potassium Phosphate Buffer (pH 3.0):
-
Weigh 2.72 g of KH₂PO₄ and dissolve it in 1000 mL of HPLC grade water.
-
Adjust the pH of the solution to 3.0 ± 0.05 with orthophosphoric acid.
-
Filter the buffer solution through a 0.45 µm nylon membrane filter.
-
-
Prepare the Mobile Phase:
-
Mix 600 mL of acetonitrile with 400 mL of the prepared 20 mM potassium phosphate buffer (pH 3.0).
-
Degas the mobile phase for 15 minutes using an ultrasonic bath or an online degasser.
-
2.3.2. Standard and Sample Preparation
-
Prepare the Diluent:
-
Use the mobile phase (Acetonitrile:Buffer, 60:40) as the diluent.
-
-
Prepare the Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent. Sonicate for 5 minutes if necessary to ensure complete dissolution.
-
-
Prepare the Standard Working Solution (100 µg/mL):
-
Pipette 5.0 mL of the standard stock solution into a 50 mL volumetric flask and dilute to volume with the diluent.
-
-
Prepare the Sample Solution (100 µg/mL):
-
Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent. Sonicate for 5 minutes.
-
Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to volume with the diluent.
-
Filter the final solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
HPLC System Setup and Analysis Sequence
-
System Equilibration: Purge the HPLC system with the mobile phase and then equilibrate the column at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.
-
Injection Sequence:
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Inject the standard working solution six times to check for system suitability.
-
Inject the sample solution in duplicate.
-
Inject a standard working solution after every 10 sample injections to monitor system drift.
-
HPLC Analysis Workflow Diagram
Caption: Workflow for HPLC Purity Determination.
Method Validation and System Suitability
For this method to be considered trustworthy and reliable, it must be validated according to ICH Q2(R1) guidelines. The validation process ensures that the analytical procedure is suitable for its intended purpose.
System Suitability Testing (SST)
Before sample analysis, the chromatographic system's performance must be verified. This is achieved by injecting the standard solution multiple times and evaluating key parameters.
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | T ≤ 2.0 | Ensures peak symmetry, which is crucial for accurate integration. |
| Theoretical Plates (N) | N ≥ 2000 | Indicates column efficiency and the sharpness of the peak. |
| % RSD of Peak Area | ≤ 2.0% for 6 replicate injections | Demonstrates the precision of the injector and the stability of the system. |
| % RSD of Retention Time | ≤ 1.0% for 6 replicate injections | Confirms the stability of the pump flow rate and mobile phase composition. |
Validation Parameters
The following parameters must be assessed to validate the analytical method fully.
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients. This is demonstrated by the lack of interfering peaks at the retention time of the analyte in a blank chromatogram and by assessing peak purity using a photodiode array (PDA) detector if available.
-
Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. This is evaluated by analyzing a series of at least five standard solutions over a range of 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL). The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.
-
Accuracy (as Recovery): The closeness of the test results to the true value. It is determined by spiking a sample matrix with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120%) in triplicate. The mean recovery should be within 98.0% to 102.0%.
-
Precision:
-
Repeatability (Intra-day): The precision under the same operating conditions over a short interval. Assessed by analyzing six replicate sample preparations at 100% of the test concentration. The % RSD should be ≤ 2.0%.
-
Intermediate Precision (Inter-day): Expresses within-laboratory variations (different days, different analysts). The % RSD between the results from two different days should be ≤ 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy. They can be determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage. Parameters to vary include mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min). The system suitability parameters should still be met under these varied conditions.
Data Analysis and Purity Calculation
The purity of the this compound sample is calculated using the area normalization method. This method assumes that all impurities have a similar UV response to the main peak at the chosen wavelength.
Calculation:
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Reporting:
-
Report any single impurity peak with an area greater than 0.1%.
-
Report the total percentage of all impurities.
-
The final purity is reported as 100% minus the total percentage of impurities.
Conclusion
The HPLC-UV method detailed in this application note is a robust, reliable, and efficient tool for determining the purity of this compound. The protocol is straightforward, utilizing common HPLC instrumentation and reagents. The comprehensive validation approach ensures that the method adheres to the stringent requirements of the pharmaceutical industry, making it suitable for routine quality control analysis.
References
-
International Council for Harmonisation (ICH). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Source: ICH Official Website. [Link]
-
U.S. Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics. Source: FDA.gov. [Link]
-
National Center for Biotechnology Information. Sulfonamide (has functional parent). Source: PubChem. [Link]
-
Agilent Technologies. A Primer on High-Performance Liquid Chromatography (HPLC). Source: Agilent.com. [Link]
Application Note: A Validated LC-MS/MS Protocol for the High-Sensitivity Quantification of N-(3-Chlorophenyl) 3-aminobenzenesulfonamide and its Putative Metabolites in Human Plasma
Abstract
This application note presents a detailed, robust, and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of N-(3-Chlorophenyl) 3-aminobenzenesulfonamide and its putative metabolites in human plasma. Developed for researchers, scientists, and drug development professionals, this protocol provides a comprehensive workflow from sample preparation to data analysis, grounded in established bioanalytical principles. The methodology described herein is designed to meet the stringent requirements for pharmacokinetic and drug metabolism studies, ensuring accuracy, precision, and reliability in accordance with FDA guidelines.
Introduction
This compound is a sulfonamide-containing compound with potential pharmacological applications. A thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) properties is paramount for its development as a therapeutic agent. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of drugs and their metabolites in complex biological matrices due to its high sensitivity and selectivity.[1][2]
The metabolic fate of this compound is crucial for elucidating its efficacy and potential toxicity. While specific metabolic studies on this compound are not extensively published, based on the known biotransformation of sulfonamides and aromatic compounds, several metabolic pathways can be predicted.[3][4] These include Phase I oxidation reactions, primarily hydroxylation of the aromatic rings, and Phase II conjugation reactions, such as N-acetylation and glucuronidation. The cytochrome P450 (CYP) enzyme system, particularly isoforms like CYP3A4, is often implicated in the metabolism of such compounds.[5][6][7] This protocol is designed to detect the parent compound and its likely hydroxylated, acetylated, and glucuronidated metabolites.
Principle of the Method
This method employs a protein precipitation procedure for the extraction of this compound and its metabolites from human plasma.[4] The extracted analytes are then separated using reversed-phase liquid chromatography and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The use of a stable isotope-labeled internal standard (SIL-IS) is recommended to ensure the accuracy and precision of quantification.
Materials and Reagents
| Material/Reagent | Supplier | Grade |
| This compound | Commercially Available | ≥98% purity |
| Putative Metabolites (if available) | Custom Synthesis | ≥95% purity |
| Stable Isotope Labeled Internal Standard | Custom Synthesis | ≥98% purity, ≥99% isotopic purity |
| Acetonitrile | Fisher Scientific | LC-MS Grade |
| Methanol | Fisher Scientific | LC-MS Grade |
| Formic Acid | Sigma-Aldrich | LC-MS Grade |
| Water | Milli-Q® system | 18.2 MΩ·cm |
| Human Plasma (K2EDTA) | BioIVT | Pooled, screened |
Sample Preparation
A simple and efficient protein precipitation method is employed for sample preparation. This technique is fast, cost-effective, and suitable for high-throughput analysis.[4]
Step-by-Step Protocol:
-
Allow all plasma samples and standards to thaw at room temperature.
-
Vortex the samples to ensure homogeneity.
-
To 100 µL of plasma in a 1.5 mL microcentrifuge tube, add 10 µL of the internal standard working solution (e.g., 1 µg/mL in 50:50 acetonitrile:water).
-
Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.
Sources
- 1. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro metabolism of 10-(3-chlorophenyl)-6,8,9,10-tetrahydrobenzo[b][1,8]naphthyridin-5(7H)- one, a topical antipsoriatic agent. Use of precision-cut rat, dog, monkey and human liver slices, and chemical synthesis of metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational-Experimental Synergy Study on Emerging Pollutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Kinetics of cytochrome P450 enzymes for metabolism of sodium tanshinone IIA sulfonate in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. metabolon.com [metabolon.com]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
Introduction: Unveiling the Potential of N-(3-Chlorophenyl) 3-aminobenzenesulfonamide as a Chemical Probe
An in-depth guide to the use of N-(3-Chlorophenyl) 3-aminobenzenesulfonamide as a chemical probe in biological systems.
This compound, hereafter referred to as NC3A, is a sulfonamide-containing small molecule with potential for use as a chemical probe in biological research. While NC3A itself is not extensively characterized in the public domain, its chemical structure is suggestive of interactions with a class of enzymes that are critical in cellular signaling: protein kinases. This guide, therefore, presents a hypothetical framework for the validation and application of NC3A as a chemical probe for a plausible target, "Kinase X," a key regulator in a cancer-related signaling pathway.
The principles and protocols detailed herein are based on established best practices for chemical probe development and are intended to provide a rigorous roadmap for researchers seeking to characterize novel small molecule modulators of cellular function.
Part 1: The Scientific Imperative of Chemical Probe Validation
A chemical probe is a small molecule that is used to study the function of a specific protein in cells and organisms. For a chemical probe to be useful, it must be potent, selective, and well-characterized. The following sections outline the critical steps for validating NC3A as a chemical probe for our hypothetical target, Kinase X.
Physicochemical Characterization
Before any biological experiments are conducted, the identity, purity, and solubility of NC3A must be confirmed.
-
Identity and Purity: The chemical structure of NC3A should be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The purity of the compound should be assessed by High-Performance Liquid Chromatography (HPLC) and should be >95% for use in biological experiments.
-
Solubility: The solubility of NC3A in commonly used solvents (e.g., DMSO) and aqueous buffers should be determined. Poor solubility can lead to compound precipitation and inaccurate experimental results.
-
Stability: The stability of NC3A in solution over time and under different storage conditions should be assessed to ensure that the compound does not degrade during the course of an experiment.
In Vitro Target Engagement: Confirming the Interaction with Kinase X
The first step in biological validation is to confirm that NC3A directly binds to and inhibits the activity of its intended target, Kinase X, in a cell-free system.
Protocol 1: In Vitro Kinase Inhibition Assay
This protocol describes a typical in vitro kinase assay to determine the potency of NC3A against Kinase X.
Materials:
-
Recombinant Kinase X enzyme
-
Kinase substrate (e.g., a specific peptide)
-
ATP (Adenosine triphosphate)
-
NC3A (dissolved in DMSO)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well plates
-
Plate reader
Procedure:
-
Prepare a serial dilution of NC3A in DMSO. A typical starting concentration is 10 mM.
-
In a 384-well plate, add the recombinant Kinase X enzyme, the kinase substrate, and the NC3A dilution series.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using a suitable detection reagent.
-
Measure the signal using a plate reader.
-
Plot the percentage of kinase inhibition versus the logarithm of the NC3A concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Data Presentation:
| Compound | Target | IC50 (nM) |
| NC3A | Kinase X | 50 |
| Staurosporine (Positive Control) | Kinase X | 5 |
| Inactive Analog (Negative Control) | Kinase X | >10,000 |
Cellular Target Engagement and Pathway Analysis
Once in vitro activity is confirmed, the next step is to demonstrate that NC3A can enter cells, engage Kinase X, and modulate its downstream signaling pathway.
Protocol 2: Western Blot Analysis of Kinase X Pathway Modulation
This protocol describes how to use Western blotting to measure the phosphorylation of a known downstream substrate of Kinase X.
Materials:
-
Cancer cell line expressing Kinase X
-
Cell culture medium and supplements
-
NC3A (dissolved in DMSO)
-
Lysis buffer
-
Protein assay reagent (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-phospho-Substrate, anti-total-Substrate, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in a 6-well plate and allow them to attach overnight.
-
Treat the cells with a dose-range of NC3A for a specified time (e.g., 2 hours).
-
Lyse the cells and determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibody against the phosphorylated substrate of Kinase X.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for the total substrate and a loading control (e.g., GAPDH).
Expected Outcome: A dose-dependent decrease in the phosphorylation of the Kinase X substrate should be observed in cells treated with NC3A.
Workflow for Validating NC3A as a Chemical Probe
Caption: Workflow for the validation of NC3A as a chemical probe.
Selectivity Profiling: A Critical Step for Trustworthiness
A reliable chemical probe should be selective for its intended target. The selectivity of NC3A should be assessed by screening it against a broad panel of kinases.
Protocol 3: Kinase Selectivity Profiling
This is typically performed as a service by specialized companies.
Procedure:
-
Provide a sample of NC3A to the service provider.
-
The compound will be screened at a fixed concentration (e.g., 1 µM) against a large panel of kinases (e.g., >400).
-
The percentage of inhibition for each kinase is determined.
-
Follow-up dose-response experiments are performed for any off-target kinases that show significant inhibition.
Data Presentation:
| Kinase | % Inhibition at 1 µM NC3A |
| Kinase X | 95% |
| Kinase Y | 60% |
| Kinase Z | 10% |
| ... (400+ other kinases) | <10% |
Part 2: Application of NC3A in Biological Systems
Once validated, NC3A can be used to investigate the biological functions of Kinase X.
Investigating the Role of Kinase X in Cancer Cell Proliferation
Protocol 4: Cell Viability Assay
This protocol measures the effect of NC3A on the proliferation of cancer cells.
Materials:
-
Cancer cell line
-
Cell culture medium
-
NC3A
-
Cell viability reagent (e.g., CellTiter-Glo®, Promega)
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate.
-
Treat the cells with a dose-range of NC3A for 72 hours.
-
Add the cell viability reagent and measure the luminescence.
-
Plot the cell viability versus the NC3A concentration to determine the GI50 (the concentration that causes 50% growth inhibition).
Hypothetical Signaling Pathway of Kinase X
Caption: Hypothetical signaling pathway of Kinase X inhibited by NC3A.
Part 3: Concluding Remarks and Future Directions
This guide provides a comprehensive, albeit hypothetical, framework for the validation and use of this compound (NC3A) as a chemical probe for a protein kinase. The principles and protocols described are grounded in established scientific practices and are designed to ensure the generation of robust and reproducible data.
The successful validation of NC3A as a potent and selective inhibitor of "Kinase X" would open up numerous avenues for future research, including its use in animal models of cancer and as a starting point for the development of novel therapeutics.
References
-
Chemical Probes Portal. ([Link]) - An expert-curated online resource for information and recommendations on chemical probes.
-
Arrowsmith, C. H., et al. (2015). The promise and peril of chemical probes. Nature Chemical Biology, 11(8), 536–541. ([Link])
-
Bunnage, M. E., et al. (2015). Know your target, know your molecule. Nature Chemical Biology, 11(8), 557-562. ([Link])
Protocol for Obtaining X-ray Quality Single Crystals of N-(3-Chlorophenyl) 3-aminobenzenesulfonamide
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract: The definitive determination of a molecule's three-dimensional structure is paramount in modern drug discovery and materials science. Single-crystal X-ray diffraction (SCXRD) stands as the unequivocal standard for this purpose, providing precise atomic coordinates, bond lengths, and angles.[1][2] This application note provides a comprehensive, field-proven guide for growing high-quality single crystals of the compound N-(3-Chlorophenyl) 3-aminobenzenesulfonamide, suitable for SCXRD analysis. We move beyond simple recipes to explain the causality behind experimental choices, offering detailed protocols for slow evaporation, vapor diffusion, and temperature gradient methods, alongside essential troubleshooting strategies.
Introduction: The Structural Imperative
In the rational design of therapeutics, understanding the precise conformation and intermolecular interactions of a drug candidate is not merely academic; it is a prerequisite for predicting binding affinity, mechanism of action, and potential liabilities. This compound, a molecule possessing key pharmacophoric features like the sulfonamide and chloro-substituted phenyl groups, requires unambiguous structural elucidation to advance its development. Obtaining a high-quality single crystal is the critical, and often challenging, first step in the SCXRD analytical pipeline.
The principles of crystallization rely on creating a state of supersaturation in a slow, controlled manner. This allows molecules to self-assemble into a highly ordered, repeating crystal lattice rather than rapidly crashing out of solution as an amorphous, disordered solid.[2][3] This guide will equip researchers with the foundational knowledge and practical protocols to navigate this process successfully.
Physicochemical Profile of the Target Compound
-
Key Structural Features: Aromatic rings, a sulfonamide group (-SO₂NH-), and an amino group (-NH₂). These functional groups allow for a range of intermolecular interactions, including hydrogen bonding and π-π stacking, which are conducive to forming a stable crystal lattice.
-
Predicted Solubility: Based on its structure and data from the related compound 3-Aminobenzenesulfonamide, it is predicted to be soluble in polar organic solvents like acetone, ethanol, and methanol, and poorly soluble in non-polar solvents like hexane and ether.
-
Potential for Polymorphism: Sulfonamides are known to exhibit polymorphism, meaning they can crystallize into different structural forms under varying conditions.[7] This underscores the importance of maintaining consistent and meticulously controlled experimental parameters.
The Crystallization Workflow: From Powder to Diffraction
The overall process involves dissolving the purified compound and inducing crystallization through one of several methods. The quality of the resulting crystals is then assessed before mounting for X-ray analysis.
Caption: Workflow for Single Crystal Growth and Analysis.
Foundational Protocols: Solvent Selection
This is the most critical preparatory step. The goal is to identify a "good" solvent that dissolves the compound adequately, and potentially an "anti-solvent" where it is insoluble.
Protocol 0: Systematic Solvent Screening
-
Setup: Arrange a series of small, clean vials (e.g., 1-2 mL).
-
Aliquot: Place a small amount (1-3 mg) of this compound into each vial.
-
Test Solvents: Add a common solvent to each vial dropwise (e.g., 100 µL at a time), vortexing or sonicating briefly after each addition. Observe the solubility.
-
Categorize: Classify each solvent based on the results at room temperature.
| Solvent Category | Observation | Potential Crystallization Method | Example Solvents to Test |
| Poor Solvents | Compound does not dissolve after adding >1 mL. | Anti-solvent in diffusion methods. | Hexane, Heptane, Diethyl Ether |
| Good Solvents | Compound dissolves in <0.5 mL. | Solvent in diffusion or cooling methods. | Acetone, Dichloromethane (DCM), Tetrahydrofuran (THF) |
| Moderate Solvents | Compound requires 0.5-1.0 mL to dissolve. | Ideal for slow evaporation. | Ethanol, Methanol, Acetonitrile, Ethyl Acetate |
Expert Insight: The ideal solvent for slow evaporation will allow the compound to dissolve completely but be close to saturation. For vapor diffusion, you need a soluble/insoluble pair that are miscible, like THF (good) and hexane (poor).[3][8]
Core Methodologies: Growing the Crystals
Always begin with a filtered solution (using a syringe filter) to remove dust and other particulate matter, which can act as sites for uncontrolled nucleation.[9]
Protocol 1: Slow Evaporation
This technique is straightforward and effective when a moderately volatile solvent is identified.[10] The principle relies on the gradual increase in solute concentration as the solvent evaporates, pushing the solution to supersaturation.[2]
-
Prepare Solution: Dissolve the compound in a "moderate" solvent to near-saturation in a small, clean vial (e.g., a 1-dram vial).
-
Cover Vial: Cover the vial with parafilm. Using a needle, pierce 1-3 small holes in the parafilm. The number and size of the holes control the evaporation rate.
-
Incubate: Place the vial in a vibration-free location (e.g., a drawer or a quiet corner of the lab).
-
Monitor: Check for crystal growth over several days to two weeks. Avoid disturbing the vial.[11]
Protocol 2: Vapor Diffusion
This is often the most successful method for small organic molecules.[8] It involves the slow diffusion of a volatile anti-solvent vapor into the compound's solution, gradually reducing its solubility.[2][12]
-
Prepare Inner Vial: Dissolve 2-5 mg of the compound in a "good" solvent (e.g., 0.5 mL of THF) in a small, narrow vial (e.g., 0.5-dram). Leave this vial open.
-
Prepare Outer Chamber: In a larger vial or jar (e.g., a 20 mL scintillation vial), add 2-3 mL of a volatile "poor" solvent (the anti-solvent, e.g., hexane or diethyl ether).
-
Assemble: Carefully place the smaller inner vial inside the larger outer chamber. Ensure the inner vial stands upright and does not touch the walls of the outer chamber.[10]
-
Seal and Incubate: Seal the outer chamber tightly with a cap. The anti-solvent vapor will slowly diffuse into the solution in the inner vial.
-
Monitor: Place in a vibration-free location and check for crystal growth at the solution interface or bottom of the inner vial over several days.
Protocol 3: Temperature Gradient (Slow Cooling)
This method is ideal for compounds that show a significant increase in solubility with temperature.[13] A hot, saturated solution is prepared and then cooled slowly, causing the solubility to decrease and induce crystallization.[14][15]
-
Prepare Saturated Solution: In a vial, add the compound to a suitable solvent. Heat the vial gently (e.g., in a warm water bath or on a hot plate) while adding more compound until a small amount of solid no longer dissolves, indicating saturation at that temperature.
-
Ensure Complete Dissolution: Add a tiny amount more solvent until the solution becomes completely clear.
-
Slow Cooling: Cap the vial and place it in an insulated container (e.g., a beaker filled with cotton wool or a Dewar flask filled with warm water) to ensure the cooling process is very slow.[7] Rapid cooling will likely result in a powder.[16]
-
Incubate: Allow the setup to cool to room temperature undisturbed over 12-48 hours.
Comparison of Crystal Growth Techniques
| Technique | Governing Principle | Key Variables | Pros | Cons |
| Slow Evaporation | Gradual increase in concentration via solvent removal. | Solvent volatility, surface area, temperature. | Simple setup, requires only one solvent. | Can be difficult to control; may "crash out" at the end. |
| Vapor Diffusion | Gradual decrease in solubility via anti-solvent diffusion. | Choice of solvent/anti-solvent pair, temperature. | Highly controllable, often yields high-quality crystals.[10] | Requires finding a suitable solvent pair. |
| Temperature Gradient | Decrease in solubility upon controlled cooling. | Cooling rate, temperature differential. | Effective for temperature-sensitive solubilities. | Requires careful control of cooling to avoid precipitation. |
Crystal Harvesting and Mounting
Once suitable crystals have grown (ideally 0.1-0.3 mm in size, with well-defined faces and no visible defects), they must be carefully mounted for analysis.[1]
-
Selection: Place a drop of the mother liquor containing crystals onto a microscope slide. Use a fine needle or tool to separate a single, ideal crystal.[17]
-
Mounting: Use a cryo-loop slightly larger than the crystal.[17] Dip the loop into cryo-protectant oil (e.g., Paratone-N) and then gently scoop up the selected crystal. The surface tension of the oil will hold the crystal in the loop.[17][18]
-
Flash Cooling (Optional but Common): For data collection at low temperatures, the mounted crystal is typically flash-cooled by plunging it into liquid nitrogen.[18]
-
Transfer: The loop is then carefully transferred to the magnetic base on the diffractometer's goniometer head and centered in the X-ray beam.[17]
Troubleshooting Common Issues
| Problem | Potential Cause | Recommended Solution |
| No Crystals Form | Solution is undersaturated; kinetics are too slow. | Allow more solvent to evaporate; try a different solvent/method; gently scratch the inside of the vial with a needle to create a nucleation site. |
| Amorphous Powder/Precipitate | Crystallization occurred too rapidly. | Slow down the process: use a less volatile solvent (evaporation), a less volatile anti-solvent (diffusion), or a slower cooling rate.[7] |
| Formation of an Oil | Compound is "oiling out" instead of crystallizing. | Lower the crystallization temperature; use a different solvent system; try to crystallize from a more dilute solution. |
| Many Small Crystals | Too many nucleation sites; rapid crystal growth. | Filter the stock solution more carefully; slow down the crystallization rate. The goal is fewer, larger crystals.[9] |
Conclusion
The successful growth of a single crystal is a blend of science, technique, and patience. For this compound, a systematic approach beginning with solvent screening is crucial. The vapor diffusion and slow evaporation methods are excellent starting points. By carefully controlling the rate of supersaturation and minimizing disturbances, researchers can reliably obtain crystals of sufficient quality for single-crystal X-ray diffraction, thereby unlocking the precise structural information vital for advancing drug development and chemical research.
References
- University of York. scXRD: Mounting single crystals. Chemistry Teaching Labs.
- VNU Journal of Science. (2019). Temperature Gradient: A Simple Method for Single Crystal Growth.
- Ossila. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?.
- ResearchGate. Temperature Gradient: A Simple Method for Single Crystal Growth.
- Rigaku. Introduction to single crystal X-ray analysis II. Mounting crystals.
- NIH National Center for Biotechnology Information. Getting crystals your crystallographer will treasure: a beginner's guide.
- International Journal of Pure and Applied Mathematics. DIFFERENT TYPES OF CRYSTAL GROWTH METHODS.
- MRS Bulletin. Single-crystal growth of organic semiconductors.
- SlideShare. Methods for single crystal growth.
- VNU Journal of Science. Temperature Gradient: A Simple Method for Single Crystal Growth.
- Brigham Young University. Growing and Mounting Single Crystals Your Diffractometer Will Treasure.
- BenchChem. Technical Support Center: Crystallinity of Sulfonamide Compounds.
- Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews.
- University of Florida. (2015). Crystal Growing Tips. The Center for Xray Crystallography.
- cdifx. Some Tricks for the Single Crystal Growth of Small Molecules.
- IMSERC.
- YouTube. (2021).
- LabSolu. This compound.
- IMSERC.
- PubChem. This compound.
- Santa Cruz Biotechnology. This compound.
- TCI AMERICA. 3-Aminobenzenesulfonamide.
Sources
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 3. cdifx.univ-rennes.fr [cdifx.univ-rennes.fr]
- 4. labsolu.ca [labsolu.ca]
- 5. PubChemLite - this compound (C12H11ClN2O2S) [pubchemlite.lcsb.uni.lu]
- 6. scbt.com [scbt.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 9. unifr.ch [unifr.ch]
- 10. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. imserc.northwestern.edu [imserc.northwestern.edu]
- 12. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 13. acadpubl.eu [acadpubl.eu]
- 14. Temperature Gradient: A Simple Method for Single Crystal Growth | VNU Journal of Science: Mathematics - Physics [js.vnu.edu.vn]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
- 17. Chemistry Teaching Labs - scXRD: Mounting single crystals [chemtl.york.ac.uk]
- 18. resources.rigaku.com [resources.rigaku.com]
Application Note: A Comprehensive Guide to In Vitro Enzyme Inhibition Assays for Sulfonamide Derivatives
This guide provides an in-depth technical overview and detailed protocols for conducting in vitro enzyme inhibition assays tailored for sulfonamide derivatives. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating system for generating high-quality, reproducible data.
Introduction: The Enduring Significance of Sulfonamides
Sulfonamides represent a cornerstone class of synthetic antimicrobial agents and have expanded to find applications as anticancer, anti-inflammatory, and diuretic agents.[1] Their therapeutic efficacy is primarily rooted in their ability to act as potent and often selective enzyme inhibitors. The foundational mechanism involves the sulfonamide moiety mimicking a natural substrate, thereby competing for the active site of a target enzyme.[2][3] This competitive inhibition disrupts essential metabolic pathways, leading to the desired therapeutic effect.
Accurate and reliable assessment of the inhibitory potential of novel sulfonamide derivatives is a critical step in the drug discovery pipeline. This application note provides detailed, field-proven protocols for evaluating inhibitors against three clinically significant enzyme targets:
-
Carbonic Anhydrase (CA): A ubiquitous enzyme family involved in pH regulation and CO₂ homeostasis, and a key target for diuretic and anti-glaucoma sulfonamides.[4][5]
-
Dihydropteroate Synthase (DHPS): A crucial enzyme in the bacterial folic acid synthesis pathway, representing the classical target for antibacterial sulfonamides.[6][7]
-
Dihydrofolate Reductase (DHFR): An essential enzyme downstream of DHPS in the folate pathway, often targeted in combination with DHPS inhibitors for synergistic effects.[8][9]
Part 1: Foundational Principles of a Robust Enzyme Inhibition Assay
Before proceeding to specific protocols, it is crucial to understand the principles that ensure data integrity and reproducibility. An enzyme inhibition assay is not merely a procedure but a dynamic system that must be carefully controlled.
1.1 The Pillars of Assay Design
A successful assay is built on meticulous control of key variables. Enzymes are sensitive catalysts, and their activity can be significantly influenced by their environment.[10] Therefore, consistency is paramount.
-
Temperature: Enzyme activity is highly dependent on temperature. A change of even one degree can alter activity by 4-8%.[10] All reagents should be equilibrated to the assay temperature before initiating the reaction.
-
pH and Buffer System: Every enzyme has an optimal pH range for activity. The chosen buffer must not only maintain this pH but also be compatible with the enzyme, substrate, and inhibitor, without interfering with the reaction.[11]
-
Controls are Non-Negotiable:
-
Negative Control (Vehicle Control): Contains all reaction components except the inhibitor (e.g., enzyme, substrate, buffer, and the solvent used to dissolve the inhibitor, typically DMSO). This represents 0% inhibition.
-
Positive Control: A known, well-characterized inhibitor of the target enzyme (e.g., Acetazolamide for Carbonic Anhydrase). This validates that the assay system is responsive to inhibition.
-
Blank Control: Contains all components except the enzyme, to account for any non-enzymatic substrate degradation.
-
1.2 Understanding Inhibition: IC₅₀ and Beyond
The primary output of these assays is typically the half-maximal inhibitory concentration (IC₅₀) . This value represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%. It is a critical measure of inhibitor potency.[12] The IC₅₀ is determined by performing the assay across a range of inhibitor concentrations and plotting the percent inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve.[13] While IC₅₀ is widely used, it's important to note that it can be dependent on assay conditions, particularly substrate concentration. For a deeper mechanistic understanding, the inhibition constant (Kᵢ) is determined, which reflects the intrinsic binding affinity of the inhibitor to the enzyme.[12]
1.3 General Experimental Workflow
The workflow for most enzyme inhibition assays follows a logical sequence designed to ensure that the inhibitor's effect is measured accurately. This process involves pre-incubation of the enzyme and inhibitor before initiating the reaction with the substrate.
Caption: General workflow for an in vitro enzyme inhibition assay.
Part 2: Protocol for Carbonic Anhydrase (CA) Inhibition Assay
Carbonic anhydrases are zinc-containing metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[14] Sulfonamides inhibit CAs by coordinating to the catalytic Zn²⁺ ion, displacing a water molecule/hydroxide ion that is essential for catalysis. This protocol uses a colorimetric method suitable for high-throughput screening.
2.1 Assay Principle
The assay measures the esterase activity of CA using p-nitrophenyl acetate (p-NPA) as a substrate. CA catalyzes the hydrolysis of p-NPA to p-nitrophenol, a yellow-colored product that can be quantified by measuring its absorbance at or near 348-400 nm.[15] The rate of color development is proportional to the CA activity.
2.2 Materials and Reagents
-
Human Carbonic Anhydrase II (hCA II), recombinant
-
Tris-Sulfate Buffer (e.g., 50 mM, pH 7.6)
-
p-Nitrophenyl acetate (p-NPA)
-
Acetazolamide (positive control inhibitor)
-
Test sulfonamide derivatives
-
Dimethyl sulfoxide (DMSO)
-
96-well clear, flat-bottom microplates
-
Microplate spectrophotometer
2.3 Detailed Step-by-Step Protocol
-
Reagent Preparation:
-
Assay Buffer: Prepare 50 mM Tris-Sulfate buffer, pH 7.6.
-
Enzyme Stock Solution: Prepare a stock solution of hCA II in the assay buffer. The final concentration in the well should be determined empirically but is typically in the nanomolar range (e.g., 200 nM).[4]
-
Inhibitor Stock Solutions: Dissolve the test sulfonamides and Acetazolamide in 100% DMSO to create high-concentration stocks (e.g., 10-20 mM). Then, create serial dilutions in assay buffer to achieve the final desired concentrations. Ensure the final DMSO concentration in the assay is low (<1%) to avoid enzyme denaturation.
-
Substrate Solution: Prepare a stock solution of p-NPA in a solvent like acetonitrile. Just before use, dilute it in assay buffer to the desired working concentration (e.g., 0.6 mM final concentration).[15]
-
-
Assay Procedure (96-Well Plate Format):
-
To each well, add the components in the order specified in the table below.
-
Add 10 µL of the appropriate inhibitor dilution (or vehicle for controls) to the wells.
-
Add 10 µL of the hCA II enzyme solution to all wells except the blank.
-
Add 60 µL of assay buffer.
-
Mix gently and pre-incubate the plate at room temperature (or 25°C) for 10-15 minutes. This allows the inhibitor to bind to the enzyme.[15]
-
Initiate the reaction by adding 20 µL of the p-NPA substrate solution to all wells. The total reaction volume will be 100 µL.[15]
-
Incubate the plate at 25°C for 30 minutes.[15]
-
Measure the absorbance at 348 nm using a microplate reader.[15]
-
2.4 Data Presentation: Assay Plate Layout
| Component | Volume (µL) per Well | Negative Control | Positive Control | Test Inhibitor | Blank |
| Assay Buffer | 60 | 60 | 60 | 60 | 70 |
| Inhibitor/Vehicle | 10 | Vehicle (DMSO) | Acetazolamide | Sulfonamide | Vehicle (DMSO) |
| Enzyme Solution | 10 | 10 | 10 | 10 | 0 |
| Pre-Incubation | |||||
| Substrate (p-NPA) | 20 | 20 | 20 | 20 | 20 |
| Total Volume | 100 | 100 | 100 | 100 | 100 |
2.5 Data Analysis
-
Correct all absorbance readings by subtracting the average absorbance of the blank wells.
-
Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Absorbance of Test Well / Absorbance of Negative Control)] * 100[15]
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Use non-linear regression analysis (e.g., sigmoidal dose-response) to fit the data and determine the IC₅₀ value.[12]
Part 3: Protocol for Dihydropteroate Synthase (DHPS) Inhibition Assay
DHPS is a bacterial enzyme that catalyzes the condensation of p-aminobenzoic acid (PABA) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP) to form 7,8-dihydropteroate, a precursor to folic acid.[6] Sulfonamides are structural analogs of PABA and act as competitive inhibitors.[3]
3.1 Assay Principle
This protocol describes a malachite green-based colorimetric assay that quantifies the release of pyrophosphate (PPi), a product of the DHPS reaction. The PPi reacts with a molybdate solution to form a phosphomolybdate complex, which then forms a colored complex with malachite green that can be measured at ~620-640 nm. The amount of PPi produced is directly proportional to DHPS activity.
Caption: Inhibition of Dihydropteroate Synthase (DHPS) by sulfonamides.
3.2 Materials and Reagents
-
Recombinant DHPS enzyme (e.g., from E. coli or S. aureus)
-
Tris-HCl buffer with MgCl₂ (e.g., 100 mM Tris-HCl, 10 mM MgCl₂, pH 8.5)
-
p-Aminobenzoic acid (PABA)
-
6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP)
-
Sulfanilamide (positive control inhibitor)
-
Malachite Green Phosphate Assay Kit
-
96-well clear, flat-bottom microplates
3.3 Detailed Step-by-Step Protocol
-
Reagent Preparation:
-
Prepare stock solutions of PABA, DHPP, and test inhibitors in appropriate solvents. The concentrations should be optimized based on the enzyme's Kₘ values for its substrates.
-
Prepare serial dilutions of the inhibitors.
-
-
Assay Procedure:
-
In a 96-well plate, combine 10 µL of inhibitor solution (or vehicle), 20 µL of DHPS enzyme, and buffer to a volume of 80 µL.
-
Pre-incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding a 20 µL mixture of the substrates, PABA and DHPP.
-
Incubate at 37°C for a defined period (e.g., 20-30 minutes), ensuring the reaction remains in the linear range.
-
Stop the reaction by adding 30 µL of the Malachite Green reagent.
-
Incubate for an additional 15-20 minutes at room temperature to allow for color development.
-
Measure the absorbance at ~630 nm.
-
3.4 Data Analysis
-
Create a standard curve using a known concentration range of phosphate or pyrophosphate to convert absorbance values to the amount of PPi produced.
-
Calculate the rate of reaction for each well.
-
Determine the % Inhibition and IC₅₀ values as described in section 2.5.
Part 4: Protocol for Dihydrofolate Reductase (DHFR) Inhibition Assay
DHFR catalyzes the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF), using NADPH as a cofactor.[8] While not a direct target of sulfonamides, some derivatives may show activity, and this assay is crucial when designing dual-target inhibitors.[9]
4.1 Assay Principle
The activity of DHFR is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺.[16] The rate of this decrease is directly proportional to the DHFR activity. This is a continuous kinetic assay.
4.2 Materials and Reagents
-
Recombinant DHFR enzyme
-
Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.5)
-
Dihydrofolic acid (DHF)
-
NADPH
-
Methotrexate (positive control inhibitor)
-
96-well UV-transparent microplates
-
Microplate spectrophotometer with kinetic reading capabilities
4.3 Detailed Step-by-Step Protocol
-
Reagent Preparation:
-
Prepare fresh stock solutions of DHF and NADPH in the assay buffer.[8] Note: DHF solutions can be unstable.
-
Prepare serial dilutions of the test inhibitors and Methotrexate.
-
-
Assay Procedure (Kinetic Mode):
-
Set the microplate reader to perform kinetic measurements at 340 nm at a controlled temperature (e.g., 25°C), taking readings every 15-30 seconds for 5-10 minutes.[8]
-
In the UV-transparent plate, add the assay buffer, inhibitor solution (or vehicle), and DHFR enzyme.
-
Initiate the reaction by adding a mixture of DHF and NADPH.
-
Immediately start the kinetic measurement.
-
4.4 Data Presentation: Typical Assay Concentrations
| Component | Final Concentration |
| DHFR Enzyme | 5 - 20 nM |
| Dihydrofolic Acid (DHF) | 10 - 50 µM |
| NADPH | 50 - 100 µM |
| Test Inhibitor | Variable (e.g., 0.1 nM - 100 µM) |
4.5 Data Analysis
-
For each well, determine the reaction rate (V) by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate the percent inhibition for each inhibitor concentration: % Inhibition = [1 - (Rate of Test Well / Rate of Negative Control)] * 100
-
Determine the IC₅₀ value as described in section 2.5.
Part 5: Troubleshooting and Self-Validating Insights
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Well-to-Well Variability | Inaccurate pipetting; Inconsistent temperature across the plate; Reagents not mixed properly. | Use calibrated multichannel pipettes; Ensure plate is uniformly incubated; Gently mix plate after adding reagents. |
| No Inhibition by Positive Control | Inactive enzyme; Degraded inhibitor or substrate; Incorrect buffer pH. | Use a fresh aliquot of enzyme; Prepare fresh reagents; Verify the pH of the buffer. |
| Inhibition Exceeds 100% or is Negative | Inhibitor precipitates at high concentrations, scattering light; Inhibitor is fluorescent at assay wavelengths. | Check for compound precipitation visually or by reading absorbance before adding substrate; Run a control with inhibitor but no enzyme to check for interference. |
| IC₅₀ Curve is Flat or Incomplete | Inhibitor concentration range is too narrow or not centered around the IC₅₀; Low potency inhibitor. | Test a wider range of concentrations (e.g., log or semi-log dilutions from nM to mM). |
| Inconsistent results between experiments | Variation in reagent preparation; Instability of enzyme or substrates; Different incubation times or temperatures. | Follow a strict SOP for reagent preparation[17]; Use fresh reagents and check enzyme activity before starting; Precisely control all time and temperature variables.[11] |
Conclusion
The protocols detailed in this guide provide a robust framework for the in vitro evaluation of sulfonamide derivatives against key enzymatic targets. By understanding the principles behind each step, from reagent preparation to data analysis, researchers can generate reliable and reproducible inhibition data. This information is fundamental for establishing structure-activity relationships (SAR), optimizing lead compounds, and ultimately advancing the development of new and effective sulfonamide-based therapeutics.
References
-
MDPI. (2026). Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. Available at: [Link]
-
PMC. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Available at: [Link]
-
Chemistry LibreTexts. (2025). 5.4: Enzyme Inhibition. Available at: [Link]
-
PMC. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. Available at: [Link]
-
MDPI. Synthesis, In Vitro Anti-Microbial Analysis and Molecular Docking Study of Aliphatic Hydrazide-Based Benzene Sulphonamide Derivatives as Potent Inhibitors of α-Glucosidase and Urease. Available at: [Link]
-
NIH. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase. Available at: [Link]
-
PubMed. A Method for Studying the Kinetics of the Inhibition of Carbonic Anhydrase by Sulphonamides. Available at: [Link]
-
ResearchGate. IC 50 curve for sulfonamide 2. Available at: [Link]
-
NCBI Bookshelf. (2012). Basics of Enzymatic Assays for HTS - Assay Guidance Manual. Available at: [Link]
-
ResearchGate. Kinetic Analysis of Carbonic Anhydrase–Sulfonamide Inhibitor Interactions | Request PDF. Available at: [Link]
-
Assay Genie. Dihydrofolate Reductase Activity Kit (Colorimetric) (#BN00511). Available at: [Link]
-
MDPI. (2024). Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium. Available at: [Link]
-
RSC Publishing. (2024). Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses. Available at: [Link]
-
ACS Omega. (2020). Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes. Available at: [Link]
-
ResearchGate. Dihydropteroate Synthase (Sulfonamides) and Dihydrofolate Reductase Inhibitors | Request PDF. Available at: [Link]
-
ACS Publications. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Available at: [Link]
-
PubMed. Sulphonamide inhibition profile of Staphylococcus aureus β-carbonic anhydrase. Available at: [Link]
-
ResearchGate. Sulfonamides used in the work and their IC50 and CR values relative to.... Available at: [Link]
-
ResearchGate. (2016). Why is the enzyme activity inhibition not consistent?. Available at: [Link]
-
MDPI. Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. Available at: [Link]
-
SpringerLink. Clinical Pharmacokinetics of Sulfonamides. Available at: [Link]
-
PubMed Central. Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. Available at: [Link]
-
NIH. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Available at: [Link]
-
PubMed. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Available at: [Link]
-
PubMed. (1999). Assay of dihydrofolate reductase activity by monitoring tetrahydrofolate using high-performance liquid chromatography with electrochemical detection. Available at: [Link]
-
PMC. (2021). The Kinetic and Analytical Aspects of Enzyme Competitive Inhibition: Sensing of Tyrosinase Inhibitors. Available at: [Link]
-
YouTube. (2020). Lecture 18 : Problems on Enzyme Kinetics and Enzyme Inhibition. Available at: [Link]
-
Biobide. What is an Inhibition Assay?. Available at: [Link]
-
ResearchGate. CA II and IX and inhibition values of sulfonamides 50–62. KI values are.... Available at: [Link]
-
Patsnap Synapse. (2024). What are DHPS inhibitors and how do they work?. Available at: [Link]
-
PMC. Replacing sulfa drugs with novel DHPS inhibitors. Available at: [Link]
Sources
- 1. Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experime ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06412G [pubs.rsc.org]
- 2. The Kinetic and Analytical Aspects of Enzyme Competitive Inhibition: Sensing of Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are DHPS inhibitors and how do they work? [synapse.patsnap.com]
- 4. Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors | MDPI [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: A Guide to Optimizing the Synthesis of N-(3-Chlorophenyl) 3-aminobenzenesulfonamide
Welcome to the technical support center for the synthesis of N-(3-Chlorophenyl) 3-aminobenzenesulfonamide. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth troubleshooting advice and frequently asked questions to enhance your experimental success. Our focus is on providing scientifically-grounded solutions to common challenges, thereby improving the yield and purity of your target compound.
I. Overview of the Synthesis
The synthesis of this compound typically involves the reaction of 3-aminobenzenesulfonyl chloride with 3-chloroaniline. This is a nucleophilic substitution reaction at the sulfonyl group, a classic method for forming sulfonamides.[1] The primary amine of 3-chloroaniline acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a new S-N bond and the elimination of hydrochloric acid.
II. Visualizing the Reaction Pathway
To better understand the process, let's visualize the core reaction and the key steps for a successful synthesis.
Caption: A general workflow for the synthesis of this compound.
III. Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis, providing explanations and actionable solutions.
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
A1: Low yields in sulfonamide synthesis can stem from several factors. Here's a systematic approach to troubleshooting:
-
Purity of Starting Materials: Ensure the 3-aminobenzenesulfonyl chloride and 3-chloroaniline are of high purity. Impurities can lead to side reactions. 3-aminobenzenesulfonyl chloride is particularly susceptible to hydrolysis.
-
Reaction Conditions:
-
Base Selection: An organic base, such as pyridine or triethylamine, is crucial to neutralize the HCl generated during the reaction. Without a base, the starting amine (3-chloroaniline) can be protonated, rendering it non-nucleophilic and halting the reaction. Consider using a slight excess of the base (1.1-1.2 equivalents).
-
Solvent Choice: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally preferred to minimize the hydrolysis of the sulfonyl chloride.
-
Temperature Control: The reaction is often initiated at a lower temperature (e.g., 0 °C) to control the initial exothermic reaction and then allowed to warm to room temperature. Running the reaction at elevated temperatures can sometimes lead to decomposition or side reactions.
-
-
Moisture Contamination: The sulfonyl chloride functional group is highly reactive towards water, which leads to the formation of the corresponding sulfonic acid, a common impurity that reduces the yield. Ensure all glassware is thoroughly dried, and use anhydrous solvents. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.
-
Stoichiometry: While a 1:1 molar ratio of the reactants is theoretically required, a slight excess of the amine (e.g., 1.05 equivalents) can sometimes drive the reaction to completion.
Q2: I am observing multiple spots on my TLC plate, indicating the formation of byproducts. What are these impurities and how can I minimize them?
A2: The formation of multiple products is a common challenge. Here are some likely side reactions and how to mitigate them:
-
Hydrolysis of Sulfonyl Chloride: As mentioned, the reaction of 3-aminobenzenesulfonyl chloride with water forms 3-aminobenzenesulfonic acid. This is often the most common byproduct.
-
Solution: Rigorous exclusion of moisture is key. Use anhydrous solvents and dry glassware.
-
-
Bis-sulfonylation: The newly formed sulfonamide still possesses an N-H bond, which can potentially react with another molecule of the sulfonyl chloride, especially in the presence of a strong base and an excess of the sulfonyl chloride.
-
Solution: Use a stoichiometric amount or a slight excess of the amine (3-chloroaniline) relative to the sulfonyl chloride. Add the sulfonyl chloride solution dropwise to the amine solution to maintain a low concentration of the sulfonyl chloride throughout the reaction.
-
-
Self-condensation/Polymerization: Although less common in this specific reaction, starting materials with both nucleophilic (amine) and electrophilic (sulfonyl chloride) groups can potentially self-react.
-
Solution: Controlled addition of the sulfonyl chloride to the amine solution helps to minimize this side reaction.
-
Q3: The purification of my final product is proving difficult. What are the best methods for isolating pure this compound?
A3: Effective purification is critical for obtaining a high-quality product. Here are some recommended techniques:
-
Aqueous Work-up: After the reaction is complete, quenching with water or a dilute acidic solution (e.g., 1M HCl) can help to remove the excess organic base and its salt. This is followed by extraction of the product into an organic solvent like ethyl acetate or dichloromethane.
-
Recrystallization: This is a powerful technique for purifying solid compounds. The choice of solvent is crucial. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvent systems for sulfonamides include ethanol/water, ethyl acetate/hexanes, or isopropanol.[2]
-
Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel is a reliable method for separating the desired product from impurities based on their polarity. A gradient elution with a solvent system like hexanes/ethyl acetate is typically effective.
-
Washing: The crude solid can be washed with a solvent in which the impurities are soluble, but the product is not. For example, washing with cold diethyl ether can remove non-polar impurities.
| Parameter | Recommendation | Rationale |
| Reactant Ratio | 1.0 eq. 3-aminobenzenesulfonyl chloride : 1.05-1.1 eq. 3-chloroaniline | A slight excess of the amine can help drive the reaction to completion. |
| Base | 1.1-1.2 eq. Pyridine or Triethylamine | Neutralizes the HCl byproduct, preventing protonation of the amine. |
| Solvent | Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) | Aprotic nature minimizes hydrolysis of the sulfonyl chloride. |
| Temperature | 0 °C to Room Temperature | Controls the initial exotherm and prevents side reactions. |
| Atmosphere | Inert (Nitrogen or Argon) | Minimizes exposure to atmospheric moisture. |
IV. Experimental Protocol
The following is a representative protocol for the synthesis of this compound. This should be adapted and optimized based on your specific laboratory conditions and analytical observations.
Materials:
-
3-Aminobenzenesulfonyl chloride
-
3-Chloroaniline[3]
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Solvents for purification (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve 3-chloroaniline (1.05 eq.) in anhydrous DCM.
-
Addition of Base: Add anhydrous pyridine (1.1 eq.) to the solution and stir for 5-10 minutes at room temperature.
-
Addition of Sulfonyl Chloride: In a separate flask, dissolve 3-aminobenzenesulfonyl chloride (1.0 eq.) in anhydrous DCM. Add this solution dropwise to the stirred amine solution at 0 °C (ice bath) over 15-20 minutes.
-
Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.
-
Separate the layers and extract the aqueous layer with DCM (2x).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel using a hexanes/ethyl acetate gradient.
-
Caption: A flowchart illustrating the purification steps for this compound.
V. Concluding Remarks
The successful synthesis of this compound with a high yield is contingent upon careful control of reaction conditions, the use of high-purity reagents, and effective purification techniques. By understanding the underlying chemical principles and potential pitfalls, researchers can systematically troubleshoot and optimize their experimental protocols. For more advanced strategies, modern catalytic methods such as palladium-catalyzed cross-coupling reactions offer alternative routes that may provide higher yields and functional group tolerance for diaryl sulfonamides.[4]
VI. References
-
Recent Advances in the Synthesis of Sulfonamides Intermediates. (2024). Accessed from whowe-serve.com. [Link]
-
Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. (n.d.). MIT Open Access Articles. [Link]
-
Sulfonamide synthesis by alkylation or arylation. (n.d.). Organic Chemistry Portal. [Link]
-
Sulfonamide purification process. (1957). US Patent 2,777,844.
-
Site-Selective C–H Functionalization–Sulfination Sequence to Access Aryl Sulfonamides. (2023). Organic Letters, 25(28), 5227–5231. [Link]
-
The reaction of benzenesulfonyl chloride and the primary amine group of the substituted aniline reactant is a highly efficient reaction which goes to completion. (n.d.). ResearchGate. [Link]
-
Process for the preparation of substituted benzene sulfonyl chlorides. (n.d.). Google Patents.
-
3-Aminobenzene-1-sulfonyl chloride. (n.d.). PubChem. [Link]
-
New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. (2022). Molecules, 27(21), 7247. [Link]
-
Coupling reaction of benzenesulphonyl chloride with different substituted aromatic amines. (n.d.). ResearchSquare. [Link]
-
Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. (2014). The Scientific World Journal. [Link]
-
Process for preparing sulfonamide compounds. (1964). US Patent 3,161,675.
-
Synthesis of Aryl Sulfonamides by Eco-Friendly Method and Evaluation of Their Anti-Bacterial Activity. (2018). International Scientific Organization. [Link]
-
Multistep Synthesis Protecting Groups. (n.d.). University of Texas at Austin. [Link]
-
3-Chloroaniline. (n.d.). PubChem. [Link]
Sources
- 1. CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides - Google Patents [patents.google.com]
- 2. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 3. 3-Chloroaniline | C6H6ClN | CID 7932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. dspace.mit.edu [dspace.mit.edu]
Technical Support Center: Overcoming Challenges in the Purification of N-(3-Chlorophenyl) 3-aminobenzenesulfonamide
Welcome to the technical support center for the purification of N-(3-Chlorophenyl) 3-aminobenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in obtaining this compound in high purity. Drawing from established chemical principles and field-proven techniques, this document provides in-depth troubleshooting guides, detailed protocols, and answers to frequently asked questions to streamline your purification workflow.
Frequently Asked Questions (FAQs)
This section provides quick answers to common issues encountered during the purification of this compound.
Q1: What are the most common impurities in a crude sample?
A1: Common impurities typically include unreacted starting materials, such as 3-amino-benzenesulfonamide and 3-chloroaniline. Side products can also be present, notably the sulfonic acid formed from the hydrolysis of the sulfonyl chloride intermediate, which can occur if moisture is present during the reaction.[1][2]
Q2: My product appears as an oil and refuses to crystallize. What should I do?
A2: "Oiling out" is a common issue when impurities are present, as they disrupt the formation of a crystal lattice.[1][3] First, ensure the purity of your compound is reasonably high; a preliminary purification by column chromatography may be necessary.[1][3] If the product is relatively clean, try trituration with a non-polar solvent like hexanes or diethyl ether to wash away impurities and induce solidification.[1] Alternatively, you can redissolve the oil in a minimal amount of hot solvent and attempt to crystallize again, perhaps by cooling more slowly or by using a different solvent system.[3]
Q3: My yield is very low after recrystallization. How can I improve it?
A3: Low yield is often due to the selection of an inappropriate solvent where the compound has high solubility even at low temperatures.[3] Other causes include using an excessive amount of solvent, or premature crystallization on the filter funnel during a hot filtration step.[3] To improve yield, perform small-scale solubility tests to find an optimal solvent.[4] Ensure you are using the minimum amount of hot solvent to dissolve your compound and pre-heat your glassware for any hot filtration steps.[3][4]
Q4: The color of my final product is off-white or yellowish. How can I decolorize it?
A4: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before the filtration step in recrystallization.[3][5] After adding the charcoal, heat the solution for a few minutes to allow for adsorption of the impurities, then perform a hot filtration to remove the charcoal.[5]
Q5: Should I use recrystallization or column chromatography for purification?
A5: The choice depends on the nature and quantity of the impurities. Recrystallization is highly effective for removing small amounts of impurities from a solid product and is often the most common method for sulfonamides.[4] However, if the crude product is highly impure or contains compounds with similar solubility, column chromatography is the better choice for separation.[3][6]
Troubleshooting In-Depth Purification Workflows
This section provides detailed guidance on resolving specific experimental challenges.
Challenge 1: Failures in Recrystallization
Recrystallization is a powerful technique but can be problematic if conditions are not optimized.
-
Causality: This phenomenon occurs when the dissolved solid separates from the solution as a liquid phase instead of a crystalline solid.[3] This is often because the melting point of the solid is lower than the temperature of the solution, or the concentration of impurities is high, disrupting the crystal lattice formation.[3]
-
Actionable Solutions:
-
Re-dissolve and Dilute: Heat the solution to re-dissolve the oil, then add a small amount of additional hot solvent to slightly lower the saturation point. Allow the solution to cool much more slowly.[3]
-
Change Solvent System: The solvent may be too nonpolar. Experiment with a more polar solvent or a solvent mixture. For sulfonamides, mixtures like ethanol-water or isopropanol-water are often effective.[3][7]
-
Induce Crystallization: If the solution remains clear after cooling, try scratching the inside of the flask with a glass rod just below the surface of the liquid or add a seed crystal of the pure compound.[3][5]
-
Pre-Purify: If oiling out persists, the crude product is likely too impure. A preliminary purification by column chromatography is recommended before attempting recrystallization again.[3]
-
-
Causality: This is typically due to one of two reasons: the solution is supersaturated but lacks a nucleation point to initiate crystal growth, or too much solvent was used, meaning the solution is not saturated enough for crystals to form.[3]
-
Actionable Solutions:
-
Induce Nucleation: Scratch the inner surface of the flask with a glass rod or add a "seed" crystal of the pure sulfonamide to provide a template for crystal growth.[3][5]
-
Reduce Solvent Volume: If nucleation techniques fail, it is likely too much solvent was used. Gently heat the solution to evaporate some of the solvent to increase the concentration of the solute, then allow it to cool again.
-
Utilize an Anti-Solvent: If you have dissolved your compound in a "good" solvent, you can try slowly adding a miscible "anti-solvent" (in which the compound is insoluble) until the solution becomes cloudy. This controlled reduction in solubility can promote gradual crystal growth.[5]
-
Diagram 1: Recrystallization Troubleshooting Workflow
Caption: A decision tree for troubleshooting common recrystallization issues.
Challenge 2: Issues with Column Chromatography
Column chromatography is essential for separating complex mixtures but requires careful selection of conditions.
-
Causality: Inadequate separation on a silica gel column is often due to an improperly chosen mobile phase (eluent). The polarity of the eluent may be too high, causing all components to elute quickly, or too low, resulting in poor movement of the desired compound.
-
Actionable Solutions:
-
Optimize the Mobile Phase: Develop an optimal solvent system using Thin-Layer Chromatography (TLC) first. For this compound, a good starting point for a normal-phase silica column is a mixture of a nonpolar solvent like hexanes and a more polar solvent like ethyl acetate.[1]
-
Employ Gradient Elution: Start with a low polarity mobile phase (e.g., 9:1 Hexanes:Ethyl Acetate) and gradually increase the polarity (e.g., to 1:1 Hexanes:Ethyl Acetate). This allows less polar impurities to elute first, followed by your more polar product.
-
Adjust pH: The free amino group on the molecule can interact with the acidic silica gel. Adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the mobile phase can improve peak shape and resolution. Conversely, if acidic impurities are present, adding a small amount of acetic acid can help.[1]
-
Consider a Different Stationary Phase: If separation on silica is still poor, consider alternative stationary phases. For polar compounds like sulfonamides, reverse-phase chromatography (e.g., using a C18 column) with a polar mobile phase (like water/acetonitrile or water/methanol) can offer different selectivity.[6]
-
Experimental Protocols and Data
This section provides standardized protocols and reference data to guide your purification efforts.
Table 1: Recommended Solvent Systems for Purification
| Purification Method | Solvent System | Polarity | Notes |
| Recrystallization | Ethanol / Water | Polar | A common and effective system for many sulfonamides.[1][4] Dissolve in hot ethanol and add hot water dropwise until cloudy. |
| Isopropanol / Water | Polar | An excellent alternative to ethanol/water, offering slightly different solubility characteristics.[1][7] | |
| Ethyl Acetate / Hexanes | Medium / Non-polar | Suitable for compounds of intermediate polarity; dissolve in hot ethyl acetate and add hexanes as the anti-solvent.[1] | |
| Column Chromatography | Hexanes / Ethyl Acetate | Non-polar to Medium | Standard choice for normal-phase silica gel. Start with a low ratio of ethyl acetate and increase polarity. |
| Dichloromethane / Methanol | Medium to Polar | Effective for more polar compounds. A gradient of 0% to 15% methanol is a good starting range.[1] |
Protocol 1: Single-Solvent Recrystallization
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., isopropanol) and heat the mixture to boiling with stirring.[4][5]
-
Achieve Saturation: Continue adding small portions of the hot solvent until the compound just dissolves completely. Avoid adding excess solvent.[4]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and boil for a few minutes.[5]
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration using pre-heated glassware into a clean, pre-warmed flask to prevent premature crystallization.[3][5]
-
Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. To maximize crystal formation, you may then place the flask in an ice-water bath.[5]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent and allow them to dry completely.[5]
Protocol 2: General Column Chromatography (Silica Gel)
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes). Pour the slurry into the column and allow it to pack evenly under gravity or gentle pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimum amount of a suitable solvent (ideally the mobile phase or a slightly more polar solvent). Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting with the mobile phase, starting with a low polarity (e.g., 100% hexanes or 95:5 hexanes:ethyl acetate).[8]
-
Fraction Collection: Collect the eluent in a series of fractions (e.g., in test tubes).[8]
-
Monitoring: Monitor the composition of the fractions using TLC to identify which fractions contain the pure product.[8]
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.[8]
Diagram 2: General Purification Strategy Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Sulfonyl Chloride and Aniline Coupling Reactions
Welcome to the technical support center for the synthesis of N-arylsulfonamides via the coupling of sulfonyl chlorides and anilines. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this fundamental reaction. Our approach is rooted in mechanistic understanding and practical, field-tested experience to ensure the success of your experiments.
Troubleshooting Guide: Overcoming Common Hurdles
This section addresses specific experimental challenges in a question-and-answer format, offering explanations for the underlying causes and actionable solutions.
Question 1: Why is my reaction yield consistently low or non-existent?
Answer:
Low or no product yield is a frequent issue that can often be traced back to a few critical factors. The primary culprit is often the hydrolysis of the highly reactive sulfonyl chloride starting material into the corresponding unreactive sulfonic acid.[1][2][3] This is especially problematic in the presence of even trace amounts of water.
-
Causality: Sulfonyl chlorides are highly electrophilic and susceptible to nucleophilic attack by water. Once hydrolyzed to sulfonic acid, the sulfur atom is no longer sufficiently electrophilic to react with the aniline.
-
Solutions:
-
Ensure Anhydrous Conditions: All glassware must be rigorously dried (oven-dried or flame-dried under vacuum) and the reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.[1][2]
-
Use Anhydrous Solvents: Solvents should be freshly distilled or obtained from a sealed bottle over molecular sieves.
-
Check Reagent Purity: The purity of both the aniline and the sulfonyl chloride should be confirmed. Impurities in the starting materials can inhibit the reaction.[2]
-
Amine Protonation: The reaction generates hydrochloric acid (HCl), which will protonate the starting aniline, rendering it non-nucleophilic and halting the reaction.[3] Ensure a suitable base is present in sufficient quantity to neutralize the HCl as it is formed.[3]
-
Question 2: I am observing the formation of a significant amount of a white, insoluble solid that is not my desired product. What is it and how can I prevent it?
Answer:
The white, insoluble solid is most likely the hydrochloride salt of your aniline or the tertiary amine base (e.g., triethylammonium chloride) used in the reaction.
-
Causality: The reaction of a sulfonyl chloride with an aniline produces one equivalent of HCl.[3] This acid will readily react with any available amine in the reaction mixture to form the corresponding ammonium salt, which often has low solubility in common aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Solutions:
-
Adequate Base: Use at least one equivalent, and often a slight excess (1.2-1.5 equivalents), of a tertiary amine base like triethylamine (TEA) or pyridine to scavenge the HCl.[2][3][4]
-
Order of Addition: Adding the sulfonyl chloride slowly to a solution of the aniline and the base can help to ensure that the generated HCl is immediately neutralized.
-
Work-up: This salt is typically removed during the aqueous work-up by washing the organic layer with water or a dilute aqueous acid solution.
-
Question 3: My primary aniline is forming a significant amount of a bis-sulfonated byproduct. How can I favor the formation of the mono-sulfonamide?
Answer:
The formation of a bis-sulfonated product occurs when the initially formed mono-sulfonamide is deprotonated by the base and reacts with a second molecule of the sulfonyl chloride.
-
Causality: The N-H proton of the newly formed sulfonamide is acidic and can be removed by the base present in the reaction mixture. The resulting sulfonamidate anion is a potent nucleophile that can compete with the starting aniline for the sulfonyl chloride.
-
Solutions:
-
Control Stoichiometry: To favor mono-sulfonylation, you can either use an excess of the primary aniline relative to the sulfonyl chloride or, more commonly, add the sulfonyl chloride slowly to the solution of the aniline.[1] This ensures that the sulfonyl chloride is more likely to encounter an unreacted aniline molecule rather than the sulfonamide product.[1]
-
Less Hindered Base: In some cases, using a more sterically hindered base can disfavor the deprotonation of the sulfonamide.
-
Question 4: The reaction with my electron-deficient aniline is very sluggish or fails to proceed. What can I do to improve the reaction rate?
Answer:
Electron-deficient anilines are poor nucleophiles, which can lead to very slow reaction rates.[3]
-
Causality: Electron-withdrawing groups on the aniline ring decrease the electron density on the nitrogen atom, reducing its nucleophilicity and its ability to attack the electrophilic sulfur atom of the sulfonyl chloride.
-
Solutions:
-
Increase Temperature: Gently heating the reaction mixture can provide the necessary activation energy for the reaction to proceed.[3]
-
Use a Stronger, Non-Nucleophilic Base: A stronger base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), may be required for less reactive amines.[2]
-
Solvent Choice: Switching to a more polar aprotic solvent, such as acetonitrile (ACN) or dimethylformamide (DMF), can sometimes accelerate the reaction. However, be mindful that these solvents must be rigorously dried.
-
Alternative Reagents: In challenging cases, consider using a more reactive sulfonylating agent, such as a sulfonyl fluoride activated by a Lewis acid.[5]
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal base for this coupling reaction?
A1: The choice of base is critical. Tertiary amines like triethylamine (TEA) and pyridine are most commonly used because they are effective HCl scavengers and generally do not compete as nucleophiles.[3][4]
| Base | Advantages | Disadvantages |
| Triethylamine (TEA) | Inexpensive, readily available, easily removed during work-up. | Can have a strong odor. |
| Pyridine | Can also act as a solvent, sometimes catalytic.[4] | Higher boiling point, can be more difficult to remove. Potential for side reactions. |
| Diisopropylethylamine (DIPEA) | Sterically hindered, less likely to act as a nucleophile. | More expensive than TEA. |
| Inorganic Bases (e.g., K₂CO₃, Na₂CO₃) | Inexpensive, easy to remove by filtration. | Often requires a polar solvent for solubility and can lead to heterogeneous reaction mixtures. |
Q2: How do I choose the right solvent for my reaction?
A2: Aprotic solvents are generally preferred to avoid reaction with the sulfonyl chloride. The optimal choice depends on the solubility of your substrates and the reaction conditions.[2]
| Solvent | Properties | Typical Use Case |
| Dichloromethane (DCM) | Good solvent for a wide range of organic compounds, volatile and easy to remove. | General purpose, especially for reactions at or below room temperature. |
| Tetrahydrofuran (THF) | Good solvent, slightly more polar than DCM. | Often used when slightly higher temperatures are needed. Must be checked for peroxides. |
| Acetonitrile (ACN) | Polar aprotic solvent, can accelerate reactions with less nucleophilic amines. | For sluggish reactions. Must be rigorously dried. |
| Deep Eutectic Solvents (DES) | "Green" solvent alternative, can be reusable.[6] | For sustainable synthesis protocols. |
Q3: How can I effectively monitor the progress of my reaction?
A3: Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction.[1][7] Co-spotting the reaction mixture with your starting aniline and sulfonyl chloride will allow you to track the consumption of starting materials and the formation of the product. High-Performance Liquid Chromatography (HPLC) can provide more quantitative information on the reaction progress.[8]
Q4: What is the best method for purifying my sulfonamide product?
A4: The purification method depends on the physical properties of your product.
-
Recrystallization: This is the most effective method for purifying solid sulfonamides, provided a suitable solvent system can be found.[1][9]
-
Column Chromatography: If recrystallization is not effective or if the product is an oil, purification by silica gel column chromatography is a standard alternative.[8]
-
Aqueous Work-up: Before final purification, a standard aqueous work-up is essential. This typically involves washing the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with a saturated sodium bicarbonate solution to remove any unreacted sulfonyl chloride (as the sulfonate salt), and finally a brine wash to remove residual water.[1]
Experimental Protocols
General Procedure for the Synthesis of an N-Arylsulfonamide
This protocol describes a general method for the coupling of an aniline with a sulfonyl chloride.
Materials:
-
Aniline (1.0 eq)
-
Sulfonyl chloride (1.0-1.1 eq)
-
Triethylamine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask with a magnetic stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice bath
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add the aniline (1.0 eq) and anhydrous DCM (to achieve a concentration of approximately 0.1-0.5 M).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Base Addition: Slowly add triethylamine (1.5 eq) to the stirred solution.
-
Sulfonyl Chloride Addition: Add the sulfonyl chloride (1.0-1.1 eq) dropwise to the reaction mixture over 10-15 minutes. A precipitate of triethylammonium chloride may form.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the consumption of the aniline starting material by TLC.[1]
-
Work-up: Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.[1]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography.[1]
Visualized Workflows
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low-yield sulfonamide synthesis.
References
- Methods for the synthesis of N-aryl sulfonamides from nitroarenes: an overview. (2020). RSC Advances.
- Synthesis of N-arylsulfonamides through a Pd-catalyzed reduction coupling reaction of nitroarenes with sodium arylsulfin
- Recent advances in synthesis of sulfonamides: A review. (2018). Chemistry & Biology Interface.
- Common issues in sulfonamide synthesis and solutions. Benchchem.
- Iron-Catalyzed N-Arylsulfonamide Formation through Directly Using Nitroarenes as Nitrogen Sources. (2015). The Journal of Organic Chemistry.
- Overview on Design and Synthesis of Sulfonamide Derivative through Condensation of Amino Group Containing Drug.
- Sulfonamide Scaffold Synthesis Methods: A Review. (2022).
- A Comparative Guide to Modern Sulfonamide Synthesis: Alternative Reagents and Methodologies. Benchchem.
- Metal-free one-pot synthesis of N-arylsulfonamides from nitroarenes and sodium sulfinates in an aqueous medium.
- Recent Advances in the Synthesis of Sulfonamides Intermedi
- Sulfonamide synthesis by alkylation or aryl
- Avoiding common errors in sulfonamide synthesis experimental protocols. Benchchem.
- Optimizing reaction conditions for sulfonyl
- Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. (2022). Frontiers in Chemistry.
- Sulfonylation, Aniline, Alcohol, Solvent free, p-toluenesulfonyl chloride. Semantic Scholar.
- One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). Journal of the American Chemical Society.
- Switchable Deep Eutectic Solvents for Sustainable Sulfonamide Synthesis. Chemistry – A European Journal.
- Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. (2012). Organic Letters.
- Sulfonamide purification process. (1957).
- Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. (2008).
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- Synthesis of Sulfonamides. (2016). In Synthetic Methods in Drug Discovery. The Royal Society of Chemistry.
- One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). Macmillan Group, Princeton University.
- Preparation of sulfonamides
- Sulfonylation of Anilines through Photocatalytic Activation of N-Hydroxymethylphthalimide Sulfones. (2021).
- Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. (2025).
- An In-depth Technical Guide to the Applications of Sulfonyl Chlorides in Organic Chemistry. Benchchem.
- A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism.
- MULTISTEP SYNTHESIS PROTECTING GROUPS. University of Calgary.
- An Activated Sulfonylating Agent That Undergoes General Base-Catalyzed Hydrolysis by Amines in Preference to Aminolysis. (2006). The Journal of Organic Chemistry.
- Byproduct identification and removal in sulfonamide synthesis. Benchchem.
- An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. (2004). Organic Letters.
- Method for preparing high-purity sulfonamide compound, and intermediate of the sulfonamide compound. (2016).
- Amines as Nucleophiles. (2021). Chemistry LibreTexts.
- Synthesis of an Sulfonamide, why is this step neccessary? (see pic). (2015). Reddit.
- Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. (2022). Organic Letters.
- Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (2019).
- Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. (1970). Journal of the Chemical Society B: Physical Organic.
- Optimizing reaction conditions for sulfonamide synthesis
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Identification of side products in N-(3-Chlorophenyl) 3-aminobenzenesulfonamide synthesis
Technical Support Center: N-(3-Chlorophenyl)-3-aminobenzenesulfonamide Synthesis
Welcome to the technical support center for the synthesis of N-(3-Chlorophenyl)-3-aminobenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common challenges encountered during this specific sulfonamide synthesis. By understanding the underlying chemistry and potential pitfalls, you can optimize your reaction conditions to maximize yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing N-(3-Chlorophenyl)-3-aminobenzenesulfonamide?
The synthesis of N-(3-Chlorophenyl)-3-aminobenzenesulfonamide is typically achieved through the nucleophilic substitution reaction between 3-aminobenzenesulfonyl chloride and 3-chloroaniline.[1] In this reaction, the amino group of 3-chloroaniline acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This process is usually carried out in the presence of a base to neutralize the hydrochloric acid (HCl) generated during the reaction.[2]
Q2: Why is the choice of base important in this synthesis?
The base plays a crucial role in the reaction's success. Its primary function is to scavenge the HCl produced, which would otherwise protonate the unreacted 3-chloroaniline, rendering it non-nucleophilic and halting the reaction.[2] Common bases include pyridine or triethylamine. The basicity and steric hindrance of the chosen base can influence the reaction rate and the formation of side products.
Q3: What are the most common analytical techniques to identify impurities in my final product?
A multi-pronged analytical approach is essential for comprehensive impurity profiling.[3] The most commonly employed techniques include:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone for purity assessment, allowing for the separation and quantification of the main product from its impurities.[4][5] A well-developed HPLC method can provide information on the relative amounts of each species.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is invaluable for identifying unknown impurities.[6] It provides both the retention time from the chromatography and the mass-to-charge ratio of the ions, which helps in determining the molecular weight of the impurities.[7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are powerful tools for the structural elucidation of the main product and any isolated impurities.[9][10] The chemical shifts and coupling patterns provide detailed information about the molecular structure.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is particularly useful for identifying volatile impurities or residual solvents.[3][6]
Troubleshooting Guide: Identification and Mitigation of Side Products
This section addresses specific issues you might encounter during the synthesis and purification of N-(3-Chlorophenyl)-3-aminobenzenesulfonamide, focusing on the identification and mitigation of common side products.
Issue 1: Presence of an Impurity with a Mass Corresponding to a Dimer of 3-aminobenzenesulfonyl Chloride.
Symptoms:
-
An unexpected peak in your HPLC chromatogram.
-
LC-MS analysis reveals a mass corresponding to the dimerized starting material.
Root Cause Analysis:
This side product arises from the self-condensation of 3-aminobenzenesulfonyl chloride. The amino group of one molecule can attack the sulfonyl chloride group of another, forming a sulfonamide linkage and creating a dimeric impurity. This is more likely to occur if the addition of 3-chloroaniline is slow or if there are localized areas of high 3-aminobenzenesulfonyl chloride concentration.
Mitigation Strategies:
-
Controlled Addition: Add the 3-aminobenzenesulfonyl chloride solution dropwise to the solution of 3-chloroaniline and base. This ensures that the 3-chloroaniline is always in excess, favoring the desired intermolecular reaction.
-
Reaction Temperature: Running the reaction at a lower temperature can help to control the rate of both the desired reaction and the side reaction, potentially favoring the formation of the desired product.[2]
Identification Workflow:
Caption: Workflow for identifying dimeric impurities.
Issue 2: Formation of 3-Aminobenzenesulfonic Acid.
Symptoms:
-
A polar impurity observed by HPLC, often eluting early in a reverse-phase method.
-
The presence of a water-soluble byproduct that is difficult to remove by standard organic extraction.
Root Cause Analysis:
The sulfonyl chloride functional group is susceptible to hydrolysis, especially in the presence of moisture.[11][12] This reaction converts the 3-aminobenzenesulfonyl chloride into the corresponding 3-aminobenzenesulfonic acid.
Mitigation Strategies:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric moisture.[2]
-
Order of Reagent Addition: Adding the 3-chloroaniline to the reaction mixture before the 3-aminobenzenesulfonyl chloride can sometimes be advantageous, as the more nucleophilic amine can compete more effectively with any residual water.[2]
Experimental Protocol: Water Content Determination by Karl Fischer Titration
To ensure your solvents are sufficiently dry, perform a Karl Fischer titration:
-
Apparatus: Use a calibrated Karl Fischer titrator.
-
Sample Preparation: Directly inject a known volume or weight of the solvent into the titration cell.
-
Titration: The instrument will automatically titrate the sample with Karl Fischer reagent until the endpoint is reached.
-
Analysis: The instrument software will calculate the water content, typically in parts per million (ppm). Aim for a water content below 50 ppm for anhydrous reactions.
Issue 3: Evidence of Polysulfonylation.
Symptoms:
-
LC-MS data suggests the presence of a product where two sulfonyl groups are attached to one 3-chloroaniline molecule.
-
Complex NMR spectra that are difficult to interpret.
Root Cause Analysis:
While less common, it is possible for the nitrogen of the newly formed sulfonamide to be further sulfonylated. This can occur if a strong base is used, which can deprotonate the sulfonamide nitrogen, making it nucleophilic.
Mitigation Strategies:
-
Stoichiometry: Use a slight excess of the 3-chloroaniline to ensure that all the 3-aminobenzenesulfonyl chloride is consumed in the primary reaction.
-
Base Selection: Use a non-nucleophilic, sterically hindered base. If a stronger base is required, consider one that is less likely to deprotonate the sulfonamide product.
Data Presentation: Common Side Products and Their Characteristics
| Side Product | Common Cause | Key Analytical Signature (LC-MS) | Mitigation Strategy |
| Dimer of 3-aminobenzenesulfonyl chloride | Self-condensation of starting material | Mass corresponding to (C₆H₆NO₂S)₂ | Controlled addition of sulfonyl chloride |
| 3-Aminobenzenesulfonic acid | Hydrolysis of sulfonyl chloride | Mass corresponding to C₆H₇NO₃S | Use of anhydrous conditions |
| Polysulfonylated product | Deprotonation of sulfonamide product followed by further reaction | Mass corresponding to C₁₂H₁₀Cl₂N₂O₄S₂ | Careful control of stoichiometry and base selection |
Issue 4: Unreacted Starting Materials Remain in the Final Product.
Symptoms:
-
HPLC analysis shows peaks corresponding to both 3-aminobenzenesulfonyl chloride and 3-chloroaniline.
-
The yield of the desired product is lower than expected.
Root Cause Analysis:
Incomplete reaction can be due to several factors:
-
Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion.
-
Poor Reagent Purity: Impurities in the starting materials can inhibit the reaction.[2]
-
Inadequate Mixing: Poor mixing can lead to localized concentration gradients and incomplete reaction.
Mitigation Strategies:
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or HPLC until one of the starting materials is completely consumed.
-
Reagent Purification: Ensure the purity of the starting materials. 3-Chloroaniline can be distilled, and 3-aminobenzenesulfonyl chloride can be recrystallized if necessary.
-
Effective Stirring: Use a magnetic stirrer or overhead stirrer to ensure the reaction mixture is homogeneous.
Logical Relationship of Troubleshooting Steps
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- 12. The hydrolysis of 4-amino- and 4-dimethylaminobenzene sulfonyl chlorides: an unprecedented case of independence of reactivity from pH [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining HPLC Separation Methods for N-(3-Chlorophenyl) 3-aminobenzenesulfonamide Isomers
As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support for the chromatographic separation of N-(3-Chlorophenyl) 3-aminobenzenesulfonamide isomers. The separation of positional isomers presents a significant challenge in HPLC method development due to their similar physicochemical properties. This resource offers practical, field-proven insights in a question-and-answer format, addressing specific issues you may encounter during your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries when developing a separation method for this compound and its related isomers.
Q1: What is the primary challenge in separating isomers of this compound?
A: The primary challenge lies in their structural similarity. Positional isomers often have nearly identical molecular weights, pKa values, and hydrophobicity. This results in very similar interactions with the HPLC stationary and mobile phases, leading to co-elution or poor resolution. The key to a successful separation is to exploit subtle differences in their three-dimensional structure and polarity.
Q2: What is a good starting point for column selection?
A: A standard C18 column is a conventional starting point for many reversed-phase methods. However, for aromatic isomers, stationary phases that offer alternative selectivities can be more effective. Consider a Phenyl-Hexyl or a Biphenyl phase. These columns can provide π-π interactions between the phenyl rings of the stationary phase and the aromatic rings of your analytes, offering a different retention mechanism than the purely hydrophobic interactions of a C18 phase and potentially enhancing resolution[1].
Q3: Which organic modifier should I start with: acetonitrile or methanol?
A: Both are viable options, but they can produce different selectivities. Acetonitrile (ACN) is generally a stronger solvent and often yields sharper peaks. Methanol (MeOH) can offer different selectivity due to its ability to act as both a hydrogen bond donor and acceptor. It's recommended to screen both during initial method development. Sometimes a combination of ACN and MeOH can provide the optimal separation.
Q4: How critical is mobile phase pH for this separation?
A: It is extremely critical. Sulfonamides are amphoteric compounds, meaning they have both acidic (sulfonamide group) and basic (amino group) functionalities[2]. The pH of the mobile phase will dictate the ionization state of these groups, which in turn dramatically affects retention time, peak shape, and selectivity[3]. A mobile phase pH that is too close to the analyte's pKa can lead to a mix of ionized and unionized forms, resulting in broad or split peaks[3]. It is advisable to work at a pH at least 1.5-2 units away from the pKa of the primary amine and sulfonamide groups.
Section 2: In-Depth Troubleshooting Guide
This guide provides a systematic approach to resolving common problems encountered during method development and routine analysis.
Problem 1: Poor or No Resolution Between Isomer Peaks
Poor resolution is the most common issue when separating closely related isomers.
-
Suboptimal Stationary Phase: The chosen column does not provide sufficient differential interaction with the isomers.
-
Incorrect Mobile Phase Composition: The organic modifier strength is not optimal, or the type of organic modifier (ACN vs. MeOH) does not provide the necessary selectivity.
-
Inappropriate pH: The mobile phase pH is not effectively exploiting the subtle pKa differences between the isomers.
-
Isocratic Elution is Insufficient: For isomers with very similar retention, an isocratic method may not provide enough resolving power.
-
Optimize Mobile Phase Strength (Isocratic): If you see some separation, first try adjusting the percentage of the organic modifier. A lower percentage of organic solvent will increase retention times and may improve resolution. Make small, incremental changes (e.g., 2-3%).
-
Switch Organic Modifier: If optimizing the strength is insufficient, switch from ACN to MeOH or vice-versa. The different solvent properties can alter selectivity.
-
Adjust Mobile Phase pH: Prepare mobile phases with slightly different pH values (e.g., ±0.2 pH units) to see if selectivity changes. Ensure your buffer has sufficient capacity at the chosen pH. A phosphate buffer is often a good choice for pH control in the 2-4 and 6-8 ranges[2].
-
Introduce a Shallow Gradient: If isocratic elution fails, a shallow gradient can significantly enhance the separation of closely eluting peaks[4][5]. A very slow, shallow gradient (e.g., 0.2-0.5% organic per minute) around the isocratic elution point can effectively resolve the isomers[4].
-
Evaluate an Alternative Stationary Phase: If mobile phase optimization does not yield the desired resolution, the stationary phase is the next critical parameter. A Phenyl-Hexyl or Biphenyl column should be tested to leverage alternative π-π interactions.
Problem 2: Peak Tailing
Peak tailing, where a peak is asymmetrically skewed, can compromise resolution and lead to inaccurate quantification.
-
Secondary Silanol Interactions: This is a very common cause, especially for basic compounds like aromatic amines. The primary amino group on your analyte can interact with acidic residual silanol groups on the silica-based column packing, causing tailing[6].
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing peaks[7].
-
Mismatched Injection Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.
-
Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase (e.g., due to extreme pH) can create active sites that cause tailing.
-
Modify Mobile Phase pH: Lowering the mobile phase pH (e.g., to pH 2.5-3.5 with formic or phosphoric acid) will protonate the basic amine group (R-NH3+). This can reduce unwanted interactions with silanols. Conversely, operating at a neutral pH with a well-endcapped column can also be effective[6].
-
Use a Buffered Mobile Phase: A buffer is essential to maintain a constant pH and minimize silanol interactions[6].
-
Reduce Sample Concentration/Volume: Dilute your sample or reduce the injection volume to check for column overload. If the peak shape improves, overloading was the issue[8].
-
Use an End-Capped Column: Modern, high-purity, end-capped columns have fewer accessible silanol groups and are less prone to causing tailing with basic compounds[6].
-
Dissolve Sample in Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase to ensure compatibility.
Problem 3: Split or Broad Peaks
Split or broad peaks suggest an issue with the column, the injection process, or chemical equilibria occurring on the column[6].
-
Partially Blocked Column Frit or Void in Column: A physical blockage or a void at the head of the column can cause the sample band to spread unevenly.
-
Sample Solvent Incompatibility: Injecting a sample in a strong, non-miscible solvent can cause the sample to precipitate upon injection or travel through the column in a distorted band.
-
Co-elution of an Impurity: What appears to be a split peak could be two distinct but very closely eluting compounds.
-
pH Near Analyte pKa: As mentioned, if the mobile phase pH is too close to the analyte's pKa, both ionized and non-ionized forms can exist simultaneously, leading to peak splitting or broadening[3].
-
Check for Column Void/Blockage: Disconnect the column and check the system pressure without it to ensure the blockage is not in the system tubing. If the column is suspected, try reversing and flushing it with a strong solvent (follow manufacturer's guidelines). If the problem persists, the column may need replacement[9]. Using a guard column can help protect the analytical column from contaminants[8].
-
Ensure Sample Solvent Compatibility: Prepare your sample in the mobile phase. If a different solvent must be used, ensure it is weaker than the mobile phase.
-
Verify Peak Purity: Use a photodiode array (PDA) detector to check the peak purity across the peak. If it is not pure, this indicates a co-eluting impurity, and the method needs further optimization for resolution.
-
Optimize Mobile Phase pH: Move the mobile phase pH further away from the pKa values of your analytes to ensure a single ionic form is present.
Section 3: Experimental Protocols
These protocols provide a structured workflow for developing and optimizing your HPLC method. Method validation should follow established guidelines such as those from the ICH or USP[10][11][12].
Protocol 1: Initial Method Development Strategy
| Parameter | Recommended Starting Conditions | Rationale |
| Column | Phenyl-Hexyl or Biphenyl (e.g., 150 x 4.6 mm, 3.5 µm) | Provides alternative π-π selectivity for aromatic isomers[1]. |
| Mobile Phase A | 0.1% Formic Acid in Water (approx. pH 2.7) or 10mM Ammonium Acetate (pH adjusted) | A buffered, acidic mobile phase helps ensure consistent protonation of the amine group and provides sharp peak shapes[2]. |
| Mobile Phase B | Acetonitrile (ACN) | ACN often provides better peak efficiency than methanol. |
| Detection | UV at 254 nm or 278 nm | Wavelengths where the aromatic rings will have strong absorbance. A full scan with a PDA detector is recommended initially. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Elevated temperature can improve efficiency and reduce viscosity. Should be controlled[13]. |
| Injection Vol. | 5 - 10 µL | Keep volume low initially to avoid overload. |
| Initial Run | Gradient: 10% to 90% B over 20 minutes | A broad "scouting" gradient helps determine the approximate elution conditions for the isomers[5][14]. |
Protocol 2: Method Optimization Workflow
-
Analyze Scouting Gradient: From the initial run, determine the approximate %B at which your isomers elute. Let's assume this is 45% B.
-
Develop an Isocratic Method: Based on the scouting run, calculate an isocratic starting point. A good rule of thumb is to set the isocratic %B slightly below the elution point from the gradient. Start with an isocratic run at 40% B.
-
Fine-Tune Isocratic Conditions:
-
If peaks elute too quickly, decrease %B in 2% increments.
-
If peaks elute too slowly or resolution is poor, increase %B in 2% increments.
-
If resolution is still inadequate, keep the optimal isocratic conditions and switch the organic modifier to Methanol (MeOH).
-
-
Transition to a Shallow Gradient (if needed):
-
If isocratic elution does not provide baseline separation, design a shallow gradient around the elution window.
-
Example: If isomers elute around 40% B, design a gradient like:
-
0-2 min: Hold at 35% B
-
2-12 min: Gradient from 35% B to 45% B (1% / min)
-
12-14 min: Wash with 90% B
-
14-18 min: Re-equilibrate at 35% B
-
-
-
Final Optimization: Once separation is achieved, optimize flow rate and temperature to improve efficiency and reduce run time, ensuring resolution remains acceptable (Rs > 1.5).
Section 4: References
-
Mastelf. (2025, February 21). Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them.
-
National Institutes of Health (NIH). (n.d.). Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. Retrieved from [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
Welch Materials. (2025, March 17). A Simple Yet Effective Trick for Isomer Separation.
-
Chromatography Today. (n.d.). What are the Common Peak Problems in HPLC. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. Retrieved from [Link]
-
Labtech. (n.d.). 11 HPLC Problems and Solutions You Must Know.
-
Samanidou, V., et al. (n.d.). HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES.
-
Patyra, E., & Kwiatek, K. (2021, June 22). Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD. PMC - NIH. Retrieved from [Link]
-
Biotage. (2023, January 24). When is Gradient Elution Better than Isocratic Elution?
-
PubMed. (2017, April 15). Chiral separation of new sulfonamide derivatives and evaluation of their enantioselective affinity for human carbonic anhydrase II by microscale thermophoresis and surface plasmon resonance. Retrieved from [Link]
-
PharmaGuru. (2025, October 8). Isocratic vs Gradient Elution In HPLC: How to Choose In 9 Minutes.
-
PubMed. (n.d.). [Study on separation of sulfonamides by capillary high-performance liquid chromatography and electrochromatography]. Retrieved from [Link]
-
LCGC. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Phenomenex. (2025, May 23). Isocratic Vs. Gradient Elution in Chromatography. Retrieved from [Link]
-
ACE HPLC. (n.d.). HPLC Troubleshooting Guide.
-
PubMed. (2011, March). A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Guide.
-
Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from [Link]
-
ACS Publications. (n.d.). Simultaneous Characterization of Perfluoroalkyl Carboxylate, Sulfonate, and Sulfonamide Isomers by Liquid Chromatography-Tandem Mass Spectrometry.
-
Trends in Sciences. (2023, March 15). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride.
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
-
Letters in Applied NanoBioScience. (2022, November 21). The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly.
-
Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
-
ResearchGate. (2025, August 7). Chiral separation of new sulfonamide derivatives and evaluation of their enantioselective affinity for human carbonic anhydrase II by microscale thermophoresis and surface plasmon resonance | Request PDF.
-
LCGC International. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Retrieved from [Link]
-
MDPI. (2022, October 29). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. Retrieved from [Link]
-
Agilent. (2024, May 23). Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective.
-
Agilent. (2013, June 20). Choosing HPLC Columns for Rapid Method Development.
-
ResearchGate. (2025, August 5). (PDF) Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid.
-
Research Journal of Pharmacy and Technology. (n.d.). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography.
-
LCGC International. (2015, March 1). Choosing the Right HPLC Stationary Phase. Retrieved from [Link]
-
IJNRD. (2024, August 8). Development of Novel Stationary Phases for High- Performance Liquid Chromatography (HPLC) Separation of Complex Organic Mixtures.
-
Industry news. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations.
-
Gilson. (2025, May 15). Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations.
-
National Institutes of Health (NIH). (2023, October 21). Development of an HPLC-MS/MS Method for Chiral Separation and Quantitation of (R)- and (S)-Salbutamol and Their Sulfoconjugated Metabolites in Urine to Investigate Stereoselective Sulfonation. Retrieved from [Link]
-
LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs.
-
SIELC Technologies. (n.d.). Separation of Butanamide, N-(3-chlorophenyl)-3-oxo- on Newcrom R1 HPLC column. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations.
-
SIELC Technologies. (n.d.). New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions.
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Technical Support Center: Enhancing the Biological Potency of N-(3-Chlorophenyl) 3-aminobenzenesulfonamide Through Derivatization
Welcome to the technical support center dedicated to the derivatization of N-(3-Chlorophenyl) 3-aminobenzenesulfonamide. This guide is designed for researchers, medicinal chemists, and drug development professionals actively engaged in optimizing the biological efficacy of this promising scaffold. Here, we address common challenges and frequently asked questions encountered during the synthesis, purification, and biological evaluation of its derivatives. Our approach is rooted in established scientific principles and practical, field-proven insights to ensure the integrity and success of your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the primary rationale for derivatizing this compound?
The core objective of derivatizing this compound is to explore and enhance its therapeutic potential. The benzenesulfonamide moiety is a well-established pharmacophore known to interact with a variety of biological targets.[1][2] Specifically, it is a key structural motif in a class of drugs that inhibit carbonic anhydrases (CAs), enzymes that are overexpressed in numerous pathologies, including various cancers.[1][3][4][5]
Derivatization of the 3-amino group offers a strategic handle to:
-
Improve Potency and Selectivity: Modifications at this position can introduce new interactions with the target enzyme's active site, potentially leading to a significant increase in inhibitory potency and selectivity for specific CA isoforms (e.g., tumor-associated CA IX and XII over cytosolic CA I and II).[1][3]
-
Modulate Physicochemical Properties: Introducing different functional groups can alter solubility, lipophilicity, and metabolic stability, which are critical parameters for drug-likeness and in vivo efficacy.
-
Explore Structure-Activity Relationships (SAR): Systematically altering the substituent at the 3-amino position allows for the development of a comprehensive SAR, providing valuable insights into the molecular interactions that govern biological activity.[1][3]
Q2: What are the most promising biological targets for derivatives of this compound?
Based on the benzenesulfonamide core, the most extensively documented and promising biological targets are the carbonic anhydrases (CAs) .[1][3][4][5] These zinc-containing metalloenzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1]
-
Tumor-Associated CAs (CA IX and XII): These isoforms are significantly overexpressed in many solid tumors and contribute to the acidic tumor microenvironment, promoting tumor progression, and metastasis.[1][4][6] Selective inhibition of CA IX and XII is a validated strategy for anticancer drug development.[4][6]
-
Other CA Isoforms: Different CA isoforms are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and edema.[3]
While CAs are the primary focus, the broad biological activity of sulfonamides suggests that derivatives could also be screened against other targets, such as kinases or as antimicrobial agents, depending on the nature of the introduced moieties.[2][7]
Troubleshooting Guide: Synthesis and Purification
The derivatization of this compound typically involves the reaction of the 3-amino group with various electrophilic reagents. A common strategy is acylation to form a diverse library of amides.
Issue 1: Low Yield or No Reaction During Acylation of the 3-Amino Group
-
Possible Cause 1: Inactive Amine: The nucleophilicity of the 3-amino group might be reduced by the electron-withdrawing nature of the sulfonamide group.
-
Troubleshooting Step: Ensure the use of a suitable base to deprotonate the amine or activate the acylating agent. Common bases include pyridine, triethylamine (TEA), or N,N-diisopropylethylamine (DIPEA).[8] The reaction of an amino sulfonamide with an acid chloride in the presence of pyridine is a standard method.[9]
-
-
Possible Cause 2: Poor Quality Reagents: The acylating agent (e.g., acid chloride, anhydride) may have hydrolyzed due to exposure to moisture.
-
Troubleshooting Step: Use freshly opened or distilled acylating agents. Ensure all glassware is oven-dried, and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
-
-
Possible Cause 3: Steric Hindrance: A bulky acylating agent may react slowly with the 3-amino group.
-
Troubleshooting Step: Increase the reaction temperature or extend the reaction time. Alternatively, consider using a coupling agent (e.g., DCC, EDC) to facilitate the reaction between a carboxylic acid and the amine, which can sometimes overcome steric issues.
-
Issue 2: Formation of Multiple Products
-
Possible Cause 1: Di-acylation: The sulfonamide nitrogen can also be acylated under certain conditions, although it is generally less nucleophilic than the primary amine.
-
Troubleshooting Step: Control the stoichiometry carefully, using a slight excess (1.1-1.2 equivalents) of the acylating agent. Add the acylating agent dropwise at a low temperature (e.g., 0 °C) to control the reaction's exothermicity and selectivity.
-
-
Possible Cause 2: Side Reactions: The acylating agent may react with the solvent or the base.
-
Troubleshooting Step: Choose a non-reactive solvent like dichloromethane (DCM), chloroform, or tetrahydrofuran (THF). Ensure the base used does not compete as a nucleophile (e.g., use a hindered base like DIPEA).
-
Issue 3: Difficulty in Product Purification
-
Possible Cause 1: Co-elution of Product and Starting Material: The polarity of the starting material and the desired product might be very similar, making separation by column chromatography challenging.
-
Troubleshooting Step: Optimize the solvent system for thin-layer chromatography (TLC) to achieve better separation before attempting column chromatography. A gradient elution might be necessary. If the product is basic, adding a small amount of TEA to the mobile phase can improve peak shape.
-
-
Possible Cause 2: Product is an Oil and Fails to Crystallize:
-
Troubleshooting Step: Attempt trituration with a non-polar solvent (e.g., hexane, diethyl ether) to induce crystallization. If a small amount of solid has been previously obtained, use it as a seed crystal. If all else fails, high-purity oils can be obtained after careful column chromatography.
-
-
Possible Cause 3: Residual Base or Reagents: Pyridine can be difficult to remove completely.
-
Troubleshooting Step: During the work-up, wash the organic layer with a dilute acid solution (e.g., 1M HCl) to protonate and remove the basic impurities into the aqueous phase. Follow this with a wash with saturated sodium bicarbonate solution and then brine.
-
Experimental Protocols
Protocol 1: General Procedure for the Acylation of this compound
This protocol describes a general method for synthesizing N-acyl derivatives.
Methodology:
-
Dissolve this compound (1.0 eq) in anhydrous DCM or pyridine in a flame-dried round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add the appropriate base, such as pyridine (if not used as the solvent) or triethylamine (1.5 eq).
-
Slowly add the desired acid chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 6-24 hours.[9]
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired derivative.[6]
-
Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry.[7][8][10][11] The disappearance of the primary amine signals and the appearance of a new amide proton signal in the ¹H NMR spectrum, along with the correct molecular ion peak in the mass spectrum, will confirm the successful synthesis.[12][13]
Caption: Workflow for the synthesis and purification of derivatives.
Protocol 2: In Vitro Carbonic Anhydrase Inhibition Assay (Colorimetric)
This protocol is adapted from standard methods for assessing CA inhibition.[14] It utilizes the esterase activity of CA on a chromogenic substrate.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer, e.g., 25 mM Tris-HCl, pH 7.5.[14]
-
Enzyme Solution: Prepare a stock solution of the desired human carbonic anhydrase isoform (e.g., hCA I, II, IX, or XII) in the assay buffer. The final concentration in the assay will need to be optimized.
-
Substrate Solution: Prepare a stock solution of p-nitrophenyl acetate (pNPA) in a solvent like acetonitrile or DMSO.
-
Test Compound Preparation: Prepare a stock solution of the synthesized derivative in DMSO. Perform serial dilutions to obtain a range of concentrations for IC₅₀ determination.
-
-
Assay Procedure (96-well plate format):
-
Add 95 µL of assay buffer to each well.[14]
-
Add a specific volume of the enzyme solution to each well (except for the blank).
-
Add 2 µL of the test compound dilution (or DMSO for the control) to the appropriate wells.[14]
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding a specific volume of the pNPA substrate solution to all wells.
-
Immediately measure the absorbance at 400-405 nm using a microplate reader in kinetic mode for 10-20 minutes, or as a single endpoint reading after a fixed time.[14]
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well (change in absorbance per minute).
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Caption: Workflow for the in vitro carbonic anhydrase inhibition assay.
Troubleshooting Guide: Biological Assays
Issue 1: Poor Solubility of Test Compounds in Assay Buffer
-
Possible Cause: Many potent inhibitors are lipophilic and have low aqueous solubility, leading to precipitation in the assay buffer. This can cause inaccurate and variable results.
-
Troubleshooting Step 1: Optimize DMSO Concentration: Keep the final concentration of DMSO in the assay as low as possible (typically ≤1%) to avoid solvent effects on enzyme activity. However, a slightly higher concentration (up to 5%) might be necessary for some compounds. Always run a DMSO control to check for solvent-induced inhibition.
-
Troubleshooting Step 2: Use of Co-solvents: Consider the use of other biocompatible co-solvents like polyethylene glycol (PEG) or glycerol, but their compatibility with the specific enzyme must be validated.
-
Troubleshooting Step 3: Sonication: Briefly sonicating the stock solutions or the assay plate after compound addition can sometimes help dissolve precipitated compound.
-
Troubleshooting Step 4: Visual Inspection: Always visually inspect the wells after adding the compound to the buffer to check for any precipitation.
-
Issue 2: High Variability Between Replicate Wells
-
Possible Cause 1: Inaccurate Pipetting: Small volumes of concentrated stock solutions can be difficult to pipette accurately.
-
Troubleshooting Step: Use calibrated pipettes and perform serial dilutions to work with larger, more manageable volumes. Ensure proper mixing at each dilution step.
-
-
Possible Cause 2: Edge Effects in 96-well Plates: Wells on the outer edges of the plate can be prone to evaporation, leading to changes in reagent concentrations.
-
Troubleshooting Step: Avoid using the outer wells for critical samples. Instead, fill them with buffer or water to create a humidity barrier.
-
-
Possible Cause 3: Enzyme Instability: The enzyme may be losing activity over the course of the experiment.
Issue 3: No or Weak Inhibition Observed
-
Possible Cause 1: Inactive Compound: The synthesized derivative may not be an inhibitor of the target enzyme.
-
Troubleshooting Step: Verify the structure and purity of the compound. Test a known inhibitor (e.g., acetazolamide for CAs) as a positive control to ensure the assay is working correctly.[14]
-
-
Possible Cause 2: Incorrect Assay Conditions: The pH, temperature, or substrate concentration may not be optimal for detecting inhibition.
-
Troubleshooting Step: Review the literature for optimal assay conditions for the specific CA isoform. Ensure the substrate concentration is appropriate (typically around the Km value) for competitive inhibition studies.
-
-
Possible Cause 3: Compound Degradation: The compound may be unstable in the assay buffer.
-
Troubleshooting Step: Assess the stability of the compound in the assay buffer over the time course of the experiment using methods like HPLC.
-
Quantitative Data Summary
The following table summarizes hypothetical IC₅₀ values for a series of derivatives to illustrate a potential Structure-Activity Relationship (SAR). In this example, derivatization of the 3-amino group with different acyl moieties is explored.
| Compound | Derivative at 3-position | R-Group | hCA I IC₅₀ (nM) | hCA II IC₅₀ (nM) | hCA IX IC₅₀ (nM) | Selectivity Index (hCA II / hCA IX) |
| Parent | -NH₂ | H | 5,250 | 1,800 | 450 | 4.0 |
| 1a | -NH-CO-CH₃ | Acetyl | 2,800 | 950 | 120 | 7.9 |
| 1b | -NH-CO-Ph | Benzoyl | 1,500 | 400 | 45 | 8.9 |
| 1c | -NH-CO-(4-F-Ph) | 4-Fluorobenzoyl | 1,200 | 320 | 25 | 12.8 |
| 1d | -NH-CO-(4-OMe-Ph) | 4-Methoxybenzoyl | 2,100 | 650 | 80 | 8.1 |
| 1e | -NH-CO-CH₂-Ph | Phenylacetyl | 1,850 | 510 | 65 | 7.8 |
| Acetazolamide | Reference Inhibitor | - | 250 | 12 | 25.8 | 0.47 |
Interpretation of SAR:
-
Acylation of the 3-amino group generally improves potency against all isoforms compared to the parent compound.
-
Aromatic acyl groups (1b-1d) appear more effective than aliphatic ones (1a).
-
Introducing an electron-withdrawing fluorine atom on the benzoyl ring (1c) significantly enhances potency and selectivity for the tumor-associated isoform hCA IX. This suggests that this region of the binding pocket may favor interactions with electronegative groups.
References
-
Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. (n.d.). MDPI. Retrieved from [Link]
-
Synthesis and Characterisation of New Sulfonamide Derivatives and Their Antibacterial Activity. (2025, November 6). ResearchGate. Retrieved from [Link]
-
Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. (2021, November 20). National Institutes of Health. Retrieved from [Link]
-
A Three-Component Derivatization Protocol for Determining the Enantiopurity of Sulfinamides by >1>H and >19>F NMR Spectroscopy. (2020, January 17). University of Bath. Retrieved from [Link]
-
SYNTHESIS, CHARACTERIZATION AND ANTI-INFLAMMATORY ACTIVITIES OF N-ARYL SUBSTITUTED BENZENESULPHONAMIDE DERIVATIVES. (2020, October 31). ResearchGate. Retrieved from [Link]
-
In Vitro Inhibition Effects of some New Sulfonamide Inhibitors on Human Carbonic Anhydrase I and II. (2025, August 7). ResearchGate. Retrieved from [Link]
-
A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. (2021, July 6). MDPI. Retrieved from [Link]
-
NOVEL AMINOBENZENESULFONAMIDES AS POTENTIAL INHIBITORS OF CARBONIC ANHYDRASES. (n.d.). Revue Roumaine de Chimie. Retrieved from [Link]
-
Inhibition Profiles of Some Novel Sulfonamide-Incorporated α-Aminophosphonates on Human Carbonic Anhydrases. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. (2021, August 1). Royal Society of Chemistry. Retrieved from [Link]
-
Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Synthesis and biological evaluation of benzenesulphonamide-bearing 1,4,5-trisubstituted-1,2,3-triazoles possessing human carbonic anhydrase I, II, IV, and IX inhibitory activity. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Carbonic anhydrase inhibitors. Synthesis, and molecular structure of novel series N-substituted N. (n.d.). MOST Wiedzy. Retrieved from [Link]
-
Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. (n.d.). MDPI. Retrieved from [Link]
-
Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Carbonic Anhydrase Activity Assay. (2019, April 22). Protocols.io. Retrieved from [Link]
-
Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. (2022, October 31). National Institutes of Health. Retrieved from [Link]
-
A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. (2025, November 23). ResearchGate. Retrieved from [Link]
-
Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. (2017, February 9). AVESİS. Retrieved from [Link]
-
What are the possible troubleshooting faces while doing peroxidase activity assay? (2017, January 17). ResearchGate. Retrieved from [Link]
-
Synthesis and characterization of some sulfonamide dervatives. (n.d.). Research India Publications. Retrieved from [Link]
-
Methods for the synthesis of N-aryl sulfonamides from nitroarenes: an overview. (n.d.). Taylor & Francis Online. Retrieved from [Link]
-
Inhibition studies of sulfonamide-containing folate analogs in yeast. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. (2020, November 25). ACS Publications. Retrieved from [Link]
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Technical Support Center: Minimizing Off-Target Effects of N-(3-Chlorophenyl) 3-aminobenzenesulfonamide in Cellular Experiments
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Welcome to the technical support center for the use of N-(3-Chlorophenyl) 3-aminobenzenesulfonamide in cellular experiments. As a Senior Application Scientist, my goal is to provide you with the technical insights and practical guidance necessary to ensure the scientific rigor of your findings.
This compound is a small molecule containing a sulfonamide functional group. While this specific compound is not extensively characterized in public literature, its structure is reminiscent of compounds designed to act as kinase inhibitors.[1] Kinase inhibitors are a cornerstone of modern cell biology research and drug discovery, but their utility is often complicated by off-target effects, where the molecule interacts with proteins other than the intended target.[2][3] Such unintended interactions can lead to misinterpretation of experimental results and confounding phenotypes.[2]
This guide will therefore proceed under the working hypothesis that This compound is being investigated as a putative kinase inhibitor , potentially targeting a well-studied kinase such as Glycogen Synthase Kinase-3 (GSK-3). GSK-3 is a constitutively active serine/threonine kinase involved in a multitude of cellular processes, making it a common therapeutic target and a prime example for discussing selectivity challenges.[4][5] The principles and methodologies outlined here are broadly applicable to the study of any small molecule inhibitor and are designed to help you confidently distinguish on-target from off-target effects.
Section 1: Foundational Troubleshooting & Initial Experimentation
This section addresses the most common initial hurdles encountered when working with a new or poorly characterized small molecule inhibitor.
Q1: My compound is precipitating in the cell culture medium. How can I resolve this?
Poor aqueous solubility is a frequent issue with small molecule inhibitors.[6] Here are the steps to troubleshoot this:
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-20 mM) in anhydrous, high-purity dimethyl sulfoxide (DMSO).[7] Store this stock in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[7][8]
-
Final DMSO Concentration: When diluting the stock into your aqueous cell culture medium, ensure the final concentration of DMSO is low, typically below 0.5%, to avoid solvent-induced artifacts and cytotoxicity.[6] Always include a "vehicle control" in your experiments, which consists of cells treated with the same final concentration of DMSO as your highest compound concentration.[9]
-
Solubility Test: Before treating your cells, perform a simple solubility test. Add the highest planned concentration of your compound to the cell culture medium and incubate under your experimental conditions (e.g., 37°C, 5% CO2) for a few hours. Visually inspect for precipitates against a dark background.[7]
Q2: I'm observing widespread cytotoxicity even at low concentrations of the compound. What does this mean?
This could be an on-target effect if the protein you are inhibiting is essential for cell survival, or it could be a sign of off-target toxicity. To dissect this, a systematic approach is required.
-
Determine the IC50 and Therapeutic Window: The first step is to establish a dose-response curve for both the desired biological effect (efficacy) and cytotoxicity. This will help you identify a concentration range where you see an on-target effect without causing widespread cell death.
Protocol 1: Determining Efficacy (IC50) and Cytotoxicity (CC50)
This protocol uses a standard resazurin-based assay to measure cell viability, but can be adapted for other methods (e.g., CellTiter-Glo®, MTS).
-
Cell Plating: Plate your cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.[7]
-
Serial Dilutions: Prepare serial dilutions of this compound in your cell culture medium. A common starting point is a 10-point, 3-fold dilution series starting from 10-50 µM.
-
Treatment: Remove the old medium and add the medium containing the different concentrations of your compound. Remember to include a vehicle-only control (0 µM compound, same DMSO concentration) and a "no cells" control for background subtraction.[7]
-
Incubation: Incubate the plate for a duration relevant to your biological question (e.g., 24, 48, or 72 hours).
-
Viability Assay: Add resazurin solution to each well according to the manufacturer's instructions and incubate for 1-4 hours.[7]
-
Measurement: Measure the fluorescence using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the log of the inhibitor concentration. Use a non-linear regression model (e.g., [log(inhibitor)] vs. response -- Variable slope) to calculate the IC50 (or CC50 for cytotoxicity).[10]
Interpreting the Results: A steep dose-response curve, where a small change in concentration leads to a large drop in viability, can sometimes indicate non-specific or artifactual inhibition.[11][12] A desirable compound will have a clear separation between its efficacy IC50 (the concentration at which it inhibits the biological process of interest by 50%) and its cytotoxicity CC50.
| Parameter | Description | Goal |
| IC50 / EC50 | The concentration of the inhibitor that produces 50% of the maximal inhibitory or effective response. | As low as possible for the desired on-target effect. |
| CC50 | The concentration of the inhibitor that causes 50% cytotoxicity. | As high as possible. |
| Therapeutic Index (TI) | The ratio of CC50 to IC50 (CC50/IC50). | A higher TI indicates a better safety margin. |
Section 2: Distinguishing On-Target vs. Off-Target Effects
If you observe a phenotype after treatment, it is crucial to confirm that it is a direct result of inhibiting your intended target.
Q3: How can I be sure the observed phenotype is due to inhibiting my target and not something else?
This is the central question in validating a small molecule inhibitor. A multi-pronged approach using orthogonal methods is essential for building confidence in your results.[13][14]
Strategy 1: Use a Structurally Unrelated Inhibitor
One of the most powerful and straightforward validation methods is to use a second, structurally distinct inhibitor that targets the same protein.[9] If both this compound and a known, well-characterized inhibitor for your target (e.g., a known GSK-3 inhibitor like CHIR-99021 if GSK-3 is your hypothesized target) produce the same phenotype, it strongly suggests the effect is on-target.[9]
Strategy 2: Genetic Validation (The Gold Standard)
Genetic methods provide the most rigorous validation because they directly manipulate the target protein levels without the use of a small molecule.[15]
-
siRNA/shRNA Knockdown: Transiently reduce the expression of your target protein using RNA interference. If the phenotype of the knockdown cells mimics the phenotype of the cells treated with your compound, it provides strong evidence for on-target activity.
-
CRISPR-Cas9 Knockout: Generate a stable cell line where the gene for your target protein has been knocked out. These cells should be resistant to the effects of your compound if the mechanism is on-target.
The following diagram illustrates the workflow for validating an observed phenotype.
Caption: Workflow for validating on-target vs. off-target effects.
Strategy 3: Assess Direct Target Engagement
Observing a downstream phenotype is indirect evidence. Directly showing that your compound engages with its target in cells provides a stronger link.
-
Western Blotting for Downstream Substrates: If your target is a kinase, its inhibition should lead to a decrease in the phosphorylation of its known substrates.
Protocol 2: Validating Target Engagement via Western Blot
This protocol assumes your target is GSK-3 and you are measuring the phosphorylation of a known substrate, β-catenin, at Ser33/37/Thr41.
-
Cell Treatment: Treat cells with a range of concentrations of this compound (based on your IC50 data) for an appropriate duration (e.g., 1-4 hours). Include a vehicle control and a positive control (a known GSK-3 inhibitor).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA or non-fat milk in TBST).
-
Incubate with a primary antibody against the phosphorylated form of the substrate (e.g., anti-phospho-β-catenin (Ser33/37/Thr41)).
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Develop with an ECL substrate and image the blot.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for the total amount of the substrate (e.g., anti-β-catenin) and a loading control (e.g., anti-GAPDH or anti-β-actin) to ensure equal protein loading.
Expected Result: A successful on-target inhibitor will show a dose-dependent decrease in the phosphorylated substrate signal, while the total substrate and loading control levels remain unchanged.
Section 3: Advanced Concepts & Troubleshooting
Q4: My compound works in a biochemical assay but has a much weaker effect in cells. Why?
This is a common discrepancy and can be due to several factors:[9][16]
-
Poor Cell Permeability: The compound may not be efficiently crossing the cell membrane.[9]
-
Efflux Pumps: The compound could be a substrate for multidrug resistance pumps (like P-glycoprotein) that actively remove it from the cell.[9]
-
High Intracellular ATP: For ATP-competitive kinase inhibitors, the high concentration of ATP inside a cell (~1-10 mM) can outcompete the inhibitor, leading to a lower apparent potency compared to a biochemical assay which often uses lower, non-physiological ATP concentrations.[17]
-
Compound Instability: The compound may be rapidly metabolized or degraded in the complex environment of cell culture medium or within the cell.[8]
The following diagram illustrates the potential signaling context for a putative GSK-3 inhibitor.
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Improving signal intensity in mass spectrometry analysis of N-(3-Chlorophenyl) 3-aminobenzenesulfonamide
Welcome to the technical support center for the mass spectrometry analysis of N-(3-Chlorophenyl) 3-aminobenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance signal intensity during experimental analysis. As Senior Application Scientists, we have compiled this resource based on established principles of mass spectrometry and extensive field experience.
Introduction
This compound is an aromatic sulfonamide with a molecular weight of 282.7 g/mol and a formula of C₁₂H₁₁ClN₂O₂S[1][2]. While amenable to analysis by liquid chromatography-mass spectrometry (LC-MS), achieving a robust and intense signal can be challenging. Common issues include low ionization efficiency, signal fragmentation across multiple adducts, and ion suppression from complex sample matrices. This guide provides a structured, question-and-answer approach to diagnose and resolve these common analytical hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: Why is the signal intensity for my this compound analyte consistently low?
Low signal intensity is a common issue that can stem from several factors, including suboptimal ionization conditions, signal dilution across multiple ionic species, or suppression from co-eluting matrix components. A systematic approach is required to identify and address the root cause.
Initial Diagnostic Workflow
This workflow provides a logical progression for troubleshooting poor signal intensity.
Caption: A logical workflow for troubleshooting low signal intensity.
Question 2: What are the optimal Electrospray Ionization (ESI) source parameters for this compound?
Optimizing the ESI source is the first and most critical step. ESI is generally more susceptible to matrix effects than Atmospheric Pressure Chemical Ionization (APCI), but it is often the preferred method for ionizable compounds like sulfonamides[3][4][5]. The goal is to ensure efficient desolvation and ionization of the analyte as it enters the mass spectrometer.
Explanation of Causality:
-
Polarity: The presence of an amino group and sulfonamide moiety makes this compound amenable to positive ion mode ESI, where it will primarily form a protonated molecule, [M+H]⁺[6].
-
Gas Flows & Temperatures: Nebulizer and drying gas flows, along with temperature, are critical for efficient desolvation of the LC eluent. Inadequate settings can lead to poor ion generation or thermal degradation of the analyte[7][8].
-
Voltages: The capillary and cone (or fragmentor) voltages directly influence the efficiency of ion formation and transfer into the mass analyzer. An excessively high cone voltage can induce in-source fragmentation, splitting the signal among fragment ions and reducing the precursor ion intensity[8][9].
Recommended Starting ESI Parameters (Positive Ion Mode)
| Parameter | Recommended Starting Value | Rationale & Optimization Strategy |
| Capillary Voltage | 3.0 - 4.0 kV | Set to achieve a stable spray. Adjust in small increments (0.25 kV) to find the point of maximum signal without causing electrical discharge[9]. |
| Cone/Fragmentor Voltage | 20 - 40 V | Optimize to maximize the precursor ion ([M+H]⁺) signal while minimizing in-source fragmentation. Infuse the analyte and ramp the voltage to observe the trade-off. |
| Nebulizer Gas (N₂) Flow | Instrument Dependent | Adjust to achieve a fine, stable aerosol. Higher LC flow rates require higher nebulizer gas flows[7]. |
| Drying Gas (N₂) Flow | 8 - 12 L/min | Increase to improve desolvation, especially with highly aqueous mobile phases. Excessive flow can sometimes reduce sensitivity[7]. |
| Drying Gas Temperature | 300 - 375 °C | Higher temperatures aid desolvation but can cause thermal degradation of the analyte. Find a balance that maximizes signal without evidence of degradation[8]. |
Question 3: I'm seeing multiple ions ([M+H]⁺, [M+Na]⁺, [M+K]⁺). How can I consolidate the signal?
The formation of multiple adducts is a common phenomenon in ESI-MS and can significantly dilute the signal intensity for the desired precursor ion, complicating quantification[10]. Sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts are frequently observed and arise from trace amounts of salts in the sample, LC mobile phase, or glassware[11][12].
Explanation of Causality: Analyte molecules compete for available protons and alkali metal ions during the ionization process. The relative abundance of each adduct is influenced by the analyte's affinity for each cation and the concentration of those cations in the ESI droplet[10][13].
Protocol for Promoting a Single Ion Species:
-
Use High-Purity Reagents: Always use LC-MS grade solvents, water, and additives to minimize salt contamination[7].
-
Incorporate an Acidic Additive: Add a small amount of an acid, such as 0.1% formic acid, to the mobile phase. This increases the proton concentration ([H]⁺), favoring the formation of the protonated molecule ([M+H]⁺) over salt adducts.
-
Add a Competing Cation (Advanced): In some cases, intentionally adding a small concentration (e.g., 1-5 mM) of ammonium formate or ammonium acetate can help suppress sodium and potassium adducts by providing a high concentration of NH₄⁺ ions, which can form [M+NH₄]⁺ adducts or simply outcompete the alkali metals.
-
Glassware and Sample Handling: Use polypropylene vials and pipette tips where possible, as glass can be a source of sodium ions.
Question 4: How do I identify and mitigate matrix effects when analyzing samples in plasma or urine?
Matrix effects are a primary cause of poor sensitivity and variability in bioanalysis[14][15]. They occur when co-eluting endogenous components from the sample matrix (e.g., phospholipids, salts) interfere with the ionization of the target analyte, typically causing ion suppression[3][16].
Explanation of Causality: Interfering compounds can compete with the analyte for charge in the ESI droplet or alter the droplet's physical properties (e.g., surface tension), which hinders the formation of gas-phase analyte ions[5][17][18]. This effect is invisible in the chromatogram but can drastically reduce the analyte's signal intensity[16].
Workflow for Matrix Effect Assessment and Mitigation
Caption: Workflow for identifying and mitigating matrix effects.
Protocol: Post-Column Infusion to Qualitatively Assess Matrix Effects
This experiment is a powerful tool for visualizing regions of ion suppression in your chromatogram[17][19].
-
Setup: Use a T-fitting to continuously infuse a standard solution of this compound directly into the LC eluent stream after the analytical column and before the MS source.
-
Equilibrate: Allow the system to equilibrate until a stable, constant signal for the analyte is observed.
-
Inject: Inject a blank, extracted matrix sample (e.g., protein-precipitated plasma without the analyte).
-
Analyze: Monitor the signal of the infused analyte. Any dip or decrease in the signal baseline indicates a region where co-eluting matrix components are causing ion suppression[19].
-
Action: If your analyte's retention time coincides with a suppression zone, modify your chromatographic method (e.g., change the gradient, use a different column chemistry) to shift it to a cleaner region of the chromatogram.
Comparison of Sample Preparation Techniques for Matrix Effect Reduction
| Technique | Description | Pros | Cons |
| Protein Precipitation (PPT) | Proteins are precipitated with a solvent like acetonitrile. The supernatant is analyzed. | Simple, fast, inexpensive. | Non-selective; may not remove phospholipids and other interferences, often leading to significant matrix effects[19]. |
| Liquid-Liquid Extraction (LLE) | Analyte is partitioned between two immiscible liquid phases based on solubility. | More selective than PPT; can remove salts and polar interferences. | Can be labor-intensive, requires solvent optimization, and may have lower recovery[19]. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | Highly selective; provides the cleanest extracts and most significant reduction in matrix effects. | More complex and costly method development[20]. |
For complex matrices, moving from PPT to LLE or, ideally, SPE is a highly effective strategy to improve signal intensity by removing interfering components[7][19].
Question 5: What are the expected fragmentation patterns, and how can they be used for a sensitive MRM assay?
Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode offers superior selectivity and sensitivity. This requires identifying stable and intense fragment ions (product ions) from the precursor ion.
Explanation of Causality: Aromatic sulfonamides often undergo characteristic fragmentation pathways upon collision-induced dissociation (CID). A common and diagnostic fragmentation is the cleavage of the Ar-S bond followed by rearrangement, leading to the neutral loss of SO₂ (64 Da)[21][22].
Predicted Fragmentation for this compound ([M+H]⁺ = m/z 283.0)
-
Precursor Ion: [C₁₂H₁₂ClN₂O₂S]⁺, m/z 283.0
-
Major Fragment 1 (Loss of SO₂): A characteristic fragmentation for aromatic sulfonamides is the elimination of sulfur dioxide[21][22]. This would result in an ion at m/z 219.0 .
-
Major Fragment 2 (Cleavage at Sulfonamide N): Cleavage of the S-N bond can yield the 3-aminobenzenesulfonyl fragment, [H₂NC₆H₄SO₂]⁺ , at m/z 156.0 . This is a very common and often intense fragment for many sulfonamides[23].
-
Other Potential Fragments: Cleavage can also produce the 3-chloroaniline fragment, [ClC₆H₄NH₂]⁺ , at m/z 127.0 .
Protocol for Developing an MRM Method:
-
Product Ion Scan: Infuse a standard solution of the analyte and perform a product ion scan on the precursor ion (m/z 283.0). This will experimentally confirm the fragment ions and their relative intensities.
-
Select MRM Transitions: Choose the most intense and specific fragment ions for your MRM transitions. A good starting point would be:
-
Quantitative Transition: 283.0 → 156.0 (often the most stable and intense)
-
Qualitative/Confirmatory Transition: 283.0 → 219.0
-
-
Optimize Collision Energy (CE): For each MRM transition, perform a collision energy optimization experiment. Ramp the CE voltage and identify the value that produces the maximum intensity for the selected product ion. This ensures the most sensitive detection.
References
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Kruve, A., & Kaupmees, K. (2017). Adduct Formation in ESI/MS by Mobile Phase Additives. Journal of the American Society for Mass Spectrometry, 28(5), 887–894. [Link]
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Sun, W., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry, 43(5), 661-666. [Link]
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Li, W., et al. (2021). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 13(15), 1159-1162. [Link]
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Kruve, A., & Kaupmees, K. (2017). Adduct Formation in ESI/MS by Mobile Phase Additives. INIS-IAEA. [Link]
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Ye, X., et al. (2014). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Environmental Health Perspectives, 122(2), A39-A40. [Link]
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Bioanalysis Zone. (2014). Importance of matrix effects in LC-MS/MS bioanalysis. Bioanalysis Zone. [Link]
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Erngren, I., et al. (2019). Adduct formation in electrospray ionisation-mass spectrometry with hydrophilic interaction liquid chromatography is strongly affected by the inorganic ion concentration of the samples. Journal of Chromatography A, 1600, 174-182. [Link]
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Mad Barn. (2023). Electrospray ionization mass spectrometry adduct formation by mobile phase additives: A case study using nitrile functional groups containing selective androgen receptor modulators. Research Bank - Mad Barn. [Link]
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Perkins, J. R., et al. (1994). Nanoscale separations combined with electrospray ionization mass spectrometry: Sulfonamide determination. Journal of the American Society for Mass Spectrometry, 5(10), 942-950. [Link]
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Waters. (n.d.). What are common adducts in ESI mass spectrometry? - WKB67428. Waters. [https://support.waters.com/KB_Inf/L маса/WKB67428_What_are_common_adducts_in_ESI_mass_spectrometry]([Link] маса/WKB67428_What_are_common_adducts_in_ESI_mass_spectrometry)
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ResearchGate. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement | Request PDF. ResearchGate. [Link]
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Danielson, N. D., & Gallagher, P. A. (2001). Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry after Online Photoderivatization. Journal of AOAC INTERNATIONAL, 84(2), 333-341. [Link]
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Regalado, E. (2018). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. LCGC North America, 36(9), 604-613. [Link]
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ResearchGate. (2001). (PDF) Characterization of Sulfonamides by Flow Injection and Liquid Chromatography-Electrospray Ionization-Mass Spectrometry after Online Photoderivatization. ResearchGate. [Link]
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Larrea, P., et al. (2018). Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. Analytical Chemistry, 90(15), 9575-9583. [Link]
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ResearchGate. (2020). Application Note - Optimization of electrospray ionization parameters in a RPLC-HILIC-MS/MS coupling by design of experiment. ResearchGate. [Link]
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Wikipedia. (n.d.). Ion suppression (mass spectrometry). Wikipedia. [Link]
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McIndoe, J. S., & van der Veen, L. (2018). Strategies for avoiding saturation effects in ESI-MS. International Journal of Mass Spectrometry, 434, 148-154. [Link]
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Furey, A., & Moriarty, M. (2007). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International, 25(7), 376-384. [Link]
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Semantic Scholar. (n.d.). Ion suppression in mass spectrometry. Semantic Scholar. [Link]
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Waters. (n.d.). Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC. Waters. [Link]
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American Association for Clinical Chemistry. (2015). Troubleshooting Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Laboratory. myadlm.org. [Link]
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Shimadzu Scientific Instruments. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu. [Link]
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Validation & Comparative
A Comparative Analysis of N-(3-Chlorophenyl) 3-aminobenzenesulfonamide with Known Antibacterial Agents
Introduction
The relentless evolution of antimicrobial resistance necessitates a continuous search for novel antibacterial agents.[1] Sulfonamides were among the first synthetic antimicrobial agents to be widely and systematically used for the prevention and treatment of various diseases.[1][2] Their mechanism of action, which involves the inhibition of the bacterial folic acid synthesis pathway, remains a validated and attractive target for drug development.[3][4][5][] This guide presents a comparative framework for evaluating the antibacterial potential of a novel sulfonamide derivative, N-(3-Chlorophenyl) 3-aminobenzenesulfonamide.
While extensive biological data on this specific compound is not yet publicly available, its structural similarity to known sulfonamides allows for a robust, hypothesis-driven approach to its evaluation.[1][2][7][8] This document provides the scientific rationale, detailed experimental protocols, and comparative data on established antibacterial agents to offer researchers a comprehensive guide for assessing its potential. We will compare its projected profile against a panel of clinically relevant drugs:
-
Sulfamethoxazole: A classic sulfonamide, providing a direct mechanistic comparison.
-
Trimethoprim: An inhibitor of dihydrofolate reductase, which acts on the same metabolic pathway as sulfonamides.[9][10][11]
-
Ciprofloxacin: A broad-spectrum fluoroquinolone that targets bacterial DNA replication.[12][13][14][15][16]
-
Ampicillin: A beta-lactam antibiotic that inhibits cell wall synthesis.[17][18][19][20][21]
Proposed Mechanism of Action: Targeting Folate Synthesis
Based on its core benzenesulfonamide structure, this compound is hypothesized to function as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS) .[3][5] This enzyme is critical for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for the production of nucleic acids (DNA and RNA) and certain amino acids.[4][]
Bacterial cells must synthesize their own folic acid, whereas mammalian cells acquire it from their diet. This fundamental metabolic difference is the basis for the selective toxicity of sulfonamide antibiotics against bacteria.[4][22][23] this compound likely mimics the natural substrate of DHPS, para-aminobenzoic acid (PABA), thereby blocking the pathway and arresting bacterial growth.[4][5][] This bacteriostatic action prevents the bacteria from multiplying, allowing the host's immune system to clear the infection.[23]
The diagram below illustrates the folic acid synthesis pathway and the proposed target of this compound, alongside the targets of the comparator drugs Sulfamethoxazole and Trimethoprim.
Caption: Bacterial folic acid synthesis pathway and points of inhibition.
Experimental Design for Comparative Efficacy
To objectively assess the antibacterial potential of this compound, a series of standardized in vitro assays must be performed. The following protocols are designed to provide a robust comparison against the selected reference agents.
The overall workflow for this comparative analysis is depicted below.
Caption: Workflow for the comparative analysis of antibacterial agents.
Protocol 1: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[25][26] This is a fundamental measure of an agent's potency. The broth microdilution method is a standard, high-throughput approach.[25][26][27]
Methodology:
-
Preparation of Reagents: Prepare stock solutions of this compound and the comparator agents in a suitable solvent (e.g., DMSO). Prepare cation-adjusted Mueller-Hinton Broth (MHB) as the growth medium.[26][28]
-
Bacterial Inoculum Preparation: Culture the test bacteria (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) overnight. Dilute the culture in MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[25][27]
-
Plate Preparation: In a 96-well microtiter plate, perform serial two-fold dilutions of each test agent in MHB to create a concentration gradient.[25][27]
-
Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria in MHB without any agent) and a negative control (MHB only) for validation.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[25][27]
-
Result Determination: The MIC is the lowest concentration of the agent in which there is no visible turbidity (i.e., no bacterial growth).[25][26]
Protocol 2: Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.[29] This assay distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity. An agent is generally considered bactericidal if the MBC is no more than four times the MIC.[30][31]
Methodology:
-
Perform MIC Assay: First, determine the MIC for each agent as described above.
-
Sub-culturing: Take a small aliquot (e.g., 10 µL) from the wells of the MIC plate that showed no visible growth (i.e., at and above the MIC).
-
Plating: Spread these aliquots onto an appropriate agar medium (e.g., Mueller-Hinton Agar) that does not contain any antimicrobial agent.
-
Incubation: Incubate the agar plates at 37°C for 18-24 hours.
-
Result Determination: The MBC is the lowest concentration of the agent that results in a 99.9% reduction in the initial bacterial inoculum (i.e., no or minimal colony growth on the agar plate).[30][32]
Protocol 3: Dihydropteroate Synthase (DHPS) Inhibition Assay
This biochemical assay directly measures the ability of the compound to inhibit its putative target enzyme, DHPS. A spectrophotometric assay is commonly used for this purpose.[33][34][35][36]
Methodology:
-
Reagent Preparation:
-
Recombinant DHPS enzyme from the target organism.
-
Substrates: p-aminobenzoic acid (PABA) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP).
-
A coupling enzyme system (e.g., dihydrofolate reductase) and a cofactor (e.g., NADPH) for spectrophotometric detection.
-
-
Assay Setup: In a 96-well plate, combine the DHPS enzyme, substrates, and varying concentrations of the inhibitor (this compound or Sulfamethoxazole).
-
Reaction and Measurement: Initiate the enzymatic reaction and monitor the change in absorbance over time (e.g., the oxidation of NADPH at 340 nm).[33]
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Comparative Data of Known Agents
The following table summarizes the known antibacterial activity and mechanisms of the selected comparator agents. The data for this compound is presented as "To Be Determined (TBD)" and serves as a template for the evaluation.
| Agent | Class | Mechanism of Action | Spectrum of Activity | Typical MIC Range (µg/mL) against E. coli |
| This compound | Sulfonamide (Proposed) | Inhibition of Dihydropteroate Synthase (DHPS) (Proposed) | TBD | TBD |
| Sulfamethoxazole | Sulfonamide | Competitive inhibitor of Dihydropteroate Synthase (DHPS).[4][5][][37] | Broad-spectrum, including many Gram-positive and Gram-negative bacteria.[4] | 8 - 64 |
| Trimethoprim | Dihydrofolate Reductase Inhibitor | Inhibits Dihydrofolate Reductase (DHFR), blocking a later step in the folic acid pathway.[9][10][11] | Broad-spectrum, often used synergistically with sulfamethoxazole.[9][11][38] | 0.5 - 4 |
| Ciprofloxacin | Fluoroquinolone | Inhibits DNA gyrase and topoisomerase IV, preventing bacterial DNA replication.[12][13][14][15][16] | Excellent activity against Gram-negative bacteria, moderate against Gram-positive.[12][13] | 0.008 - 0.125 |
| Ampicillin | Beta-lactam (Penicillin) | Inhibits the final transpeptidation step of peptidoglycan synthesis in the bacterial cell wall.[17][18][19][21] | Effective against many Gram-positive and some Gram-negative bacteria.[17][18][19] | 2 - 8 |
Note: MIC ranges are approximate and can vary depending on the specific strain and testing conditions.
Conclusion and Future Directions
This guide outlines a systematic and scientifically rigorous framework for the comparative analysis of this compound. By following the detailed protocols for MIC, MBC, and DHPS inhibition assays, researchers can generate the necessary data to objectively evaluate its antibacterial potential relative to established clinical agents.
The key determinants of its potential will be:
-
Potency (Low MIC): A low MIC value against a broad spectrum of pathogens would indicate high potency.
-
Bactericidal vs. Bacteriostatic Activity (MBC/MIC Ratio): A low MBC/MIC ratio (≤4) would classify the compound as bactericidal, which is often preferred for treating severe infections.[30]
-
Target Engagement (Low IC50): A low IC50 value in the DHPS assay would confirm its proposed mechanism of action and demonstrate on-target activity.
The data generated from these studies will be crucial for guiding further preclinical development, including structure-activity relationship (SAR) studies to optimize potency and pharmacokinetic properties. The emergence of a novel sulfonamide with potent, bactericidal activity could provide a valuable new tool in the ongoing battle against antimicrobial resistance.
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Understanding Ampicillin: Mechanism of Action and Clinical Applications - Walsh Medical Media. [Link]
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Validating the Inhibitory Effect of N-(3-Chlorophenyl) 3-aminobenzenesulfonamide on Carbonic Anhydrases: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the inhibitory potential of N-(3-Chlorophenyl) 3-aminobenzenesulfonamide against specific human carbonic anhydrase (hCA) isoforms. We will delve into the rationale behind experimental choices, present detailed protocols for robust validation, and offer a comparative analysis with established inhibitors.
Introduction: The Rationale for Targeting Carbonic Anhydrases
This compound belongs to the sulfonamide class of compounds. Sulfonamides are a cornerstone in medicinal chemistry, renowned for their diverse biological activities, including their role as potent enzyme inhibitors.[1][2] A primary and well-established target for this class of molecules is the family of zinc-containing metalloenzymes known as carbonic anhydrases (CAs).[1][3][4]
CAs catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺). This seemingly simple reaction is fundamental to a multitude of physiological processes, including pH regulation, ion transport, and biosynthesis. Consequently, aberrant CA activity is implicated in various pathologies, making them attractive therapeutic targets for conditions like glaucoma, epilepsy, and cancer.[3] Given the structural features of this compound, a systematic investigation into its inhibitory effects on key hCA isoforms is a scientifically sound starting point for its characterization.
This guide will focus on a comparative analysis against three physiologically relevant isoforms:
-
hCA I and hCA II: Ubiquitously expressed cytosolic isoforms involved in general physiological processes.
-
hCA IX: A transmembrane, tumor-associated isoform that is overexpressed in many hypoxic tumors and contributes to the acidic tumor microenvironment, promoting cancer cell survival and metastasis.
Experimental Design: A Multi-faceted Approach to Validation
To rigorously validate the inhibitory activity of this compound, a multi-pronged experimental approach is essential. This involves determining its inhibitory potency (IC₅₀), elucidating its mechanism of inhibition, and assessing its selectivity across different hCA isoforms.
Selecting Comparators for Contextual Analysis
A new potential inhibitor should always be benchmarked against well-characterized compounds. For this study, we recommend two comparators:
-
Acetazolamide (AZA): A non-selective, clinically used pan-CA inhibitor. It will serve as a positive control to validate the assay performance.
-
A selective hCA IX inhibitor (e.g., a specific celecoxib derivative or a recently developed selective inhibitor): This will allow for a more nuanced comparison of the selectivity profile of our test compound. For the purpose of this guide, we will refer to a hypothetical selective inhibitor, "SLC-011," which has known high affinity for hCA IX and lower affinity for hCA I and II.
Workflow for Inhibitor Validation
The overall workflow for validating the inhibitory effect of this compound is depicted below.
Caption: Workflow for validating the inhibitory effect of this compound.
Experimental Protocols
Materials and Reagents
-
Enzymes: Recombinant human Carbonic Anhydrase I, II, and IX (commercially available).
-
Test Compound: this compound.
-
Comparator Inhibitors: Acetazolamide (AZA) and a selective hCA IX inhibitor (SLC-011).
-
Substrate: p-Nitrophenyl acetate (p-NPA).
-
Buffer: 10 mM Tris-HCl, pH 7.4.
-
Solvent: Dimethyl sulfoxide (DMSO).
-
Microplates: 96-well, clear, flat-bottom plates.
-
Instrumentation: UV/Vis microplate reader.
Protocol for IC₅₀ Determination
This protocol is based on the established esterase activity of carbonic anhydrases, where the enzyme catalyzes the hydrolysis of p-NPA to p-nitrophenol, a yellow product that can be quantified spectrophotometrically at 400 nm.
-
Preparation of Stock Solutions:
-
Prepare 10 mM stock solutions of this compound, AZA, and SLC-011 in 100% DMSO.
-
Prepare a 10 mM stock solution of p-NPA in acetonitrile.
-
Prepare working solutions of hCA I, II, and IX at a final concentration of 2 µM in 10 mM Tris-HCl, pH 7.4.
-
-
Assay Setup:
-
In a 96-well plate, perform serial dilutions of the inhibitor stock solutions to obtain a range of concentrations (e.g., from 100 µM to 1 nM). Ensure the final DMSO concentration in the well is ≤1%.
-
Include control wells:
-
No inhibitor control: Contains enzyme, substrate, and DMSO (for 100% activity).
-
No enzyme control: Contains substrate and buffer (for background).
-
-
-
Enzymatic Reaction:
-
To each well containing the diluted inhibitor, add the respective hCA isoform solution to a final volume of 190 µL.
-
Pre-incubate the enzyme and inhibitor for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of the p-NPA stock solution to each well (final concentration of 0.5 mM).
-
-
Data Acquisition and Analysis:
-
Immediately measure the absorbance at 400 nm every 30 seconds for 10 minutes using a microplate reader.
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time curve.
-
Normalize the data by expressing the reaction rates as a percentage of the no-inhibitor control.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Data Presentation and Interpretation
The inhibitory activities of this compound and the comparator compounds should be summarized in a clear and concise table.
| Compound | hCA I IC₅₀ (nM) | hCA II IC₅₀ (nM) | hCA IX IC₅₀ (nM) | Selectivity Ratio (hCA II / hCA IX) |
| This compound | Experimental Value | Experimental Value | Experimental Value | Calculated Value |
| Acetazolamide (AZA) | ~250 | ~12 | ~25 | ~0.48 |
| SLC-011 (Selective Inhibitor) | >10,000 | ~5,000 | ~15 | ~333 |
Interpretation of Results:
-
Potency: A lower IC₅₀ value indicates higher inhibitory potency. By comparing the IC₅₀ values of the test compound to AZA, you can gauge its relative potency.
-
Selectivity: The selectivity ratio provides a quantitative measure of the compound's preference for one isoform over another. A high selectivity ratio for hCA IX over hCA II is often a desirable characteristic for anti-cancer drug candidates, as it may reduce off-target effects.
Mechanism of Inhibition: The Dixon Plot
To understand how this compound interacts with the enzyme, determining the mechanism of inhibition is crucial. The Dixon plot is a graphical method used to distinguish between competitive, non-competitive, and uncompetitive inhibition.
Protocol for Dixon Plot Analysis
-
Experimental Setup:
-
Use a range of fixed concentrations of the substrate (p-NPA), for example, 0.25 mM, 0.5 mM, and 1.0 mM.
-
For each substrate concentration, perform the inhibition assay with varying concentrations of this compound.
-
-
Data Analysis and Plotting:
-
Calculate the initial reaction velocity (V₀) for each combination of substrate and inhibitor concentration.
-
Plot the reciprocal of the velocity (1/V₀) on the y-axis against the inhibitor concentration ([I]) on the x-axis for each substrate concentration.
-
Interpreting the Dixon Plot
The pattern of the lines on the Dixon plot reveals the mechanism of inhibition.
Caption: Interpretation of Dixon plots for determining the mechanism of enzyme inhibition.
-
Competitive Inhibition: The lines for different substrate concentrations will intersect at a single point on the x-axis, which corresponds to -Kᵢ (the inhibition constant). This indicates that the inhibitor competes with the substrate for the active site of the enzyme.
-
Non-competitive Inhibition: The lines will intersect on the x-axis at -Kᵢ, but at different points on the y-axis. This suggests the inhibitor binds to a site other than the active site, affecting the enzyme's catalytic efficiency regardless of substrate binding.
-
Uncompetitive Inhibition: The lines will be parallel. This implies the inhibitor only binds to the enzyme-substrate complex.
Conclusion
This guide provides a robust and scientifically sound framework for the initial validation of this compound as a carbonic anhydrase inhibitor. By following these protocols, researchers can obtain reliable data on its potency, selectivity, and mechanism of action. A thorough comparison with established inhibitors like Acetazolamide and selective alternatives will provide crucial context for its potential as a pharmacological tool or a lead compound for further drug development. The generated data will form a solid foundation for more advanced studies, such as structural analysis of the enzyme-inhibitor complex and in vivo efficacy testing.
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Krasavin, M., et al. (2018). Primary mono- and bis-sulfonamides obtained via regiospecific sulfochlorination of N-arylpyrazoles: inhibition profile against a panel of human carbonic anhydrases. Journal of enzyme inhibition and medicinal chemistry, 33(1), 1149–1155. [Link]
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Tipton, K. F., & Fowler, C. J. (1984). The enzyme-activated irreversible inhibition of type-B monoamine oxidase by 3-(4-[(3-chlorophenyl)methoxy]phenyl)-5-[(methylamino) methyl]-2-oxazolidinone methanesulphonate (compound MD 780236) and the enzyme-catalysed oxidation of this compound as competing reactions. Biochemical pharmacology, 33(15), 2379–2384. [Link]
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Mickevičius, V., et al. (2015). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules (Basel, Switzerland), 20(6), 11187–11206. [Link]
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Comparative Guide for Target Validation: N-(3-Chlorophenyl) 3-aminobenzenesulfonamide vs. Established IDO1 Inhibitors
A Senior Application Scientist's Guide to Selecting the Right Tool Compound for Immuno-Oncology Research
Abstract
Target validation is the foundational step in drug discovery, requiring robust tools to confidently link a biological target to a disease phenotype. The enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical immune checkpoint in oncology, making the selection of appropriate chemical probes paramount for accurate preclinical research.[1][2] This guide provides a head-to-head comparison of three distinct IDO1 inhibitors: N-(3-Chlorophenyl) 3-aminobenzenesulfonamide (hereafter designated as NC3A ), a representative sulfonamide; Epacadostat , a clinical-stage selective inhibitor; and Navoximod , another potent inhibitor with a different chemical scaffold. We will dissect their performance in key validation assays, from biochemical potency and selectivity to cellular target engagement. This analysis is designed to equip researchers with the rationale to select the most suitable inhibitor for their specific experimental context, ensuring both scientific rigor and resource efficiency.
Introduction: Why IDO1 and Why the Right Inhibitor Matters
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of L-tryptophan to L-kynurenine.[3][4] In the tumor microenvironment, upregulated IDO1 activity exerts a potent immunosuppressive effect through two primary mechanisms: the depletion of tryptophan, an essential amino acid for T-cell proliferation, and the accumulation of kynurenine metabolites, which induce T-cell apoptosis and promote the generation of regulatory T cells (Tregs).[5][6] This makes IDO1 a high-value target for cancer immunotherapy.[1]
However, validating IDO1's role in a specific cancer model requires chemical probes with well-defined properties. An ideal inhibitor should be potent (effective at low concentrations), selective (not hitting related enzymes like IDO2 or Tryptophan 2,3-dioxygenase, TDO2), and cell-permeable.[7] Using a poorly characterized inhibitor can lead to ambiguous data, confounding results with off-target effects.
This guide compares three compounds to illustrate the decision-making process:
-
This compound (NC3A): A commercially available sulfonamide. While not extensively characterized in the literature as a primary IDO1 inhibitor, its structure represents a class of compounds often explored in enzyme inhibitor screens.[8] For this guide, we will use plausible, illustrative data to position it as a hypothetical early-stage screening compound.
-
Epacadostat (INCB024360): A potent, highly selective, and orally bioavailable IDO1 inhibitor that has been extensively studied in clinical trials.[9][10] It serves as a "gold standard" tool compound for rigorous preclinical validation.
-
Navoximod (GDC-0919): Another potent and selective IDO1 inhibitor that has also been evaluated in clinical studies.[11][12] It provides an alternative chemical scaffold for confirming on-target effects.
Section 1: Biochemical Potency and Selectivity
The "Why": The first critical step in validating an inhibitor is to determine its direct effect on the purified target enzyme, free from the complexities of a cellular system. This is achieved through a biochemical assay. Equally important is assessing selectivity against related enzymes (IDO2 and TDO2) that also catabolize tryptophan.[7][13] Poor selectivity can lead to misinterpretation of experimental outcomes.
Comparative Biochemical Data
The following table summarizes the inhibitory potency (IC50) of the three compounds against purified human IDO1, IDO2, and TDO2 enzymes. Lower IC50 values indicate higher potency.
| Compound | IDO1 IC50 (nM) | IDO2 IC50 (nM) | TDO2 IC50 (nM) | Selectivity (IDO1 vs. IDO2/TDO2) |
| NC3A (Illustrative) | 550 | >10,000 | >10,000 | Moderate |
| Epacadostat | ~10-72[9][14][15] | >10,000[16][17] | >10,000[16][17] | High |
| Navoximod | ~28-75[12][18][19] | >10,000 | ~5,000 (Weak)[7] | High (vs. IDO2), Moderate (vs. TDO2) |
Scientist's Interpretation:
-
NC3A shows moderate, sub-micromolar potency against IDO1. While not as potent as the clinical candidates, its selectivity makes it a potentially useful, cost-effective tool for initial high-throughput screening to identify preliminary hits.
-
Epacadostat demonstrates exceptional potency and selectivity.[14][17] This profile makes it an excellent choice for experiments where precise and exclusive targeting of IDO1 is critical to the hypothesis being tested.
-
Navoximod is also highly potent against IDO1.[18][19] Its slight off-target activity on TDO2 at higher concentrations is an important consideration.[7] While highly selective at typical experimental doses, this could be a confounding factor in specific contexts where TDO2 is highly expressed.
Workflow & Protocol: Recombinant IDO1 Biochemical Assay
This protocol describes a common absorbance-based method for measuring IDO1 activity by quantifying kynurenine production.[20]
Figure 1: Workflow for a biochemical IDO1 enzymatic assay.
Step-by-Step Protocol:
-
Preparation: Prepare the complete assay buffer containing potassium phosphate, ascorbate, methylene blue, and catalase.[21] Prepare serial dilutions of the test inhibitors (e.g., 10-point, 3-fold dilutions) in DMSO.
-
Reaction Setup: In a 96-well plate, add 50 µL of assay buffer, a standardized amount of recombinant IDO1 enzyme, and 1 µL of the diluted inhibitor. Include "no inhibitor" controls and "no enzyme" blanks. Pre-incubate the plate for 15 minutes at room temperature.
-
Initiation & Incubation: Initiate the enzymatic reaction by adding L-tryptophan substrate to a final concentration of ~400 µM.[20] Incubate the plate at 37°C for an appropriate time (e.g., 60 minutes).
-
Termination & Hydrolysis: Stop the reaction by adding 20 µL of 30% (w/v) Trichloroacetic Acid (TCA).[20] Incubate the plate at 50°C for 30 minutes to ensure the complete hydrolysis of N-formylkynurenine to kynurenine.[20]
-
Detection: Centrifuge the plate to pellet the precipitated protein. Transfer the clear supernatant to a new 96-well plate. Add 100 µL of 2% p-Dimethylaminobenzaldehyde (Ehrlich's Reagent) in acetic acid.[20]
-
Data Analysis: Read the absorbance at 480 nm on a plate reader. Calculate the percent inhibition for each inhibitor concentration relative to the "no inhibitor" control and determine the IC50 value using non-linear regression analysis.
Section 2: Cellular Target Engagement & Pathway Inhibition
The "Why": A potent biochemical inhibitor is only useful if it can effectively reach and engage its target inside a living cell. Cellular assays are the crucial next step to confirm target engagement in a physiological context. The most common method involves stimulating cancer cells with interferon-gamma (IFN-γ) to induce IDO1 expression and then measuring the inhibitor's ability to block the production of kynurenine in the cell culture medium.[22][23]
Figure 2: IFN-γ induced IDO1 signaling pathway and point of inhibition.
Comparative Cellular Data
The following table summarizes the potency (EC50) of the three compounds in a HeLa or SKOV-3 cell-based assay where IDO1 expression is induced by IFN-γ.
| Compound | Cellular EC50 (nM) |
| NC3A (Illustrative) | 2,100 |
| Epacadostat | ~15-76[10][16][24] |
| Navoximod | ~70-75[11][12][25] |
Scientist's Interpretation:
-
NC3A shows a significant drop in potency from the biochemical to the cellular assay (a "cell shift"). This is common and can be due to factors like poor cell permeability or active efflux from the cell. This compound may require optimization to improve its cellular activity.
-
Epacadostat and Navoximod both exhibit excellent cellular potency, with EC50 values in the low nanomolar range that are reasonably close to their biochemical IC50 values.[10][25] This indicates good cell permeability and effective engagement of the intracellular IDO1 target. They are both highly reliable tools for cell-based experiments.
Protocol: IFN-γ Induced Cellular Kynurenine Assay
This protocol is adapted for a 96-well format using a human cancer cell line like HeLa or SKOV-3.[22][23]
-
Cell Seeding: Seed HeLa or SKOV-3 cells into a 96-well plate at a density of 1-3 x 10⁴ cells per well and allow them to adhere overnight.[20][22]
-
IDO1 Induction & Inhibition:
-
The next day, remove the old media.
-
Add fresh media containing 100 ng/mL of human IFN-γ to all wells (except for negative controls) to induce IDO1 expression.[22]
-
Immediately add serial dilutions of the test inhibitors (NC3A, Epacadostat, Navoximod) to the appropriate wells.
-
-
Incubation: Incubate the cells for 24-48 hours at 37°C and 5% CO₂.[22]
-
Sample Collection: After incubation, carefully collect 140 µL of the conditioned supernatant from each well and transfer to a new 96-well plate.[22]
-
Kynurenine Measurement:
-
Data Analysis: Measure the absorbance at 480 nm. Use a kynurenine standard curve to quantify the concentration. Calculate the percent inhibition for each inhibitor concentration relative to the IFN-γ stimulated, "no inhibitor" control and determine the EC50 value.
Section 3: Discussion & Target Validation Logic
Synthesizing the Data for Rational Decision-Making
The data presented highlights a clear hierarchy in the utility of these compounds. The choice of inhibitor is not about which is "best" overall, but which is "best for the question at hand."
Figure 3: Decision tree for selecting an appropriate IDO1 inhibitor.
-
For Initial Screening: A compound like NC3A , with moderate potency and good selectivity, is a viable option. Its primary advantage would be cost-effectiveness in a large-scale screen. However, any hits identified would require secondary validation with a more potent and well-characterized tool compound.
-
For In Vivo Studies: Both Epacadostat and Navoximod have published data on their oral bioavailability and efficacy in mouse models, making them suitable for in vivo target validation experiments.[11][26] The choice between them might depend on the specific tumor model or the desire to align with previous studies.
Conclusion
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Frontiers in Pharmacology. (2023). Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources. PMC. Retrieved from [Link]
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Journal of Hematology & Oncology. (2021). Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy. Retrieved from [Link]
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Seminars in Cancer Biology. (2018). Quantification of IDO1 enzyme activity in normal and malignant tissues. PMC. Retrieved from [Link]
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Taylor & Francis Online. (2023). The signaling function of IDO1 incites the malignant progression of mouse B16 melanoma. Retrieved from [Link]
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The FEBS Journal. (2019). Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme. PubMed Central. Retrieved from [Link]
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Taylor & Francis Online. (2021). Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. Retrieved from [Link]
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ResearchGate. (n.d.). Cell based kynurenine assay. After IDO1 induction with IFNγ SKOV-3.... Retrieved from [Link]
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OncoImmunology. (2017). The IDO1 selective inhibitor epacadostat enhances dendritic cell immunogenicity and lytic ability of tumor antigen-specific T cells. NIH. Retrieved from [Link]
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Taylor & Francis. (2021). Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. PMC - NIH. Retrieved from [Link]
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OncLive. (2019). IDO Inhibitor Development Shows Fresh Signs of Life Across Tumor Types. Retrieved from [Link]
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Journal of Experimental & Clinical Cancer Research. (2023). Dual inhibition of IDO1/TDO2 enhances anti-tumor immunity in platinum-resistant non-small cell lung cancer. NIH. Retrieved from [Link]
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International Journal of Molecular Sciences. (2021). Identification and Characterization of a Novel Dual Inhibitor of Indoleamine 2,3-dioxygenase 1 and Tryptophan 2,3-dioxygenase. NIH. Retrieved from [Link]
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Journal of Medicinal Chemistry. (2009). Discovery of N-{N-[(3-cyanophenyl)sulfonyl]-4(R)-cyclobutylamino-(L)-prolyl}-4-[(3',5'-dichloroisonicotinoyl) amino]-(L)-phenylalanine (MK-0668), an extremely potent and orally active antagonist of very late antigen-4. PubMed. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of N-(3-Chlorophenyl) 3-aminobenzenesulfonamide Analogs
Introduction
The sulfonamide functional group is a cornerstone of modern medicinal chemistry, representing a privileged scaffold found in a wide array of therapeutic agents.[1][2] From their initial discovery as antibacterial agents to their contemporary roles as anticancer, anti-inflammatory, and enzyme inhibitory drugs, sulfonamides have demonstrated remarkable pharmacological versatility.[1][3] The core structure, characterized by a sulfonyl group connected to an amine, provides a geometrically defined and synthetically accessible framework for developing targeted inhibitors.
This guide focuses on the structure-activity relationship (SAR) of a specific scaffold: N-(3-Chlorophenyl) 3-aminobenzenesulfonamide (CAS: 438017-93-7, Molecular Formula: C₁₂H₁₁ClN₂O₂S).[4][5][6] We will dissect this molecule to understand how structural modifications to its various components influence biological activity. By synthesizing data from studies on related sulfonamide analogs, this guide aims to provide researchers, scientists, and drug development professionals with a comprehensive framework for designing next-generation inhibitors with enhanced potency and selectivity. Our analysis will delve into the causal relationships between chemical structure and biological function, supported by experimental data and protocols, to empower rational drug design efforts.
Core Scaffold Analysis and Key Modification Points
The this compound scaffold can be deconstructed into three primary regions, each offering opportunities for chemical modification to modulate biological activity. Understanding the role of each component is fundamental to predicting the impact of analog design.
-
Region A: The 3-Aminophenyl "Head" : The primary amine at the 3-position serves as a key reactive handle and interaction point. Its basicity and potential for hydrogen bonding are critical.
-
Region B: The Sulfonamide "Linker" : The -SO₂NH- bridge is the defining feature of the scaffold. It acts as a rigid, polar linker that correctly orients the two aromatic rings and is a strong hydrogen bond acceptor.
-
Region C: The N-(3-Chlorophenyl) "Tail" : This lipophilic tail region is crucial for establishing interactions within target binding pockets, such as hydrophobic and van der Waals forces. The nature and position of substituents on this ring dramatically influence target affinity and selectivity.
Caption: Key functional regions of the core scaffold.
Structure-Activity Relationship (SAR) Analysis: A Comparative Overview
The biological activity of sulfonamide-based compounds is exquisitely sensitive to structural changes. While direct SAR studies on this compound are not extensively published, we can infer a robust SAR profile by analyzing data from analogous chemical series targeting various diseases, particularly cancer and microbial infections.
Modifications to Region A (3-Aminophenyl Head)
The 3-amino group is a common site for modification to explore new binding interactions or to attach linkers for hybrid drug design.
-
Bioisosteric Replacement and Cyclization: Replacing the aminophenyl head with other heterocyclic rings is a well-established strategy. For instance, incorporating a 1,3,5-triazine ring as a rigid cyclic linker has been shown to enhance inhibitory activity against human carbonic anhydrase IX (hCA IX), a key target in hypoxic tumors.[7] This suggests that a more constrained conformation can improve binding affinity.
-
Functionalization: The amine can be diazotized and converted to other functional groups, such as an azide, which can then participate in click chemistry to form 1,2,3-triazole derivatives.[8] This modular approach allows for the rapid generation of a library of compounds with diverse tail groups.
Modifications to Region C (N-(3-Chlorophenyl) Tail)
This region is arguably the most critical for determining potency and selectivity. Modifications here directly impact how the molecule fits into and interacts with the target's binding site.
-
Positional Isomerism of the Chloro Group: The position of the halogen on the phenyl ring is crucial. While our core compound has a 3-chloro substituent, studies on related kinase inhibitors show that moving a key functional group from the 4-position to the 3-position can result in a significant (e.g., 40-fold) reduction in potency against certain targets like cyclin-dependent kinase 2 (CDK2).[9] This highlights the precise geometric requirements of the kinase hinge-binding region.
-
Halogen Substitution: Replacing the chlorine with other halogens (F, Br) or with trifluoromethyl (-CF₃) groups can modulate lipophilicity and electronic properties. In a series of N-arylcinnamamides, derivatives with 3,4-dichloro or 3,5-bis(trifluoromethyl) substitutions on the N-phenyl ring showed potent antibacterial activity.[10] This indicates that increasing the electron-withdrawing nature and steric bulk in this region can be beneficial for certain targets.
-
Addition of Lipophilic and Hydrogen-Bonding Groups: Adding bulky, lipophilic groups can enhance binding in hydrophobic pockets. For example, N-alkylation of the sulfonamide with substituted benzyl or phenylpropyl groups has been shown to impact CDK2 inhibitory activity, although often with a loss of potency, suggesting a delicate balance between size and fit.[9]
SAR Summary Table
| Modification Region | Structural Change | Observed Effect on Biological Activity | Rationale / Target Class |
| Region A (Head) | Replacement with 1,3,5-triazine linker | Enhanced hCA IX inhibition[7] | Anticancer |
| Region A (Head) | Conversion to azide, then triazole | Creates versatile synthetic handle for library generation[8] | General Drug Discovery |
| Region C (Tail) | Relocation of key substituent (e.g., 4- to 3-position) | Can dramatically decrease potency[9] | Kinase Inhibition |
| Region C (Tail) | Addition of multiple halogens or -CF₃ groups | Increased antibacterial potency[10] | Antibacterial |
| Region C (Tail) | N-alkylation with bulky groups | Modulated kinase inhibition, often with reduced potency[9] | Kinase Inhibition |
Comparative Performance of Sulfonamide Analogs in Key Therapeutic Areas
To illustrate the practical implications of SAR, this section compares the performance of various sulfonamide analogs against specific biological targets.
Anticancer Activity
Sulfonamides have emerged as potent anticancer agents, often by inhibiting kinases or carbonic anhydrases.[1][7]
| Compound/Analog Class | Target / Cell Line | IC₅₀ / Kᵢ Value | Key Structural Feature | Reference |
| Benzenesulfonamide-Triazine Hybrids | hCA IX | Kᵢ = 38.8 nM (Compound 12i) | 1,3,5-Triazine linker with cyanoethenyl spacer | [7] |
| Sulfonamide-Triazine Hybrids | MCF-7 (Breast Cancer) | IC₅₀ = 14.8 - 33.2 µM | Sulfaguanidine and diethylamine moieties | [11] |
| (S)-enantiomer of RS4690 | DVL1 PDZ domain | EC₅₀ = 0.49 ± 0.11 μM | (S)-stereochemistry, indole-2-carboxamide core | [12] |
| BX-795 / BX-912 | PDK1 Kinase | IC₅₀ = 11-30 nM | Pyrimidine core | [13] |
These data underscore that while the core sulfonamide is important, the nature of the appended ring systems (e.g., triazines, pyrimidines) and lipophilic tails are primary drivers of potency against specific cancer targets.[7][14] The triazine derivatives, for example, show potent and selective inhibition of hCA IX, a validated anticancer target.[7] Similarly, pyrimidine-based structures are effective scaffolds for targeting the hinge region of kinases like PDK1.[13][14]
Experimental Protocols for Synthesis and Evaluation
To ensure scientific integrity and reproducibility, detailed methodologies are essential.
General Synthesis of N-Aryl Benzenesulfonamide Analogs
The synthesis of the core scaffold and its analogs typically involves the condensation of a substituted benzenesulfonyl chloride with a corresponding substituted aniline.
Step-by-Step Protocol:
-
Solubilization: Dissolve the desired aniline derivative (e.g., 3-chloroaniline, 1.0 eq.) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA, 1.5 eq.) or pyridine, to the solution and cool the reaction mixture to 0 °C in an ice bath. The base acts as a scavenger for the HCl byproduct.
-
Sulfonyl Chloride Addition: Slowly add a solution of the desired benzenesulfonyl chloride (e.g., 3-aminobenzenesulfonyl chloride, 1.1 eq.) in the same solvent to the cooled reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel or recrystallization to yield the final N-aryl benzenesulfonamide.
Caption: General workflow for N-aryl benzenesulfonamide synthesis.
In Vitro Kinase Inhibition Assay (Example: PDK1)
Evaluating the inhibitory potential of synthesized analogs against a specific kinase is a critical step. This protocol describes a common method for determining the IC₅₀ value.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a kinase buffer solution (e.g., Tris-HCl, MgCl₂, DTT). Prepare serial dilutions of the test compound (analog) in DMSO.
-
Reaction Mixture: In a 96-well plate, add the kinase buffer, a specific peptide substrate for the target kinase (e.g., PDK1), and the test compound at various concentrations.
-
Initiation: Initiate the kinase reaction by adding a solution of the target kinase (e.g., recombinant human PDK1) and ATP.
-
Incubation: Incubate the plate at 30 °C for a specified time (e.g., 60 minutes) to allow for substrate phosphorylation.
-
Termination & Detection: Stop the reaction by adding a stop solution (e.g., EDTA). Quantify the amount of phosphorylated substrate using a suitable detection method, such as a luminescence-based assay (e.g., Kinase-Glo®) that measures the amount of remaining ATP.
-
Data Analysis: Plot the percentage of kinase inhibition versus the logarithm of the compound concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value.
Caption: Workflow for an in vitro kinase inhibition assay.
Mechanistic Insights and Future Directions
The diverse biological activities of sulfonamides stem from their ability to target a wide range of proteins. As kinase inhibitors, they frequently act as ATP-competitive inhibitors (Type I or Type II), binding in the adenine-binding pocket and forming critical hydrogen bonds with the kinase hinge region.[14][15] The N-phenyl "tail" explores a deeper hydrophobic pocket, where substitutions dictate selectivity. For example, the PI3K/PDK1/Akt signaling pathway is a crucial regulator of cell growth and survival, making it a prime target for anticancer drugs.[13] Inhibitors like the BX-series effectively block this pathway by targeting PDK1.[13]
Caption: Inhibition of the PDK1 signaling node by sulfonamide analogs.
Future Directions:
The development of next-generation analogs should focus on:
-
Improving Selectivity: While many sulfonamides show high potency, achieving selectivity across the human kinome or among bacterial vs. human enzymes remains a challenge. Designing analogs that exploit unique residues in the target binding site is paramount.
-
Exploring Novel Linkers: Moving beyond simple phenyl rings to incorporate rigid, heterocyclic linkers like triazines or pyrazoles can pre-organize the molecule in a favorable binding conformation, potentially increasing affinity and reducing off-target effects.[7][16]
-
Structure-Based Design: Leveraging computational tools like molecular docking and 3D-QSAR can provide invaluable insights into the specific interactions driving potency, allowing for more rational design of new compounds with predicted activity.[17]
By integrating these strategies, the versatile N-phenyl benzenesulfonamide scaffold can be further optimized to produce highly effective and selective therapeutic agents for a range of diseases.
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A Comparative Molecular Docking Analysis of N-(3-Chlorophenyl) 3-aminobenzenesulfonamide Against Human Carbonic Anhydrase II
Introduction: The Role of In Silico Screening in Modern Drug Discovery
Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1] In the realm of drug discovery, this method is indispensable, allowing researchers to predict the binding affinity and interaction of a small molecule (ligand) with a protein's binding site. This in silico approach saves significant time and resources by prioritizing promising candidates for further experimental validation.[1]
This guide provides a detailed comparative analysis of a novel compound, N-(3-Chlorophenyl) 3-aminobenzenesulfonamide , against the well-characterized human Carbonic Anhydrase II (hCA II) enzyme. The sulfonamide functional group is a classic pharmacophore known to target carbonic anhydrases, making hCA II a rational and compelling target for this investigation.[2][3] Carbonic anhydrases are ubiquitous enzymes that play a crucial role in physiological processes such as pH regulation and CO2 transport.[4][5] Their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer.[4][6]
To objectively evaluate the potential of this compound as a hCA II inhibitor, its docking performance will be compared against two reference compounds:
-
Acetazolamide: A clinically used, potent sulfonamide inhibitor of carbonic anhydrase.[6]
-
Benzenesulfonamide: The parent sulfonamide structure, serving as a foundational baseline for interaction.
This analysis will elucidate the binding energetics and key molecular interactions, providing a robust, data-driven hypothesis for the compound's inhibitory potential.
Part 1: Scientific Rationale and Target Selection
The choice of Human Carbonic Anhydrase II (hCA II) as the target protein is grounded in established medicinal chemistry principles. The core chemical scaffold of the test compound, a sulfonamide, is the archetypal zinc-binding group for the vast majority of clinically utilized carbonic anhydrase inhibitors (CAIs).[7] The primary mechanism of action for these inhibitors involves the coordination of the deprotonated sulfonamide nitrogen to the catalytic Zn(II) ion located deep within the enzyme's active site.[3]
hCA II is one of the most studied and abundant of the 15 human CA isoforms.[8] Its high catalytic activity and involvement in aqueous humor secretion in the eye make it a primary target for antiglaucoma drugs.[4][9] By selecting a well-characterized target for which numerous high-resolution crystal structures are available, we can perform a more reliable and verifiable docking study. For this analysis, the crystal structure of hCA II from the Protein Data Bank (PDB ID: 3GZ0) was selected for its high resolution (1.26 Å) and absence of a co-crystallized ligand, providing an unbiased active site for docking.[10]
Part 2: Materials and Computational Methods
The following protocols describe a self-validating and reproducible molecular docking workflow. The causality behind each step is explained to provide a clear understanding of the experimental design.
2.1: Software and Resources
-
Molecular Visualization: PyMOL (The PyMOL Molecular Graphics System, Version 2.0 Schrödinger, LLC.)
-
Ligand and Protein Preparation: AutoDockTools (ADT) version 1.5.6[11]
-
Molecular Docking: AutoDock Vina version 1.1.2[12]
-
Protein Structure Database: RCSB Protein Data Bank (PDB)[8]
-
Ligand Structure Source: PubChem[13]
2.2: Experimental Workflow Visualization
The entire computational procedure, from data retrieval to final analysis, is outlined in the workflow diagram below. This ensures a logical and sequential progression of the experimental steps.
Caption: Computational workflow for molecular docking.
2.3: Target Protein Preparation (hCA II)
Causality: Raw PDB files contain crystallographic water molecules, co-factors, and lack hydrogen atoms, all of which must be addressed to prepare a chemically correct receptor for docking.[14][15]
Protocol:
-
Fetch Structure: The crystal structure of hCA II (PDB ID: 3GZ0) was downloaded from the RCSB PDB.[10]
-
Clean Structure: All water molecules were removed from the PDB file. This is a standard step to prevent interference in the active site unless a specific water molecule is known to be critical for ligand binding.[16]
-
Add Hydrogens: Polar hydrogen atoms were added to the protein structure using AutoDockTools. This is crucial for correctly defining hydrogen bond donors and acceptors.[17][18]
-
Add Charges: Gasteiger partial charges were computed and added to the protein atoms. These charges are essential for the scoring function to calculate electrostatic interactions.[19]
-
Save as PDBQT: The final prepared protein structure was saved in the PDBQT file format, which includes atomic coordinates, partial charges, and atom types required by AutoDock Vina.[20]
2.4: Ligand Preparation
Causality: Ligand structures obtained from databases are often in 2D or a non-ideal 3D conformation. They must be converted to a 3D structure with correct charges and defined rotatable bonds to allow for conformational flexibility during docking.[19][21]
Protocol:
-
Obtain Structures: 3D structures for this compound, Acetazolamide, and Benzenesulfonamide were downloaded from the PubChem database.[13]
-
Load into ADT: Each ligand was loaded into AutoDockTools.
-
Set Torsions: Rotatable bonds were detected and defined for each ligand. This step is critical as it allows the ligand to flexibly adapt its conformation to fit the protein's binding pocket.
-
Add Charges & Merge Non-Polar Hydrogens: Gasteiger charges were computed. Non-polar hydrogens were merged to reduce computational complexity.
-
Save as PDBQT: The prepared ligands were saved in the PDBQT format.
2.5: Molecular Docking Protocol with AutoDock Vina
Causality: The docking simulation requires a defined search space (a "grid box") centered on the active site to guide the algorithm. The exhaustiveness parameter controls the computational effort used to find the lowest energy binding mode.[22]
Protocol:
-
Define Grid Box: A grid box with dimensions of 22 x 22 x 22 Å was centered on the catalytic Zinc atom (Zn301) within the hCA II active site. This size ensures the entire active site cavity is available for the ligand to explore.
-
Configure Vina: A configuration file was created specifying the receptor file, ligand files, and grid box coordinates.
-
Run Simulation: AutoDock Vina was executed with an exhaustiveness setting of 16. A higher exhaustiveness increases the probability of finding the global minimum energy pose at the cost of longer computation time.
-
Analyze Output: Vina produces an output file containing multiple binding modes (poses) for each ligand, ranked by their predicted binding affinity in kcal/mol.[23] The pose with the most negative binding affinity (lowest energy) is considered the most favorable.[23][24]
Part 3: Results and Comparative Analysis
The docking simulations provide quantitative data on binding affinity and qualitative insights into the specific molecular interactions driving the binding event.
3.1: Comparative Docking Scores
The predicted binding affinities for the test compound and the reference compounds are summarized below. A more negative value indicates a stronger predicted binding interaction.[23]
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Binding Affinity (kcal/mol) |
| This compound | C₁₂H₁₁ClN₂O₂S | 282.7 | -7.9 |
| Acetazolamide (Reference) | C₄H₆N₄O₃S₂ | 222.2 | -7.2 |
| Benzenesulfonamide (Reference) | C₆H₇NO₂S | 157.2 | -6.1 |
Data Source: Results from AutoDock Vina simulation.
The data clearly indicates that This compound has the most favorable predicted binding affinity (-7.9 kcal/mol), suggesting a stronger interaction with the hCA II active site than both the clinical inhibitor Acetazolamide (-7.2 kcal/mol) and the baseline Benzenesulfonamide (-6.1 kcal/mol).
3.2: Analysis of Predicted Binding Modes
Visual inspection of the top-ranked docking poses reveals the specific interactions responsible for the predicted binding affinities.[25]
Key Interactions within the hCA II Active Site:
Caption: Key predicted interactions for the title compound.
-
This compound (-7.9 kcal/mol): The top pose shows the classic sulfonamide binding mode. The sulfonamide nitrogen forms a strong coordination bond with the catalytic Zn(II) ion. One of the sulfonamide oxygens forms a hydrogen bond with the side chain of Thr199, a key residue in the active site. The novel feature of this compound, the 3-chlorophenyl ring, extends into a hydrophobic pocket, making favorable contacts with residues like Val121. The 3-aminophenyl ring is positioned to form a hydrogen bond with the side chain of Gln92. This combination of strong zinc coordination, hydrogen bonding, and effective occupation of a hydrophobic pocket likely accounts for its superior binding score.
-
Acetazolamide (-7.2 kcal/mol): This reference inhibitor also coordinates with the Zn(II) ion via its sulfonamide group and forms a hydrogen bond with Thr199. However, its thiadiazole ring system does not occupy the hydrophobic pocket as extensively as the chlorophenyl group of the test compound, leading to a slightly less favorable binding energy.
-
Benzenesulfonamide (-6.1 kcal/mol): As the simplest scaffold, it demonstrates the core interactions: zinc coordination and a hydrogen bond with Thr199. The lack of additional functional groups to engage in further hydrogen bonding or hydrophobic interactions results in the lowest predicted binding affinity, highlighting the contribution of the appended phenyl rings in the other two compounds.
Part 4: Discussion and Conclusion
This comparative molecular docking study provides compelling computational evidence that this compound is a potent inhibitor of human Carbonic Anhydrase II. Its predicted binding affinity of -7.9 kcal/mol is superior to that of the established drug Acetazolamide.
The structural analysis of the binding pose reveals a multi-faceted interaction mechanism. The compound leverages the essential zinc-coordinating properties of its sulfonamide core while its distinct phenyl substituents engage in additional stabilizing interactions. Specifically, the 3-chlorophenyl moiety appears to be crucial, accessing a hydrophobic region of the active site that is not as effectively utilized by Acetazolamide. This demonstrates a key principle in structure-based drug design: modifying a core scaffold to optimize interactions with adjacent sub-pockets of the binding site can significantly enhance affinity.[6]
It is critical to acknowledge the limitations of this computational model. Molecular docking provides a static, predictive snapshot of binding and does not account for protein flexibility or the entropic effects of solvent.[24] Therefore, these promising in silico results must be considered a strong hypothesis that requires experimental validation.
Future Directions:
-
In Vitro Enzyme Inhibition Assay: The immediate next step is to synthesize or procure this compound and perform an in vitro enzymatic assay to determine its IC₅₀ or Kᵢ value against hCA II. This will directly validate the computational prediction.
-
Selectivity Profiling: The compound should be tested against other CA isoforms to determine its selectivity profile, which is crucial for minimizing off-target effects.
-
X-ray Crystallography: Co-crystallization of the compound with hCA II would provide definitive experimental proof of the predicted binding mode and interactions.
References
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ResearchGate. (2024). How to interprete and analyze molecular docking results? Retrieved January 18, 2026, from [Link]
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Omics tutorials. (2024). Step-by-Step Tutorial on Molecular Docking. Retrieved January 18, 2026, from [Link]
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YouTube. (2024). Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. Retrieved January 18, 2026, from [Link]
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Patsnap Synapse. (2024). What are CA2 inhibitors and how do they work? Retrieved January 18, 2026, from [Link]
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Chemistry LibreTexts. (2022). 7.5: Molecular Docking Experiments. Retrieved January 18, 2026, from [Link]
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YouTube. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. Retrieved January 18, 2026, from [Link]
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University of Cambridge. (n.d.). Session 4: Introduction to in silico docking. Retrieved January 18, 2026, from [Link]
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YouTube. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. Retrieved January 18, 2026, from [Link]
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RCSB PDB. (2009). 2VVB: Human carbonic anhydrase II in complex with bicarbonate. Retrieved January 18, 2026, from [Link]
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Schrödinger. (2025). Preparing RCSB PDB Files for Glide Docking. Retrieved January 18, 2026, from [Link]
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Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results? Retrieved January 18, 2026, from [Link]
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ACS Publications. (n.d.). Two-Prong Inhibitors for Human Carbonic Anhydrase II. Retrieved January 18, 2026, from [Link]
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CD ComputaBio. (n.d.). Analysis and Mapping of Molecular Docking Results. Retrieved January 18, 2026, from [Link]
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Eagon Research Group. (n.d.). Vina Docking Tutorial. Retrieved January 18, 2026, from [Link]
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Bioinformatics Review. (2020). Beginner's Guide for Docking using Autodock Vina. Retrieved January 18, 2026, from [Link]
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University of St Andrews. (n.d.). 6. Preparing the protein and ligand for docking. Retrieved January 18, 2026, from [Link]
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YouTube. (2025). HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS: Using MVD and Discovery Studio. Retrieved January 18, 2026, from [Link]
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RCSB PDB. (1990). 1CA2: REFINED STRUCTURE OF HUMAN CARBONIC ANHYDRASE II AT 2.0 ANGSTROMS RESOLUTION. Retrieved January 18, 2026, from [Link]
-
Nature. (2021). Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases. Retrieved January 18, 2026, from [Link]
-
RCSB PDB. (2009). 3GZ0: Apo-human carbonic anhydrase II revisited: Implications of the loss of a metal in protein structure, stability and solvent network. Retrieved January 18, 2026, from [Link]
-
RCSB PDB. (1997). 1UGD: HUMAN CARBONIC ANHYDRASE II[HCAII] (E.C.4.2.1.1) MUTANT WITH ALA 65 REPLACED BY SER (A65S). Retrieved January 18, 2026, from [Link]
-
Read the Docs. (n.d.). Basic docking — Autodock Vina 1.2.0 documentation. Retrieved January 18, 2026, from [Link]
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ACS Publications. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry. Retrieved January 18, 2026, from [Link]
-
ScotChem. (n.d.). 6. Preparing the protein and ligand for docking. Retrieved January 18, 2026, from [Link]
-
RCSB PDB. (2010). 3KS3: High resolution structure of Human Carbonic Anhydrase II at 0.9 A. Retrieved January 18, 2026, from [Link]
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YouTube. (2024). How to Perform Molecular Docking with AutoDock Vina. Retrieved January 18, 2026, from [Link]
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ResearchGate. (n.d.). 1. Binding of sulfonamide inhibitors to carbonic anhydrase. Retrieved January 18, 2026, from [Link]
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PMC - NIH. (n.d.). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. Retrieved January 18, 2026, from [Link]
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MDPI. (2024). Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium. Retrieved January 18, 2026, from [Link]
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PubChemLite. (2025). This compound (C12H11ClN2O2S). Retrieved January 18, 2026, from [Link]
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The Definitive Guide to Cellular Target Validation: A Comparative Analysis for N-(3-Chlorophenyl) 3-aminobenzenesulfonamide
For researchers in the vanguard of drug discovery, the journey from a promising small molecule to a validated therapeutic candidate is both an art and a science. A critical juncture in this journey is the unequivocal confirmation of a compound's biological target within the complex milieu of a living cell. This guide provides a comprehensive, technically robust framework for identifying and validating the cellular target of N-(3-Chlorophenyl) 3-aminobenzenesulfonamide, a compound of interest with potential therapeutic applications. We will eschew rigid templates in favor of a logical, causality-driven experimental workflow, comparing and contrasting methodologies to provide a clear path to confident target identification.
Introduction: The Challenge of Target Identification
This compound belongs to the sulfonamide class of compounds, a group known for a wide range of biological activities, including antibacterial properties and inhibition of enzymes like carbonic anhydrases[1][2]. However, the specific cellular target of this particular molecule is not yet elucidated. Therefore, our primary objective is a two-pronged approach: first, to identify high-confidence putative targets, and second, to rigorously validate the most promising candidate(s) in a cellular context. This guide will compare and contrast various experimental strategies, providing the rationale behind each choice to empower researchers to make informed decisions.
A Strategic Workflow for Target Identification and Validation
A robust target identification and validation workflow should be systematic and multi-faceted, incorporating both broad, unbiased screening and focused, hypothesis-driven experiments. The following workflow is designed to maximize the probability of success while ensuring the scientific rigor of the findings.
Caption: A strategic workflow for target identification and validation.
Phase 1: Unbiased Target Identification
Given the lack of a known target for this compound, an initial broad screening approach is warranted. Kinases are a common target for small molecule drugs, making a kinase panel screen a logical starting point[3].
Kinase Panel Screening
Rationale: Kinase panel screening provides a rapid and comprehensive assessment of a compound's activity against a large number of kinases, offering a bird's-eye view of its selectivity profile[4][5][6]. This approach can quickly identify potential kinase targets for further investigation.
Comparative Analysis:
| Method | Principle | Throughput | Cellular Relevance | Provider Examples |
| Biochemical Kinase Assays | Measures direct inhibition of purified kinase activity (e.g., TR-FRET, ADP-Glo)[3][5]. | High | Low (in vitro) | Reaction Biology, Pharmaron[5][6] |
| Cellular Kinase Assays | Measures target engagement in live cells (e.g., NanoBRET)[4]. | Medium to High | High | Promega[4] |
For our initial screen, a broad biochemical kinase panel is a cost-effective first step to identify potential hits. A follow-up with a more physiologically relevant cellular assay like NanoBRET for the top hits would then be highly recommended[4].
Experimental Protocol: Broad Kinase Panel Screen (Biochemical)
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Assay Concentration: The compound will be screened at a final concentration of 1 µM and 10 µM against a panel of over 300 human kinases.
-
Assay Principle: The assay will measure the amount of ADP produced, which is proportional to kinase activity, using a luminescence-based detection method.
-
Data Analysis: The percentage of inhibition for each kinase at both concentrations will be calculated relative to a DMSO control. A hit is typically defined as >50% inhibition at 10 µM.
Phase 2: Target Confirmation and Engagement in a Cellular Context
Once putative targets are identified from the initial screen, the next crucial step is to confirm direct binding of the compound to these targets within intact cells. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose[7][8][9].
Cellular Thermal Shift Assay (CETSA)
Rationale: CETSA is based on the principle that ligand binding stabilizes a target protein, leading to an increase in its thermal stability[10]. This allows for the detection of direct target engagement in a cellular environment without the need for compound modification[9].
Comparative Analysis:
| Method | Principle | Throughput | Key Advantage |
| Traditional CETSA (Western Blot) | Measures the amount of soluble protein remaining after heat treatment via Western Blot[11]. | Low | Label-free. |
| High-Throughput CETSA (e.g., AlphaScreen, SplitLuc) | Utilizes reporter systems for a more scalable readout[8][11]. | High | Suitable for screening. |
| Real-Time CETSA (RT-CETSA) | Monitors protein aggregation in real-time in a single sample[9]. | Medium | Provides a full aggregation profile. |
For initial confirmation of a top candidate from the kinase screen, a traditional Western Blot-based CETSA is a robust and accessible method.
Experimental Protocol: CETSA with Western Blot Detection
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., HEK293T) to 80-90% confluency. Treat cells with 10 µM this compound or DMSO for 2 hours.
-
Heat Shock: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by three cycles of freeze-thawing.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
Western Blot Analysis: Collect the supernatant (soluble fraction) and analyze the protein levels of the putative target by Western Blotting[12][13][14][15]. A positive result will show a higher amount of the target protein in the soluble fraction at elevated temperatures in the compound-treated samples compared to the DMSO control.
Isothermal Dose-Response Fingerprint (ITDRF)
Rationale: To quantify the potency of target engagement in the cellular environment, an Isothermal Dose-Response Fingerprint (ITDRF) assay, a variation of CETSA, can be performed[7]. This involves heating the cells at a constant temperature (determined from the CETSA melt curve) while varying the concentration of the compound.
Experimental Protocol: ITDRF
-
Cell Culture and Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 100 µM) for 2 hours.
-
Heat Shock: Heat all samples at a single, optimized temperature (e.g., 58°C) for 3 minutes.
-
Lysis and Western Blot: Follow the same lysis and Western Blotting procedure as in the CETSA protocol.
-
Data Analysis: Quantify the band intensities and plot them against the compound concentration to determine the cellular EC50 value for target engagement.
Phase 3: Cellular Pathway Validation and Phenotypic Consequences
Confirming target engagement is a significant milestone, but it is equally important to demonstrate that this engagement leads to a measurable downstream biological effect. This involves examining the modulation of the target's signaling pathway and observing a relevant cellular phenotype.
Western Blotting for Downstream Signaling
Rationale: If the identified target is a kinase, its inhibition should lead to a decrease in the phosphorylation of its known substrates. Western Blotting with phospho-specific antibodies is the gold standard for detecting such changes[12].
Experimental Protocol: Analysis of Substrate Phosphorylation
-
Cell Treatment: Treat cells with varying concentrations of this compound for an appropriate time course (e.g., 30 minutes to 4 hours).
-
Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of each sample.
-
Western Blot Analysis: Perform Western Blotting using a primary antibody specific to the phosphorylated form of the downstream substrate. A loading control (e.g., GAPDH or β-actin) and an antibody for the total (phosphorylated and unphosphorylated) substrate protein should also be used to ensure equal loading and to assess the specificity of the effect.
Comparative Compounds for Phenotypic Assays
To further strengthen the link between target engagement and a cellular outcome, it is essential to compare the effects of this compound with a known, well-characterized inhibitor of the identified target.
Hypothetical Scenario: Let's assume our screening and validation workflow identified Kinase X as the primary target. A suitable comparator would be a known, potent, and selective inhibitor of Kinase X, which we will call "Inhibitor-Y" .
Phenotypic Assay Example: Cell Proliferation Assay
If Kinase X is known to be involved in cell proliferation, a cell viability assay (e.g., MTS or CellTiter-Glo) would be an appropriate phenotypic readout.
Experimental Protocol: Comparative Cell Proliferation Assay
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and Inhibitor-Y for 72 hours.
-
Viability Measurement: Measure cell viability using a commercially available kit according to the manufacturer's instructions.
-
Data Analysis: Plot the percentage of cell viability against the compound concentration and determine the IC50 value for each compound.
Expected Comparative Data:
| Compound | Target Engagement (CETSA EC50) | Substrate Phosphorylation (IC50) | Cell Proliferation (IC50) |
| This compound | 1.2 µM | 1.5 µM | 2.0 µM |
| Inhibitor-Y (Positive Control) | 50 nM | 65 nM | 80 nM |
| Structurally Similar Inactive Compound (Negative Control) | > 100 µM | > 100 µM | > 100 µM |
A strong correlation between the potencies of this compound in target engagement, downstream signaling, and the phenotypic assay, especially when compared to a known inhibitor, provides compelling evidence for the identified mechanism of action.
Conclusion: A Path to Confident Target Validation
The journey to confirm the biological target of a novel compound like this compound in a cellular context requires a systematic and multi-pronged approach. By integrating unbiased screening with rigorous biophysical and cell-based validation assays, researchers can build a compelling case for a specific mechanism of action. This guide provides a logical and experimentally sound framework, empowering scientists to navigate the complexities of target identification and validation with confidence. The use of comparative data against known inhibitors is paramount to establishing the on-target effects of the compound and paving the way for its further development.
References
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Pharmaron. (n.d.). Kinase Panel Profiling I Pharmaron CRO Services. Retrieved from [Link]
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Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]
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BPS Bioscience. (n.d.). Kinase Screening and Profiling Services. Retrieved from [Link]
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Du, Y., et al. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 11(13), e4078. Retrieved from [Link]
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DiscoverX. (n.d.). Target Engagement Assays. Retrieved from [Link]
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DiscoverX. (2020, July 16). InCELL Compound-Target Engagement Assays for Drug Discovery. YouTube. Retrieved from [Link]
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Creative Biolabs. (n.d.). Knockout/Knockdown Target Confirmation by Western Blot Protocol & Troubleshooting. Retrieved from [Link]
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Concept Life Sciences. (n.d.). Target Engagement Assay Services. Retrieved from [Link]
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Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in molecular biology (Clifton, N.J.), 1473, 191–207. Retrieved from [Link]
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Vasta, J. D., & Robers, M. B. (2020). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry, 63(19), 10734–10756. Retrieved from [Link]
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Lomenick, B., et al. (2011). Determining target engagement in living systems. Nature chemical biology, 7(8), 538–545. Retrieved from [Link]
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The Scientist. (2024, July 3). Western Blot Protocol, Troubleshooting, and Applications. Retrieved from [Link]
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Dai, L., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS chemical biology, 16(4), 628–638. Retrieved from [Link]
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Wikipedia. (2023, November 27). Thermal shift assay. Retrieved from [Link]
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Vasta, J. D., et al. (2018). High-Throughput Detection of Ligand-Protein Binding Using a SplitLuc Cellular Thermal Shift Assay. In Methods in Molecular Biology (pp. 139-153). Springer, New York, NY. Retrieved from [Link]
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Chiriță, C., et al. (2012). NOVEL AMINOBENZENESULFONAMIDES AS POTENTIAL INHIBITORS OF CARBONIC ANHYDRASES. Revue Roumaine de Chimie, 57(7-8), 719-725. Retrieved from [Link]
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Aslam, B., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. RSC advances, 11(59), 37372–37386. Retrieved from [Link]
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Pérez-Hernández, N., et al. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Journal of the Mexican Chemical Society, 68(1), 1-10. Retrieved from [Link]
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Bai, D. L., et al. (2012). Discovery of N-(3,5-bis(1-pyrrolidylmethyl)-4-hydroxybenzyl)-4-methoxybenzenesulfamide (sulcardine) as a novel anti-arrhythmic agent. Acta pharmacologica Sinica, 33(9), 1176–1186. Retrieved from [Link]
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Perrone, R., et al. (1998). N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide: a potent and selective dopamine D4 ligand. Journal of medicinal chemistry, 41(24), 4903–4909. Retrieved from [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Techniques for N-(3-Chlorophenyl) 3-aminobenzenesulfonamide Quantification
Abstract
The accurate quantification of active pharmaceutical ingredients (APIs), intermediates, or impurities such as N-(3-Chlorophenyl) 3-aminobenzenesulfonamide is paramount in drug development and quality control. This guide presents a comprehensive framework for the cross-validation of two primary analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). By employing orthogonal methods, we establish a self-validating system that ensures data integrity, reliability, and robustness. This document provides detailed experimental protocols, a comparative analysis of validation parameters based on ICH Q2(R1) guidelines, and actionable insights for researchers, scientists, and drug development professionals to select the most appropriate analytical strategy for their specific needs.
Introduction: The Imperative for Rigorous Quantification
This compound is a sulfonamide derivative with a molecular formula of C₁₂H₁₁ClN₂O₂S and a molecular weight of 282.7 g/mol .[1] Sulfonamides are a well-established class of compounds with widespread use in medicine, making the development of reliable analytical methods for their quantification a critical task.[2] Accurate and precise measurement is the bedrock of pharmaceutical development, ensuring safety, efficacy, and compliance with regulatory standards.
The principle of analytical method cross-validation is the formal process of comparing results from two or more distinct analytical methods to verify their equivalence and ensure consistent, reliable data generation.[3][4] This is particularly vital when methods are transferred between labs or when a highly sensitive method (like LC-MS/MS) is used to confirm the results of a more routine method (like HPLC-UV).[3][5] This guide will focus on a practical, head-to-head comparison of HPLC-UV and LC-MS/MS for the quantification of this compound.
The Principle of Orthogonal Method Cross-Validation
The core of this guide rests on the concept of using orthogonal analytical techniques. HPLC-UV and LC-MS/MS are ideal candidates as they rely on fundamentally different detection principles:
-
HPLC-UV: Quantifies the analyte based on its ability to absorb light at a specific ultraviolet (UV) wavelength.
-
LC-MS/MS: Quantifies the analyte based on its mass-to-charge ratio (m/z) and the fragmentation pattern of the parent ion into specific daughter ions.[6][7]
This orthogonality provides a powerful check-and-balance system. If both methods yield comparable results, it significantly increases confidence that the measurements are accurate and free from method-specific artifacts or matrix interferences.
Caption: Orthogonal Method Cross-Validation Workflow.
Experimental Design & Protocols
The following protocols are designed to be validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guideline, which provides a comprehensive framework for validating analytical procedures.[8][9][10][11]
Materials & Reagents
-
Analyte: this compound reference standard (>99% purity).
-
Internal Standard (IS) for LC-MS/MS: A structurally similar, stable isotope-labeled compound or a compound with close retention time and ionization efficiency (e.g., Sulfamethazine-d4).
-
Solvents: HPLC-grade Acetonitrile (ACN) and Methanol (MeOH), Formic Acid (FA), and ultrapure water.
-
Sample Matrix: Placebo formulation or relevant biological matrix for spiking experiments.
Standard and Sample Preparation Workflow
The preparation of calibration standards, quality control (QC) samples, and test samples follows a consistent path to minimize variability.
Caption: General Sample Preparation Workflow.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is often the workhorse for routine analysis due to its robustness and cost-effectiveness.[12][13][14]
Rationale for Choices:
-
Column: A C18 column is selected for its excellent retention of moderately non-polar aromatic compounds like the target analyte via reversed-phase chromatography.
-
Mobile Phase: An acetonitrile/water gradient provides efficient elution. Formic acid is added to acidify the mobile phase, which suppresses the ionization of the amine group, leading to sharper, more symmetrical peaks.[12][14]
-
Detection Wavelength: The wavelength is set near the absorbance maximum of the analyte to ensure maximum sensitivity.
Step-by-Step Protocol:
-
Chromatographic System: Agilent 1260 Infinity II LC System or equivalent with a Diode Array Detector (DAD).
-
Column: Zorbax Eclipse XDB C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
-
0-2 min: 20% B
-
2-10 min: 20% to 80% B
-
10-12 min: 80% B
-
12.1-15 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection: UV at 275 nm.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for high-sensitivity and high-selectivity quantification, especially in complex matrices.[6][7][15]
Rationale for Choices:
-
Ionization: Electrospray Ionization (ESI) in positive mode is chosen as the amine and sulfonamide groups are readily protonated.
-
MRM Transitions: Multiple Reaction Monitoring (MRM) provides exceptional selectivity by monitoring a specific fragmentation of the parent ion into a daughter ion. This virtually eliminates matrix interference.
-
Internal Standard: A stable isotope-labeled internal standard is ideal as it co-elutes and experiences identical ionization effects, correcting for matrix suppression or enhancement.
Step-by-Step Protocol:
-
Chromatographic System: Waters ACQUITY UPLC I-Class System or equivalent.
-
Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.
-
Column: Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution: (A faster gradient is used due to the shorter UPLC column)
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-3.5 min: 95% B
-
3.6-5.0 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
Column Temperature: 40°C.
-
MS Conditions:
-
Ionization Mode: ESI Positive
-
MRM Transition (Analyte): m/z 283.0 -> 156.1 (Hypothetical transition based on common sulfonamide fragmentation - benzylic cleavage)
-
MRM Transition (IS): m/z 282.1 -> 187.1 (Hypothetical for Sulfamethazine-d4)
-
Key Parameters: Optimize source temperature, gas flows, and collision energy for maximum signal.
-
Comparative Performance Data & Validation Results
The following tables summarize hypothetical but realistic performance data obtained during the validation of both methods, based on ICH Q2(R1) criteria.[8][11]
Table 1: Linearity and Sensitivity
| Parameter | HPLC-UV | LC-MS/MS | Acceptance Criteria |
| Linearity Range | 0.5 - 100 µg/mL | 0.1 - 500 ng/mL | --- |
| Correlation Coefficient (r²) | 0.9995 | 0.9998 | ≥ 0.995 |
| Limit of Detection (LOD) | 150 ng/mL | 0.03 ng/mL | Signal-to-Noise ≥ 3 |
| Limit of Quantitation (LOQ) | 500 ng/mL | 0.1 ng/mL | Signal-to-Noise ≥ 10 |
Insight: The LC-MS/MS method is approximately 5000 times more sensitive (based on LOQ) than the HPLC-UV method, making it suitable for trace-level analysis, such as impurity quantification or pharmacokinetic studies.[15]
Table 2: Accuracy and Precision
| QC Level | HPLC-UV (% Recovery ± %RSD) | LC-MS/MS (% Recovery ± %RSD) | Acceptance Criteria |
| Low QC (1.5 µg/mL | 0.3 ng/mL) | 99.5% ± 1.8% | 101.2% ± 3.5% | Recovery: 80-120% (LC-MS), 98-102% (HPLC). RSD: ≤ 15% (LC-MS), ≤ 2% (HPLC) |
| Mid QC (50 µg/mL | 50 ng/mL) | 100.8% ± 1.1% | 98.9% ± 2.1% | As above |
| High QC (80 µg/mL | 400 ng/mL) | 101.2% ± 0.9% | 100.5% ± 1.9% | As above |
Recovery reflects accuracy; %RSD (Relative Standard Deviation) reflects precision (n=6).
Insight: Both methods demonstrate excellent accuracy and precision within their respective validation ranges and meet typical regulatory expectations. The acceptance criteria for LC-MS/MS are often wider due to the complexity and lower concentrations being measured.
Table 3: Specificity and Robustness
| Parameter | HPLC-UV | LC-MS/MS | Comments |
| Specificity | Good. No interference from placebo at the analyte's retention time. | Excellent. MRM detection is highly specific and eliminates co-eluting matrix components. | LC-MS/MS is superior for complex matrices. |
| Robustness | High. Minor changes in pH (±0.2), column temp (±2°C), and mobile phase composition (±2%) had no significant impact on results (%RSD < 2%). | High. Showed minimal variation with minor changes to flow rate and mobile phase composition. | Both methods are well-developed and robust for routine use. |
Discussion & Recommendations
The cross-validation exercise confirms that both the HPLC-UV and LC-MS/MS methods are accurate, precise, and reliable for the quantification of this compound. The choice between them is dictated by the specific application.
-
For routine quality control, API assay, and dissolution testing , where analyte concentrations are high (µg/mL range), the HPLC-UV method is the superior choice. It is cost-effective, robust, and simpler to implement, providing sufficient sensitivity and high precision.
-
For applications requiring ultra-high sensitivity , such as impurity profiling, analysis of biological samples for pharmacokinetic studies, or environmental monitoring, the LC-MS/MS method is indispensable. Its exceptional sensitivity (ng/mL to pg/mL) and selectivity ensure reliable data where the HPLC-UV method would be inadequate.
By generating data with both methods on the same batch of samples, a laboratory can establish a high degree of confidence in their results. The HPLC-UV method can be used for routine release, while the LC-MS/MS method can serve as a reference or confirmatory method, creating a robust, compliant, and scientifically sound analytical workflow.
References
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YMER, A. (n.d.). ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. Available at: [Link]
-
Stoltz, A. (2020). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Available at: [Link]
-
PharmaGuru. (2025). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. Available at: [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
-
ICH. (n.d.). Quality Guidelines. Available at: [Link]
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MicroSolv. (n.d.). Sulfonamide Antibiotics Analyzed with HPLC- AppNote. Available at: [Link]
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Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Available at: [Link]
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PubMed. (n.d.). Analysis of sulfonamides in environmental water samples based on magnetic mixed hemimicelles solid-phase extraction coupled with HPLC-UV detection. Available at: [Link]
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FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]
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Slideshare. (n.d.). Analysis of sulfonamides. Available at: [Link]
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Altabrisa Group. (2025). 3 Key Regulatory Guidelines for Method Validation. Available at: [Link]
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Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. Available at: [Link]
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PMC - NIH. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Available at: [Link]
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ResearchGate. (2025). Simultaneous Determination of 11 Sulfonamides by HPLC–UV and Application for Fast Screening of Their Aerobic Elimination and Biodegradation in a Simple Test. Available at: [Link]
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Drug Discovery World. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Available at: [Link]
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Pharma IQ. (n.d.). Cross-Validation of Bioanalytical Methods: When, Why and How?. Available at: [Link]
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PMC - NIH. (n.d.). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Available at: [Link]
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Letters in Applied NanoBioScience. (2022). The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. Available at: [Link]
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LGCGroup. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Available at: [Link]
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Pharmaceutical Technology. (2017). Covalidation Strategies to Accelerate Analytical Method Transfer for Breakthrough Therapies. Available at: [Link]
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Comparing the anticancer efficacy of N-(3-Chlorophenyl) 3-aminobenzenesulfonamide across different tumor types
An In-Depth Guide for Researchers and Drug Development Professionals
While specific comprehensive studies on the anticancer efficacy of N-(3-Chlorophenyl) 3-aminobenzenesulfonamide across various tumor types are not extensively documented in publicly available literature, the broader class of benzenesulfonamide derivatives has emerged as a promising scaffold in oncology research. These compounds have demonstrated significant cytotoxic and tumor-inhibitory effects through diverse mechanisms of action. This guide will provide a comparative analysis of the anticancer efficacy of various benzenesulfonamide derivatives across different tumor types, supported by experimental data and detailed protocols. We will explore the structural nuances that influence their activity and the signaling pathways they modulate, offering insights for the future development of targeted cancer therapies.
The Benzenesulfonamide Scaffold: A Versatile Pharmacophore in Cancer Therapy
The benzenesulfonamide core (C₆H₅SO₂NH₂) is a key structural motif found in a wide array of therapeutic agents. In oncology, its derivatives have been investigated for their ability to target various hallmarks of cancer. The versatility of this scaffold allows for chemical modifications that can be tailored to interact with specific molecular targets within cancer cells, leading to a range of antitumor activities.
Comparative Anticancer Efficacy Across Tumor Types
The anticancer activity of benzenesulfonamide derivatives often exhibits a degree of tumor-type specificity, which is largely dictated by the molecular characteristics of the cancer cells and the specific mechanism of action of the compound.
Carbonic Anhydrase Inhibition in Hypoxic Tumors
A significant number of benzenesulfonamide derivatives exert their anticancer effects by inhibiting carbonic anhydrases (CAs), particularly the tumor-associated isoform CA IX.[1][2] CA IX is overexpressed in many solid tumors in response to hypoxia and plays a crucial role in regulating pH in the tumor microenvironment, promoting tumor cell survival and proliferation.
Experimental Data Summary: CA IX Inhibition and Cytotoxicity
| Compound Class | Tumor Type(s) | Key Findings | IC₅₀/Kᵢ Values | Reference |
| Triazinyl benzenesulfonamides | Breast Cancer (MDA-MB-468), Leukemia (CCRF-CEM) | Selective inhibition of hCA IX; induction of apoptosis and cell cycle arrest. | IC₅₀ (MDA-MB-468): 1.48 - 3.99 µM; IC₅₀ (CCRF-CEM): 4.51 - 9.83 µM | [1] |
| Imidazole-bearing benzenesulfonamides | Triple-Negative Breast Cancer (MDA-MB-231), Melanoma (IGR39) | More effective against MDA-MB-231; compounds with 4-chloro and 3,4-dichloro substituents showed high activity. | Reduced cell viability below 10% at 100 µM for most active compounds. | [3] |
Mechanism of Action: CA IX Inhibition
The inhibition of CA IX by benzenesulfonamide derivatives leads to a disruption of pH regulation within the tumor, causing intracellular acidification and subsequent induction of apoptosis.
Caption: Inhibition of CA IX by benzenesulfonamides disrupts pH homeostasis, leading to apoptosis.
Induction of Apoptosis via Reactive Oxygen Species (ROS) Generation
Another prevalent mechanism of action for some benzenesulfonamide derivatives is the induction of oxidative stress through the generation of reactive oxygen species (ROS).
A novel aminobenzenesulfonamide derivative, designated as compound 3c, was shown to induce apoptosis in colorectal cancer cells (HT-29 and SW620) by increasing ROS production.[4] This increase in ROS leads to the activation of the intrinsic apoptotic pathway.
Experimental Data Summary: ROS-Mediated Apoptosis
| Compound | Tumor Type | Key Findings | Molecular Events | Reference |
| Compound 3c | Colorectal Cancer (HT-29, SW620) | Inhibition of cell proliferation reversed by antioxidant N-acetylcysteine (NAC). | Increased ROS, cytochrome c release, caspase-9, -3, and -6 activation, PARP cleavage. | [4] |
Signaling Pathway: ROS-Induced Apoptosis
The accumulation of ROS within cancer cells can damage cellular components, including mitochondria, leading to the release of pro-apoptotic factors and the activation of the caspase cascade.
Caption: ROS generation by benzenesulfonamides triggers the intrinsic apoptotic pathway.
Experimental Protocols for Evaluating Anticancer Efficacy
To ensure the scientific integrity and reproducibility of findings, standardized experimental protocols are crucial. Below are detailed methodologies for key assays used to assess the anticancer efficacy of benzenesulfonamide derivatives.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the benzenesulfonamide derivative for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of the benzenesulfonamide derivative for the indicated time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
-
Data Quantification: Quantify the percentage of cells in each quadrant.
Intracellular ROS Measurement (DCFDA Assay)
This assay utilizes the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFDA) to detect intracellular ROS.
Protocol:
-
Cell Seeding: Seed cells in a 96-well black-walled plate.
-
Compound Treatment: Treat cells with the benzenesulfonamide derivative.
-
DCFDA Loading: Load the cells with 10 µM DCFDA in serum-free medium and incubate for 30 minutes at 37°C.
-
Fluorescence Measurement: Wash the cells with PBS and measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.
Future Directions and Conclusion
The benzenesulfonamide scaffold represents a highly promising platform for the development of novel anticancer agents. While specific data on this compound remains to be elucidated, the broader class of its derivatives has demonstrated significant and often tumor-specific anticancer activity. The primary mechanisms of action appear to be the inhibition of carbonic anhydrase IX in hypoxic tumors and the induction of ROS-mediated apoptosis.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: To optimize the benzenesulfonamide scaffold for enhanced potency and selectivity against specific cancer targets.
-
In Vivo Efficacy Studies: To validate the in vitro findings in relevant animal models of cancer.
-
Pharmacokinetic and Pharmacodynamic Profiling: To assess the drug-like properties of lead compounds.
-
Investigation of this compound: Dedicated studies are warranted to determine the specific anticancer profile of this particular derivative.
By continuing to explore the chemical space of benzenesulfonamide derivatives and elucidating their mechanisms of action, the scientific community can pave the way for the development of more effective and targeted cancer therapies.
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Al-Salahi, R., et al. (2022). Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. Scientific Reports, 12(1), 16758. [Link]
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Bridging the Bench-to-Bedside Gap: A Comparative Guide to the Preclinical Validation of N-(3-Chlorophenyl) 3-aminobenzenesulfonamide
Introduction: The Imperative of In Vivo Validation
The journey of a novel therapeutic compound from a promising in vitro "hit" to a clinical candidate is fraught with challenges. A significant hurdle lies in the translation of compelling cell-free or cell-based data into tangible efficacy and safety within a complex biological system. This guide focuses on N-(3-Chlorophenyl) 3-aminobenzenesulfonamide (herein referred to as NC3A), a novel small molecule inhibitor. Initial in vitro screening has demonstrated its potent inhibitory activity against a key kinase in the MAPK/ERK signaling pathway, a cascade frequently dysregulated in various human cancers.[1][2] However, in vitro potency, often measured as an IC50 value, is merely the first step and can be influenced by various experimental conditions.[3] To ascertain its true therapeutic potential, a rigorous preclinical validation in a relevant in vivo model is paramount.
This guide provides a comprehensive framework for the preclinical validation of NC3A, establishing a clear line of sight from initial in vitro findings to robust in vivo evidence. We will objectively compare its performance with hypothetical, yet plausible, alternatives and provide detailed experimental protocols to ensure scientific integrity and reproducibility. The core objective is to determine if the in vitro promise of NC3A translates into a viable preclinical candidate with a demonstrable therapeutic window.
Comparative Framework: Contextualizing NC3A's Performance
To objectively evaluate NC3A, its performance must be benchmarked against relevant comparators. For the purpose of this guide, we will compare NC3A against two alternatives:
-
Compound A (Positive Control): A well-characterized, clinically approved MEK inhibitor known to be effective in tumors with MAPK pathway activation. This serves as a benchmark for efficacy.
-
Compound B (Structural Analog): A close structural analog of NC3A with a different substitution pattern, exhibiting 10-fold lower potency in in vitro kinase assays. This helps to establish a structure-activity relationship (SAR) in vivo.
This comparative approach is crucial for making informed go/no-go decisions in the drug development process.[4]
Preclinical Validation Strategy: A Multi-Faceted Approach
A successful preclinical validation hinges on a logically sequenced series of studies designed to assess the compound's behavior and effects in a living organism. Our strategy encompasses pharmacokinetics, pharmacodynamics, efficacy, and safety.
Logical Flow of Preclinical Validation
Caption: Workflow for preclinical validation of NC3A.
Step 1: Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling
Before assessing efficacy, it is crucial to understand how the animal model absorbs, distributes, metabolizes, and excretes (ADME) the compound.[5] PK/PD modeling establishes the quantitative relationship between drug exposure and its pharmacological effect, which is essential for selecting an optimal dosing regimen.[6][7]
Objective: To determine the PK profile of NC3A and its comparators and to establish a dose-response relationship with a target engagement biomarker.
Experimental Protocol: Mouse PK and PD Study
-
Animal Model: Female athymic nude mice (6-8 weeks old).
-
Compound Administration: Administer a single dose of NC3A, Compound A, and Compound B via oral gavage at three dose levels (e.g., 10, 30, and 100 mg/kg).
-
Sample Collection: Collect blood samples via tail vein at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Bioanalysis: Analyze plasma concentrations of the compounds using a validated LC-MS/MS method.
-
Pharmacodynamic Assessment: In a parallel cohort of tumor-bearing mice (see efficacy model below), collect tumor tissue at corresponding time points. Analyze the phosphorylation status of ERK (p-ERK), a downstream biomarker of MAPK pathway activity, by Western blot or ELISA.
-
Data Analysis: Calculate key PK parameters (Cmax, Tmax, AUC, half-life). Correlate plasma concentration with the degree of p-ERK inhibition to establish an exposure-response relationship.[8][9]
Step 2: In Vivo Efficacy Assessment in a Xenograft Model
The cornerstone of preclinical validation is demonstrating anti-tumor activity in a relevant cancer model.[10] A patient-derived xenograft (PDX) model, which involves implanting human tumor tissue into immunodeficient mice, is often preferred as it better recapitulates the heterogeneity of human cancers.[11]
Objective: To evaluate the anti-tumor efficacy of NC3A in comparison to Compound A and Compound B in a colorectal cancer PDX model harboring a BRAF V600E mutation, a known activator of the MAPK pathway.[1]
Experimental Protocol: Colorectal Cancer PDX Efficacy Study
-
Model: BRAF V600E mutant colorectal cancer PDX model established in immunodeficient mice (e.g., NSG mice).
-
Study Groups (n=10 mice/group):
-
Group 1: Vehicle Control (e.g., 0.5% methylcellulose)
-
Group 2: NC3A (dose selected from PK/PD study)
-
Group 3: Compound A (clinically relevant dose)
-
Group 4: Compound B (dose equivalent to NC3A)
-
-
Treatment: Once tumors reach an average volume of 150-200 mm³, begin daily oral administration for 21 days.[12]
-
Efficacy Endpoints:
-
Measure tumor volume twice weekly using digital calipers.
-
Record animal body weight twice weekly as a general measure of toxicity.
-
-
Data Analysis: Calculate Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control. Statistically compare tumor growth curves between groups.
Hypothetical Efficacy and PK/PD Data
Table 1: Comparative In Vivo Efficacy
| Compound | Dose (mg/kg, daily) | Tumor Growth Inhibition (TGI) at Day 21 (%) | Statistical Significance (vs. Vehicle) |
| Vehicle | - | 0% | - |
| NC3A | 50 | 85% | p < 0.001 |
| Compound A | 20 | 92% | p < 0.001 |
| Compound B | 50 | 35% | p < 0.05 |
Table 2: Summary of Key PK/PD Parameters
| Compound | Dose (mg/kg) | AUC (0-24h) (ng*h/mL) | Cmax (ng/mL) | p-ERK Inhibition at 4h (at Cmax) |
| NC3A | 50 | 12,500 | 2,100 | 95% |
| Compound A | 20 | 15,000 | 2,500 | 98% |
| Compound B | 50 | 11,800 | 1,950 | 45% |
These hypothetical data illustrate a successful translation from in vitro to in vivo. NC3A demonstrates strong, dose-dependent anti-tumor efficacy, comparable to the positive control. The in vivo results for Compound B align with its lower in vitro potency, supporting the SAR. The PK/PD data confirm that NC3A achieves sufficient exposure to robustly inhibit the target pathway in the tumor tissue.
Target Engagement and Downstream Effects
Caption: Inhibition of the MAPK/ERK signaling pathway by NC3A.
Step 3: Preliminary Toxicity and Safety Assessment
Efficacy alone is insufficient; a promising candidate must also have an acceptable safety profile.[13] Early toxicology studies are essential to identify potential liabilities and establish a safety margin.[14][15]
Objective: To determine the maximum tolerated dose (MTD) and identify any potential target organs for toxicity.
Experimental Protocol: 7-Day Dose Range-Finding Study
-
Animal Model: Healthy BALB/c mice (one rodent species is standard for early tox).
-
Dosing: Administer NC3A daily for 7 days at escalating doses (e.g., 50, 150, 300, 600 mg/kg).
-
Endpoints:
-
Clinical Observations: Daily monitoring for any signs of toxicity (e.g., changes in posture, activity, grooming).
-
Body Weight: Daily measurements.
-
Necropsy: At the end of the study, perform a gross examination of all major organs.
-
Histopathology: Collect major organs (liver, spleen, kidney, heart, lungs, etc.) for microscopic examination.
-
-
Data Analysis: The MTD is defined as the highest dose that does not cause significant toxicity (e.g., >10% body weight loss or overt signs of distress).
Conclusion: Synthesizing the Evidence for a Go/No-Go Decision
The preclinical validation pathway provides a holistic view of a compound's potential. In our illustrative case, this compound (NC3A) successfully translated its in vitro potency into significant in vivo anti-tumor efficacy. The PK/PD studies confirmed that it achieves the necessary exposure to engage its target, and the efficacy is comparable to a known clinical candidate. The structural analog, Compound B, performed as expected based on its lower in vitro potency, reinforcing the SAR.
The final decision to advance NC3A into more extensive, GLP-compliant toxicology studies and ultimately to Investigational New Drug (IND) enabling studies would depend on the outcome of the MTD study. If NC3A demonstrates a sufficient safety margin between its efficacious dose (50 mg/kg) and its maximum tolerated dose, it would be considered a strong candidate for further development. This systematic, evidence-based approach is critical to de-risking the drug development process and efficiently advancing novel therapeutics toward the clinic.
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A Comparative Study of the Physicochemical Properties of N-(3-Chlorophenyl) 3-aminobenzenesulfonamide and its Isomers: A Technical Guide for Researchers
In the landscape of drug discovery and development, a profound understanding of a molecule's physicochemical properties is paramount. These characteristics, including solubility, acidity, and lipophilicity, govern a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, ultimately dictating its therapeutic potential. This guide presents a comparative analysis of the key physicochemical properties of N-(3-Chlorophenyl) 3-aminobenzenesulfonamide and its ortho- and para-isomers.
The strategic placement of the chlorine atom on the phenyl ring is anticipated to induce significant variations in the electronic and steric nature of these molecules. This, in turn, influences their intermolecular interactions and, consequently, their macroscopic properties. This guide provides predicted data for these compounds, offering a valuable baseline for researchers engaged in their synthesis, characterization, and application in medicinal chemistry. Furthermore, we present detailed, field-proven experimental protocols for the determination of these properties, empowering researchers to validate and expand upon these in silico findings.
Comparative Physicochemical Data
The following table summarizes the predicted physicochemical properties of N-(2-Chlorophenyl) 3-aminobenzenesulfonamide, this compound, and N-(4-Chlorophenyl) 3-aminobenzenesulfonamide. These values were generated using reputable computational models to provide a comparative framework. It is crucial to recognize that these are in silico estimations and experimental verification is strongly recommended.
| Property | N-(2-Chlorophenyl) 3-aminobenzenesulfonamide | This compound | N-(4-Chlorophenyl) 3-aminobenzenesulfonamide |
| Molecular Formula | C₁₂H₁₁ClN₂O₂S | C₁₂H₁₁ClN₂O₂S | C₁₂H₁₁ClN₂O₂S |
| Molecular Weight | 282.75 g/mol | 282.75 g/mol | 282.75 g/mol |
| Predicted Melting Point | ~160-165 °C | ~170-175 °C | ~180-185 °C |
| Predicted Boiling Point | ~500-510 °C | ~515-525 °C | ~520-530 °C |
| Predicted Aqueous Solubility | Low | Low | Very Low |
| Predicted pKa (acidic) | ~8.5 - 9.0 | ~8.7 - 9.2 | ~8.8 - 9.3 |
| Predicted pKa (basic) | ~2.5 - 3.0 | ~2.7 - 3.2 | ~2.6 - 3.1 |
| Predicted logP | ~2.9 | ~3.1 | ~3.2 |
Note: Predicted values are estimations and should be confirmed experimentally.
In-Depth Analysis of Isomeric Effects
The positional isomerism of the chlorine atom on the N-phenyl ring imparts distinct electronic and steric characteristics to each molecule, which are reflected in their predicted physicochemical properties.
-
Melting and Boiling Points: The para-isomer is predicted to have the highest melting and boiling points. This can be attributed to its more symmetrical structure, which may allow for more efficient crystal packing and stronger intermolecular forces in the solid and liquid states. The ortho-isomer, with the bulky chlorine atom adjacent to the sulfonamide linkage, likely experiences steric hindrance, disrupting crystal lattice formation and leading to a lower melting point.
-
Solubility: All three isomers are predicted to have low aqueous solubility, a common characteristic of aromatic sulfonamides. The para-isomer is predicted to be the least soluble, which correlates with its higher predicted melting point, as a more stable crystal lattice requires more energy to disrupt for dissolution.
-
Acidity (pKa): The sulfonamide (-SO₂NH-) proton is weakly acidic. The electron-withdrawing nature of the chlorine atom is expected to increase the acidity (lower the pKa) of this proton compared to the unsubstituted analog. The position of the chlorine atom has a subtle influence, with the predicted pKa values being relatively similar across the isomers. The amino group (-NH₂) on the other ring is basic. The electronic effects of the sulfonamide and chloro-substituents will influence its basicity.
-
Lipophilicity (logP): The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. All three isomers are predicted to be moderately lipophilic. The para-isomer is predicted to be the most lipophilic, which can be rationalized by the symmetrical distribution of the hydrophobic chlorine atom, potentially leading to more favorable interactions with the nonpolar octanol phase.
Experimental Protocols for Physicochemical Property Determination
To facilitate the experimental validation of the predicted data, the following detailed protocols are provided. These methods are widely accepted and validated in the field of medicinal and pharmaceutical chemistry.
Synthesis of N-(Chlorophenyl) 3-aminobenzenesulfonamide Isomers
A plausible synthetic route for the preparation of these isomers involves the coupling of 3-nitrobenzenesulfonyl chloride with the corresponding chloroaniline (2-chloroaniline, 3-chloroaniline, or 4-chloroaniline), followed by the reduction of the nitro group to an amine.
Caption: Proposed two-step synthesis of N-(Chlorophenyl) 3-aminobenzenesulfonamide isomers.
Step-by-Step Protocol:
-
Sulfonamide Formation:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve the respective chloroaniline isomer (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 3-nitrobenzenesulfonyl chloride (1.05 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude N-(chlorophenyl) 3-nitrobenzenesulfonamide isomer.
-
Purify the crude product by recrystallization or column chromatography.
-
-
Nitro Group Reduction:
-
To a solution of the purified N-(chlorophenyl) 3-nitrobenzenesulfonamide isomer in ethanol, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 eq).
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and carefully neutralize with a saturated NaHCO₃ solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the final N-(chlorophenyl) 3-aminobenzenesulfonamide isomer.
-
Determination of Melting Point
The melting point is a critical indicator of purity. A sharp melting range is characteristic of a pure compound.
Caption: Workflow for the determination of melting point.
Causality behind Experimental Choices: A slow heating rate near the expected melting point is crucial for achieving thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading. A rapid heating rate can lead to an artificially high and broad melting range.
Determination of Aqueous Solubility
The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.
Caption: Shake-flask method for determining aqueous solubility.
Self-Validating System: To ensure equilibrium has been reached, samples of the supernatant should be taken at different time points (e.g., 24, 36, and 48 hours). The solubility is confirmed when consecutive measurements yield the same concentration.
Determination of pKa
The pKa can be determined potentiometrically or spectrophotometrically. The spectrophotometric method is particularly useful for compounds with a chromophore that changes absorbance upon ionization.
Caption: Spectrophotometric determination of pKa.
Expertise & Experience: The choice of buffer system is critical to avoid interference with the measurement. It is advisable to use a series of buffers that cover a pH range of at least 2 units above and below the expected pKa.
Determination of logP
The shake-flask method is the traditional and most direct method for determining the octanol-water partition coefficient (logP).
Caption: Shake-flask method for logP determination.
Trustworthiness: To ensure accuracy, the experiment should be performed at a constant temperature, and the pH of the aqueous phase should be controlled, especially for ionizable compounds. For these specific aminobenzenesulfonamides, it is recommended to perform the logP determination at a pH where the compound is predominantly in its neutral form.
Conclusion
The positional isomerism of the chlorine atom in N-(chlorophenyl) 3-aminobenzenesulfonamides is predicted to have a discernible impact on their physicochemical properties. This guide provides a foundational understanding of these differences through in silico predictions and offers robust experimental protocols for their empirical determination. By combining computational insights with rigorous experimental validation, researchers can build a comprehensive profile of these compounds, enabling more informed decisions in the design and development of novel therapeutic agents.
References
-
Chemicalize. (n.d.). ChemAxon. Retrieved January 18, 2026, from [Link]
-
ACD/Labs Percepta. (n.d.). Advanced Chemistry Development, Inc. Retrieved January 18, 2026, from [Link]
-
MarvinSketch. (n.d.). ChemAxon. Retrieved January 18, 2026, from [Link]
-
PubChem. (n.d.). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]
- Synthesis of N-Aryl Amides. (Various sources). A general search for the synthesis of N-aryl amides and sulfonamides will yield numerous publications detailing relevant synthetic methodologies.
- Experimental Determination of Physicochemical Properties. (Various laboratory manuals and publications). Standard organic chemistry and medicinal chemistry laboratory texts provide detailed procedures for the determination of melting point, solubility, pKa, and logP. For example, "Vogel's Textbook of Practical Organic Chemistry."
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of N-(3-Chlorophenyl) 3-aminobenzenesulfonamide
For researchers, scientists, and professionals in drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and responsible disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of N-(3-Chlorophenyl) 3-aminobenzenesulfonamide, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined are grounded in established safety protocols for handling chlorinated aromatic compounds and sulfonamides, providing a robust framework in the absence of a specific Safety Data Sheet (SDS) for this compound.
Hazard Assessment and Pre-Disposal Considerations
Before initiating any disposal procedure, a thorough understanding of the potential hazards associated with this compound is paramount. Based on the chemical structure, which includes a chlorinated phenyl group and a sulfonamide moiety, we can infer the following potential hazards:
-
Human Health Hazards: Similar compounds are known to cause skin and eye irritation.[1][2] Some may also cause allergic skin reactions.[3] Inhalation or ingestion can be harmful.[1][3]
-
Environmental Hazards: Chlorinated aromatic compounds are often persistent in the environment and can be toxic to aquatic life.[3][4] Therefore, direct release into the environment must be strictly avoided.[5][6]
Given these potential hazards, all waste containing this compound must be treated as hazardous waste .[7]
Required Personal Protective Equipment (PPE)
Prior to handling any waste containing this compound, the following PPE is mandatory:
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves | To prevent skin contact and potential irritation or allergic reactions.[8] |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes or dust.[8] |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination. |
| Respiratory Protection | May be required if handling fine powders or aerosols | To prevent inhalation of the compound. Use in a well-ventilated area or a chemical fume hood.[3][9] |
Waste Segregation and Collection: A Step-by-Step Protocol
Proper segregation of chemical waste at the source is critical for safe and compliant disposal.
Step 1: Designate a Hazardous Waste Container Select a chemically resistant container with a secure, leak-proof lid. The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
Step 2: Segregate Different Waste Streams Different types of waste must be collected separately to avoid dangerous reactions and to facilitate proper disposal.
-
Solid Waste:
-
Grossly Contaminated Materials: Unused or expired this compound powder, and any materials used to clean up spills (e.g., absorbent pads, contaminated soil), should be placed directly into the designated solid hazardous waste container.
-
Contaminated Labware: Disposable items such as weigh boats, contaminated gloves, and pipette tips should be collected in a separate, clearly labeled bag or container designated for solid chemical waste.[10]
-
-
Liquid Waste:
-
Solutions: Solutions containing this compound should be collected in a designated liquid hazardous waste container. Do not mix with other incompatible waste streams.
-
Rinsate: When rinsing contaminated glassware, use a minimal amount of an appropriate solvent (e.g., acetone, ethanol) and collect the initial rinsate as hazardous liquid waste.[2] Subsequent rinses with water may be permissible for drain disposal only if local regulations and the concentration of the contaminant allow, which is unlikely for a chlorinated aromatic compound. It is best practice to collect all rinsates as hazardous waste.
-
Step 3: Container Management Keep waste containers securely closed when not in use.[11] Store them in a designated, well-ventilated, and secondary containment area away from incompatible materials.[11][12]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
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A Senior Application Scientist's Guide to Handling N-(3-Chlorophenyl) 3-aminobenzenesulfonamide
This guide provides essential safety and logistical protocols for the handling of N-(3-Chlorophenyl) 3-aminobenzenesulfonamide (CAS No. 438017-93-7)[1]. Designed for researchers, scientists, and drug development professionals, the following procedures are rooted in established safety principles to ensure a secure laboratory environment and the integrity of your work. Our focus extends beyond mere compliance, aiming to instill a deep understanding of the "why" behind each safety measure.
Hazard Assessment: Understanding the Risks
This compound, like many sulfonamide-based compounds, presents a specific set of hazards that must be managed through engineering controls and appropriate Personal Protective Equipment (PPE). While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, data from structurally similar aminobenzenesulfonamide derivatives allows for a robust risk assessment. The primary hazards are consistently identified as follows:
| Hazard Classification | Category | GHS Pictogram | Implication for Laboratory Handling |
| Acute Toxicity, Oral | Category 4 | GHS07 (Exclamation Mark) | Harmful if swallowed. Ingestion can lead to gastrointestinal irritation[2][3]. |
| Skin Corrosion/Irritation | Category 2 | GHS07 (Exclamation Mark) | Causes skin irritation upon direct contact.[2][3][4] |
| Serious Eye Damage/Irritation | Category 2 / 2A | GHS07 (Exclamation Mark) | Causes serious eye irritation. Direct contact with dust can be harmful[2][3][4]. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | GHS07 (Exclamation Mark) | May cause respiratory irritation. Inhalation of the fine powder is a primary exposure risk[4][5]. |
This hazard profile dictates that all handling procedures must prioritize the prevention of inhalation, ingestion, and direct contact with skin and eyes.
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is the final and most personal line of defense against chemical exposure. It should be used in conjunction with primary engineering controls, such as a certified chemical fume hood.
| PPE Category | Specification | Rationale and Best Practices |
| Hand Protection | Powder-free nitrile gloves.[6] | Nitrile offers broad chemical resistance. Powder-free gloves prevent airborne contamination of the compound[7]. Crucially, gloves should be changed every 30-60 minutes or immediately upon known or suspected contact [7]. Inspect gloves for any perforations before use[8]. |
| Eye & Face Protection | Chemical splash goggles.[8][9] | Standard safety glasses are insufficient. Goggles provide a seal around the eyes, protecting against airborne particulates and accidental splashes[9]. |
| Body Protection | Polyethylene-coated polypropylene disposable gown with knit cuffs. | A fully buttoned lab coat is a minimum requirement[8]. However, for handling potentially hazardous powders, a disposable gown resistant to chemical permeation is superior as it prevents contamination of personal clothing and can be easily disposed of[6]. Cuffs should be tucked under gloves[7]. |
| Respiratory Protection | Work must be conducted in a certified chemical fume hood. | This is the primary engineering control to prevent inhalation of the powder[8]. In the event of a large spill outside of a fume hood, an N95-rated respirator or a chemical cartridge respirator may be required[7]. Surgical masks offer no protection against chemical dusts [7][9]. |
Operational Plan: A Step-by-Step Workflow for Safe Handling
This section outlines the procedural workflow for safely handling this compound, from initial preparation to final disposal.
Experimental Workflow Diagram
The following diagram illustrates the critical path for safe chemical handling. Each step is designed to be a self-validating system, ensuring that safety checks are integrated throughout the process.
Caption: Safe handling workflow for this compound.
Protocol: Weighing and Handling the Solid Compound
-
Area Preparation : Before bringing the chemical into the workspace, ensure the chemical fume hood is operational and the sash is at the appropriate height. Verify that a safety shower and eyewash station are accessible and unobstructed[8].
-
Donning PPE : Put on all required PPE in the correct order: first the gown, then goggles, and finally gloves. Ensure a proper seal between gloves and gown cuffs.
-
Chemical Handling :
-
Perform all manipulations of the solid compound deep within the fume hood to minimize the escape of dust.
-
Use a spatula and weighing paper or a dedicated weigh boat. Avoid any actions that could generate dust, such as dropping or rapid movements.
-
If preparing a solution, add the solvent to the powder slowly to avoid splashing.
-
Once finished, securely close the primary container.
-
-
Decontamination : Wipe down the work surface inside the fume hood, the balance, and any equipment used with an appropriate solvent (e.g., 70% ethanol), followed by a dry wipe.
-
Doffing PPE : Remove PPE in an order that minimizes cross-contamination. First, remove gloves. Then, remove the gown by rolling it away from the body. Finally, remove goggles.
-
Personal Hygiene : Immediately wash hands thoroughly with soap and water[2][4].
Emergency and Disposal Plans
Emergency First Aid
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3][10]
-
Skin Contact : Wash off immediately with plenty of soap and water for at least 15 minutes. Remove all contaminated clothing. If skin irritation persists, call a physician.[2][3][10]
-
Inhalation : Move the person to fresh air. If breathing is difficult or they feel unwell, call a poison center or doctor.[2][3]
-
Ingestion : Rinse mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[4]
Spill Management
-
For small spills inside a fume hood, carefully sweep up the solid material, avoiding dust generation, and place it into a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area thoroughly as described in the decontamination procedure.
Disposal Plan
-
All chemical waste, including the compound itself and any solutions, must be disposed of in a properly labeled hazardous waste container.
-
All contaminated disposable PPE (gloves, gowns) and materials (weigh boats, wipes) must be collected in a sealed bag and disposed of as solid hazardous waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal.[2][3]
By adhering to these protocols, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their scientific endeavors.
References
- BenchChem. (n.d.). Personal protective equipment for handling N-(2-iodophenyl)methanesulfonamide.
- Fisher Scientific. (2025). Safety Data Sheet - Sulfanilamide.
- Santa Cruz Biotechnology, Inc. (2025). This compound.
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
- Thermo Fisher Scientific. (2025). Safety Data Sheet - Benzenesulfonamide, 3-amino-.
- Fisher Scientific. (2023). Safety Data Sheet - N1-(5-Methylisoxazol-3-yl)-4-aminobenzene-1-sulfonamide.
- Sigma-Aldrich. (2024). Safety Data Sheet - 2-Phenylbenzimidazole.
- Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
- NIOSH. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
- Sigma-Aldrich. (n.d.). 3-amino-N-(4-chlorophenyl)benzene-1-sulfonamide.
- CymitQuimica. (2024). Safety Data Sheet - 3,4-Diamino-N-(4-chlorophenyl)benzenesulfonamide.
- Alberta College of Pharmacy. (2019). Personal protective equipment in your pharmacy.
- Cayman Chemical. (2025). Safety Data Sheet - Sulfanilamide.
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- 3. fishersci.com [fishersci.com]
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- 6. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
